Cy5.5 maleimide
Description
Properties
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFHENZPAYHJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Cy5.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Cyanine (B1664457) 5.5 (Cy5.5) maleimide (B117702) is a fluorescent dye widely utilized in biological research and drug development for its near-infrared (NIR) fluorescence properties. Its ability to be covalently linked to biomolecules makes it an invaluable tool for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a detailed overview of the structure, properties, and common experimental protocols associated with Cy5.5 maleimide.
Chemical Structure of this compound
The this compound molecule is a sophisticated conjugate composed of three key functional components: the Cy5.5 fluorophore, a linker, and a maleimide reactive group.
-
The Cy5.5 Fluorophore Core : The heart of the molecule is the cyanine 5.5 dye, a polymethine dye characterized by two nitrogen-containing heterocyclic rings (typically indolenine derivatives) connected by a chain of an odd number of carbon atoms (a pentamethine chain). This extended conjugated system is responsible for the dye's strong absorption and emission in the near-infrared region of the electromagnetic spectrum. The specific structure of the Cy5.5 core dictates its spectral properties, such as its high extinction coefficient and fluorescence quantum yield.
-
The Maleimide Reactive Group : Attached to the fluorophore via a linker is a maleimide group. This functional group is highly reactive towards sulfhydryl (thiol) groups (-SH) found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of biomolecules at defined sites, provided a free cysteine is available. The reaction is most efficient at a pH range of 6.5 to 7.5.[1]
-
The Linker : A linker connects the Cy5.5 dye to the maleimide group. This spacer is typically a flexible alkyl chain, which serves to separate the bulky dye from the target biomolecule, minimizing potential interference with the biomolecule's function.
Sulfonated vs. Non-Sulfonated Forms
This compound is available in both sulfonated and non-sulfonated forms.
-
Sulfonated this compound : This form contains one or more sulfonate groups (-SO₃⁻), which significantly increases its hydrophilicity and water solubility.[2][3] This is particularly advantageous when labeling proteins that are sensitive to organic solvents, as the conjugation reaction can be performed in aqueous buffers.[1][4] The improved water solubility also helps to prevent aggregation of the labeled conjugates.
-
Non-Sulfonated this compound : This variant lacks sulfonate groups and is therefore less water-soluble.[5] Its use often requires the addition of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture to ensure the dye remains dissolved.[5]
Quantitative Properties of this compound
The photophysical and chemical properties of this compound are summarized in the table below. It is important to note that these values can vary slightly between different suppliers and depending on the specific chemical form (e.g., salt, degree of sulfonation) and the solvent used for measurement.
| Property | Value (Non-Sulfonated) | Value (Sulfonated) | Reference(s) |
| Molecular Weight | ~741.36 g/mol | ~1139.43 g/mol (potassium salt) | [2][5] |
| Excitation Maximum (λex) | ~675 - 684 nm | ~673 - 678 nm | [1][2][4][6] |
| Emission Maximum (λem) | ~694 - 710 nm | ~691 - 694 nm | [1][2][4][6] |
| Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹ | ~190,000 - 235,000 M⁻¹cm⁻¹ | [1][2][4][6] |
| Quantum Yield (Φ) | ~0.20 | Varies | [6] |
| Solubility | Soluble in DMSO, DMF; insoluble in water | Good solubility in water, DMSO, DMF | [2][5][6] |
Experimental Protocol: Labeling Proteins with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.
1. Preparation of Reagents
-
Protein Solution : Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][3] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[7]
-
Dye Stock Solution : Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[8] This solution should be prepared fresh and protected from light.
2. Conjugation Reaction
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will depend on the number of available cysteine residues and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle stirring or rotation.[8] The reaction should be protected from light.
3. Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted dye using a method such as gel filtration (e.g., Sephadex G-25 column), dialysis, or spin column purification.[7][8][9]
-
Collect the fractions containing the labeled protein. The successful conjugation will be visually apparent by the color of the protein solution.
4. Characterization of the Conjugate
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5.5 (around 675 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Visualizations
Caption: Workflow for labeling a protein with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfo-Cyanine 5.5 maleimide (A270287) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lifetein.com [lifetein.com]
- 5. apexbt.com [apexbt.com]
- 6. Cyanine5.5 maleimide | 1593644-50-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Sulfo-Cyanine 5 maleimide (A270296) | Antibodies.com [antibodies.com]
Cy5.5 Maleimide: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties, chemical characteristics, and experimental applications of Cy5.5 maleimide (B117702), a near-infrared (NIR) fluorescent dye crucial for biological imaging and analysis. This document details the essential data for utilizing this powerful tool in research and development, including structured data tables for easy comparison, detailed experimental protocols, and visualizations of key processes.
Core Spectral and Physicochemical Properties
Cy5.5 maleimide is a thiol-reactive dye widely used for labeling proteins, peptides, and other biomolecules containing sulfhydryl groups (-SH). Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications requiring deep tissue penetration and minimal background autofluorescence from biological samples.[1] The dye is available in both non-sulfonated and sulfonated forms, with the latter exhibiting enhanced water solubility.[2]
Below is a summary of the key spectral and physical properties of this compound compiled from various sources. It is important to note that slight variations in these values can occur depending on the specific vendor and the solvent used for measurement.
Table 1: Spectral Properties of this compound
| Property | Value (Non-sulfonated) | Value (Sulfonated) | Source(s) |
| Excitation Maximum (λex) | 675 - 684 nm | 673 nm | [1][3][4] |
| Emission Maximum (λem) | 694 - 710 nm | 691 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | 211,000 M⁻¹cm⁻¹ | [1][3][4] |
| Quantum Yield (Φ) | ~0.2 | ~0.21 | [3][4] |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 | N/A | [1][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value (Non-sulfonated) | Value (Sulfonated) | Source(s) |
| Molecular Weight | ~741.36 g/mol | ~1039.17 g/mol | [3][5] |
| Reactivity | Thiol (Sulfhydryl) groups | Thiol (Sulfhydryl) groups | [1][5] |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | Water-soluble | [2][3][5] |
| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated | [3][4][5] |
Thiol-Reactive Labeling Chemistry
The maleimide group of this compound reacts specifically and efficiently with the sulfhydryl group of cysteine residues in proteins or other thiol-containing molecules. This reaction, a Michael addition, forms a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[1][5]
Caption: Reaction scheme of this compound with a thiol-containing biomolecule.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (containing free sulfhydryl groups) in a suitable buffer (e.g., PBS, HEPES) at pH 6.5-7.5. The buffer should be free of primary amines and thiols.
-
This compound (non-sulfonated or sulfonated).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for non-sulfonated this compound.
-
Reducing agent (e.g., DTT or TCEP) if the protein's cysteines are in disulfide bonds.
-
Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye.
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP. Follow the manufacturer's protocol.
-
Remove the reducing agent by dialysis or using a desalting column.
-
Ensure the protein is in a thiol-free buffer at pH 6.5-7.5. A common buffer is 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2.
-
-
Dye Preparation:
-
For non-sulfonated this compound , dissolve it in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[3]
-
For sulfonated this compound , dissolve it directly in the reaction buffer or deionized water.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of dye to protein (typically 5- to 20-fold) is recommended. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using size-exclusion chromatography, dialysis, or a spin column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (around 675 nm) for the dye.
-
Caption: Workflow for labeling a protein with this compound.
Applications in Research and Drug Development
The favorable spectral properties of this compound make it a versatile tool in various scientific disciplines:
-
Fluorescence Microscopy: Its emission in the near-infrared range allows for deep-tissue imaging with reduced scattering and autofluorescence, enabling clearer visualization of labeled structures in complex biological samples.
-
Flow Cytometry: Labeled antibodies with Cy5.5 are used for the identification and sorting of specific cell populations.
-
In Vivo Imaging: The NIR fluorescence of Cy5.5 is well-suited for non-invasive imaging in small animals, allowing for the tracking of labeled cells, antibodies, or drug delivery vehicles in real-time.[6]
-
Protein Labeling and Quantification: this compound is used to label and quantify proteins in various assays, including Western blotting and electrophoretic mobility shift assays.[7]
Conclusion
This compound is a robust and highly effective near-infrared fluorescent probe for the specific labeling of thiol-containing molecules. Its bright fluorescence, photostability, and low background interference in biological systems make it an indispensable tool for researchers and professionals in the fields of biology, biochemistry, and drug development. Careful consideration of its spectral properties and adherence to optimized labeling protocols will ensure the generation of high-quality, reproducible data in a wide array of fluorescence-based applications.
References
The Cornerstone of Bioconjugation: An In-depth Technical Guide to Maleimide Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Maleimide-based conjugation is a cornerstone of modern bioconjugation, enabling the precise and covalent linkage of molecules to proteins, peptides, and other biomolecules.[1] Its high selectivity, rapid reaction kinetics, and mild reaction conditions have established it as an indispensable tool in the development of therapeutics like antibody-drug conjugates (ADCs), the creation of advanced diagnostic reagents, and a vast array of applications in fundamental research.[1][2][3] This technical guide provides a comprehensive exploration of the core principles of maleimide (B117702) conjugation chemistry, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.
Core Principles of Maleimide Conjugation Chemistry
The utility of maleimide chemistry is centered on the unique reactivity of the maleimide functional group, a five-membered cyclic imide.[3] The fundamental principle of maleimide conjugation lies in the highly specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, most commonly from a cysteine residue within a protein or peptide.[4]
The Thiol-Maleimide Reaction: A Michael Addition
The core of maleimide conjugation is a Michael addition reaction, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[2][3] This reaction results in the formation of a stable, covalent thioether bond.[3] A key advantage of this chemistry is its high efficiency, often proceeding to high conversion at room temperature without the need for a catalyst, particularly in aqueous buffers.[3]
Reaction Kinetics and Selectivity
The thiol-maleimide reaction is renowned for its rapid kinetics.[2] Its high degree of selectivity for cysteine residues is a major advantage, allowing for the site-specific modification of proteins.[4]
The rate and selectivity of the maleimide-thiol reaction are profoundly dependent on the pH of the reaction medium.[5] The optimal pH range for this conjugation is between 6.5 and 7.5.[3][4]
-
Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is significantly reduced as the thiol group (-SH) remains protonated. This diminished nucleophilicity leads to a substantial decrease in the reaction rate.
-
pH 6.5 - 7.5: This range represents an ideal balance. The thiol group is sufficiently deprotonated to its more reactive thiolate form, enabling an efficient reaction with the maleimide.[5] Crucially, within this pH window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues).[3][4]
-
Above pH 7.5: The reaction loses its high selectivity for thiols. The maleimide group becomes increasingly susceptible to reaction with primary amines, leading to non-specific conjugation.[4] Furthermore, the maleimide ring itself is prone to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid, thus inactivating the reagent.[6]
Data Presentation: Quantitative Insights into Maleimide Conjugation
To facilitate a deeper understanding and comparison, the following tables summarize key quantitative data related to the kinetics and stability of maleimide conjugates.
Table 1: Factors Influencing the Maleimide-Thiol Reaction
| Factor | Optimal Condition/Observation | Rationale and Impact |
| pH | 6.5 - 7.5 | Balances thiol deprotonation to the reactive thiolate form while minimizing maleimide hydrolysis and reaction with amines.[4][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. Lower temperatures (4°C) can be used for overnight reactions or with sensitive biomolecules.[7] |
| Buffer Composition | Phosphate (B84403), HEPES, or Bicarbonate buffers | These are non-nucleophilic and maintain the desired pH. Buffers containing primary amines (e.g., Tris) or thiols should be avoided as they will compete in the reaction.[8] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 excess of maleimide | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. However, this should be optimized for each specific application to maximize conjugation and simplify purification.[7][9] |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis in aqueous solutions. Stock solutions should be prepared fresh in a dry, water-miscible organic solvent.[7] |
Table 2: Stability and Half-life of Maleimide Conjugates
| Conjugate Type | Condition | Half-life/Stability Outcome | Reference(s) |
| Traditional Thiol-Maleimide | Incubated with 5 mM cysteine for 7 days | ~8% loss of label | [10] |
| Traditional Thiol-Maleimide | Human plasma at 37°C | Half-life of the thioether bond can be compromised due to thiol exchange. | [11] |
| Hydrolyzed Thiosuccinimide | In vitro hydrolysis | Half-lives of over two years, ensuring in vivo stability.[10][12] | |
| N-phenyl maleimide conjugate | pH 7.4, 37°C | 1.5 hours | [13] |
| N-fluorophenyl maleimide conjugate | pH 7.4, 37°C | 0.7 hours | [13] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [13] |
| Dibromomaleimide | pH 7.4 | 17.9 minutes (for the unconjugated maleimide) | [14] |
Table 3: pH Dependence of Maleimide Side Reactions
| Side Reaction | pH Range | Impact | Reference(s) |
| Maleimide Hydrolysis | > 7.5 | Rate of ring-opening increases significantly with pH, inactivating the maleimide. | [6][15][16] |
| Reaction with Amines | > 7.5 | Loss of chemoselectivity, leading to non-specific conjugation with lysine residues. | [4] |
| Thiazine (B8601807) Rearrangement | Neutral to Basic (≥ 7.3) | With N-terminal cysteines, the succinimidyl thioether can rearrange to a stable six-membered thiazine ring. The rate increases with pH. | [2][17][18] |
| Thiazine Rearrangement | Acidic (e.g., pH 5.0) | Formation of the thiazine impurity is prevented. | [18] |
Experimental Protocols
The following are detailed methodologies for key experiments involving maleimide conjugation.
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide-Functionalized Molecule
This protocol provides a general framework for the conjugation of a maleimide-activated molecule (e.g., a fluorescent dye, biotin, or drug-linker) to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., desalting column (size-exclusion chromatography), dialysis, or HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]
-
-
Reduction of Disulfide Bonds (Optional):
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[7]
-
Incubate at room temperature for 20-60 minutes. It is not necessary to remove TCEP before proceeding to the conjugation step. If using a thiol-containing reducing agent like DTT, it must be completely removed prior to adding the maleimide reagent.[9]
-
-
Preparation of Maleimide Stock Solution:
-
Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[7] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] If the maleimide reagent is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the conjugation and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM.[8]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted maleimide, quenching reagent, and any byproducts using a suitable purification method such as a desalting column, dialysis, or HPLC.
-
-
Characterization and Storage:
-
Determine the concentration of the purified conjugate and assess its purity (e.g., by SDS-PAGE).
-
Calculate the degree of labeling (DOL) if a chromophore is conjugated (see Protocol 3).
-
For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C or -80°C.[7]
-
Protocol 2: Site-Specific Antibody Conjugation via Reduced Interchain Disulfides
This protocol is tailored for the site-specific conjugation to antibodies by targeting the interchain disulfide bonds in the hinge region.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
Maleimide-activated molecule (e.g., drug-linker)
-
Degassed conjugation buffer (e.g., PBS containing EDTA, pH 7.2)
-
TCEP solution (10 mM in conjugation buffer)
-
Quenching solution (10 mM L-cysteine in conjugation buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the degassed conjugation buffer.
-
-
Partial Reduction of the Antibody:
-
Add a 2-5 fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired level of disulfide bond reduction.
-
Incubate at 37°C for 30-90 minutes.
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Add a 5-10 fold molar excess of the maleimide-activated molecule (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle mixing, protected from light if necessary.
-
-
Quenching:
-
Add the quenching solution to cap any unreacted maleimide groups and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and aggregated protein.
-
-
Analysis:
-
Characterize the conjugate by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and size-exclusion chromatography (SEC) to assess for aggregation.
-
Protocol 3: Quantification of Conjugation Efficiency using Ellman's Reagent
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free sulfhydryl groups in a sample before and after conjugation to determine the reaction efficiency.[19]
Materials:
-
Protein samples (unconjugated and conjugated)
-
Ellman's Reagent Solution (e.g., 4 mg/mL DTNB in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
96-well plate
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
-
Sample Preparation:
-
Dilute the unconjugated and conjugated protein samples to a suitable concentration in the Reaction Buffer.
-
-
Reaction:
-
To 50 µL of each standard and sample in a 96-well plate, add 5 µL of the Ellman's Reagent Solution.[19]
-
Include a blank containing only the Reaction Buffer and Ellman's Reagent.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes.[19]
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of free thiols in the unconjugated and conjugated protein samples.
-
The conjugation efficiency can be calculated as:
-
Efficiency (%) = [1 - (Free thiols in conjugated sample / Free thiols in unconjugated sample)] x 100
-
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the core chemical principles and experimental workflows of maleimide conjugation.
Conclusion
Maleimide conjugation chemistry remains a powerful and versatile strategy for the site-specific modification of biomolecules. A thorough understanding of its core principles, including the reaction kinetics, the critical influence of pH, and the stability of the resulting conjugate, is paramount for its successful application. By carefully controlling reaction conditions, being mindful of potential side reactions, and employing robust purification and analytical techniques, researchers and drug developers can reliably produce highly specific and stable bioconjugates. This capability is essential for advancing a wide range of applications, from fundamental biological research to the creation of next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Properties and Application of Cy5.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the absorbance and emission spectra of the near-infrared fluorescent dye, Cy5.5 maleimide (B117702). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their experimental workflows. This document details the spectral characteristics, provides established experimental protocols for biomolecule conjugation, and presents a logical workflow for a typical protein labeling experiment.
Core Spectral and Photophysical Properties
Cy5.5 maleimide is a thiol-reactive dye widely used for labeling proteins, peptides, and other biomolecules containing sulfhydryl groups. Its fluorescence in the near-infrared spectrum makes it particularly suitable for in vivo imaging and other applications where minimizing background autofluorescence from biological samples is critical.
The spectral properties of this compound can vary slightly depending on the specific chemical structure (e.g., non-sulfonated vs. sulfonated forms which affects water solubility) and the solvent environment. The following table summarizes the key quantitative data from various suppliers.
| Property | Value Range | Unit | Citations |
| Absorbance Maximum (λabs) | 673 - 684 | nm | [1][2][3][4] |
| Emission Maximum (λem) | 691 - 710 | nm | [1][2][3][4] |
| Extinction Coefficient (ε) | 190,000 - 211,000 | M-1cm-1 | [1][2][3][4] |
| Quantum Yield (Φ) | ~0.2 | - | [1][3] |
| Correction Factor (CF260) | 0.07 - 0.09 | - | [1][3][4] |
| Correction Factor (CF280) | 0.03 - 0.11 | - | [1][3][4] |
Note: The correction factors are used to determine the degree of labeling of proteins by accounting for the dye's absorbance at 260 nm and 280 nm.
Experimental Protocols for Biomolecule Labeling
The following sections provide detailed methodologies for the conjugation of this compound to proteins and other thiol-containing biomolecules. The maleimide group specifically reacts with reduced thiols (sulfhydryl groups, -SH) at a pH range of 6.5 to 7.5 to form a stable thioether bond.[2]
Preparation of Reagents
-
Protein/Biomolecule Solution:
-
Dissolve the protein or other thiol-containing biomolecule in a degassed buffer at a pH of 7.0-7.5.[5][6] Suitable buffers include PBS, Tris, or HEPES.[5][6] Avoid buffers containing thiols.
-
The recommended protein concentration is between 1-10 mg/mL.[6] For optimal labeling, a concentration of >2 mg/mL is suggested.[7]
-
-
Reducing Agent (Optional but Recommended):
-
This compound Stock Solution:
Conjugation Reaction
-
Add the this compound stock solution to the protein solution. A 10-20x molar excess of the dye is a common starting point for optimization.[5][8]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of thiols.[5]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[5][8]
Purification of the Labeled Conjugate
It is crucial to remove any unreacted dye from the labeled protein. Common purification methods include:
-
Gel Filtration Chromatography: Use a Sephadex G-25 column or similar size-exclusion resin to separate the larger labeled protein from the smaller, free dye molecules.[7][8]
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove the free dye.
-
Ultrafiltration: Use a centrifugal filter device with an appropriate molecular weight cutoff (MWCO) to concentrate the labeled protein and remove the free dye.[8]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (Amax, ~680 nm).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of Cy5.5 at its λmax.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for labeling a protein with this compound, from initial preparation to the final purified conjugate.
This guide provides a foundational understanding of the spectral properties and practical application of this compound. For specific applications, further optimization of the labeling protocol may be necessary to achieve the desired degree of labeling and preserve the biological activity of the conjugated molecule. Always refer to the manufacturer's specific instructions for the particular this compound product being used.
References
Cy5.5: A Technical Guide to Excitation and Emission for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of the cyanine (B1664457) dye, Cy5.5. A near-infrared (NIR) fluorophore, Cy5.5 is a valuable tool for a range of applications in biological research and drug development, including in vivo imaging, fluorescence microscopy, and flow cytometry. Its emission in the NIR spectrum minimizes interference from background autofluorescence in biological samples, leading to a higher signal-to-noise ratio.[][2]
Core Spectroscopic Properties of Cy5.5
The utility of a fluorophore is defined by its unique spectral characteristics. Cy5.5 exhibits a strong absorbance in the far-red region of the spectrum and emits in the near-infrared. These properties are summarized in the table below. It is important to note that while Cy5.5 is known for its high molar extinction coefficient, its quantum yield can be influenced by environmental factors such as solvent polarity and conjugation to biomolecules.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 675 - 684 nm[2][3] | The peak wavelength at which the fluorophore absorbs light. |
| Emission Maximum (λem) | 694 - 707 nm[3] | The peak wavelength of the emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Fluorescence Lifetime (τ) | ~1.0 - 1.91 ns | The average time the molecule stays in its excited state before emitting a photon. Varies with environment (e.g., in PBS vs. in tissue). |
| Recommended Laser Line | 660 nm[3] | Common laser line for efficient excitation. |
| Common Emission Filter | 695/40 nm[3] | A typical bandpass filter used to collect the emitted fluorescence. |
Experimental Protocols
Labeling Proteins and Antibodies with Cy5.5
Successful conjugation of Cy5.5 to proteins, such as antibodies, is crucial for targeted fluorescence studies. The following is a general protocol for labeling primary amines.
Materials:
-
Protein (e.g., antibody) solution (2-10 mg/mL in amine-free buffer, pH 8.5 ± 0.5)
-
Cy5.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction tubes
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 8.5 ± 0.5. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[4]
-
Prepare Dye Stock Solution: Dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]
-
Determine Dye-to-Protein Ratio: The optimal molar ratio of Cy5.5 to protein is typically around 10:1.[4] Calculate the required volume of the dye stock solution based on the amount and molecular weight of your protein.
-
Conjugation Reaction: Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle mixing every 10-15 minutes.[4]
-
Purification: Separate the Cy5.5-conjugated protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25, equilibrated with PBS.
-
Storage: Store the purified conjugate at 4°C, protected from light.
Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of a Cy5.5-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Cy5.5-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Preparation: Rinse cells grown on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the Cy5.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with a suitable laser line (e.g., 647 nm) and emission filter (e.g., 660-720 nm).[7]
Cell Surface Staining for Flow Cytometry
This protocol describes the staining of cell surface markers using a directly conjugated Cy5.5 antibody.
Materials:
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FCS and 0.1% sodium azide)
-
Fc blocking reagent (optional)
-
Cy5.5-conjugated primary antibody
-
Flow cytometer tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells in staining buffer.
-
Cell Count and Aliquoting: Count the cells and aliquot approximately 1 x 10⁶ cells per tube.[8]
-
Fc Block (Optional): To reduce non-specific binding, incubate the cells with an Fc blocking reagent for 10 minutes at room temperature.[9]
-
Primary Antibody Staining: Add the predetermined optimal concentration of the Cy5.5-conjugated primary antibody to the cells.[10]
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.[11]
-
Washing: Wash the cells twice with staining buffer by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., 633 nm or 640 nm) and the appropriate emission detector. Remember to include unstained and single-color controls for setting compensation.
Visualizations
Jablonski Diagram for Cy5.5
Caption: Simplified Jablonski diagram illustrating the excitation and emission process of Cy5.5.
Experimental Workflow: Antibody Labeling and Immunofluorescence
Caption: Workflow for labeling an antibody with Cy5.5 and subsequent use in immunofluorescence.
Signaling Pathway Example: EGFR Activation
Caption: Visualization of a Cy5.5-labeled antibody targeting the EGFR signaling pathway.
References
- 2. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. fortislife.com [fortislife.com]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 11. biotium.com [biotium.com]
The Photophysical Properties of Cy5.5 Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential photophysical properties of Cy5.5 maleimide (B117702), a widely utilized near-infrared (NIR) fluorescent probe. A thorough understanding of its quantum yield and extinction coefficient is critical for the accurate quantification and sensitive detection of biomolecules in a variety of applications, from fundamental research to advanced drug development.
Core Photophysical Characteristics
Cy5.5 maleimide is a thiol-reactive dye valued for its bright fluorescence and photostability, making it an excellent candidate for labeling proteins, peptides, and other molecules containing sulfhydryl groups.[1][2] Its spectral properties in the near-infrared region are particularly advantageous due to reduced autofluorescence from biological samples.[2][3]
Quantitative Data Summary
The quantum yield and extinction coefficient are key parameters that define the efficiency of a fluorophore. The following table summarizes the reported photophysical data for this compound and the closely related Cy5 maleimide for comparative purposes.
| Fluorophore | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Excitation Max (nm) | Emission Max (nm) | Reference |
| This compound | 0.2 | 209,000 | 673 | 707 | [4] |
| Cyanine5.5 maleimide | 0.2 | 198,000 | 684 | 710 | [5] |
| sulfo-Cyanine5.5 Maleimide | Not Specified | 190,000 | 675 | 694 | [3][6] |
| Cy5 maleimide | 0.2 | 250,000 | 646 | 662 | [7] |
Note: The exact photophysical properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.
Experimental Protocols for Characterization
Accurate determination of the quantum yield and extinction coefficient is paramount for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[8]
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][7] A series of dilutions with known concentrations are then prepared.
-
Spectrophotometric Measurement: The absorbance of each dilution is measured at the maximum absorption wavelength (λmax) using a spectrophotometer.[8]
-
Calculation: The molar extinction coefficient is calculated from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient.
-
c is the molar concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] The most common and reliable method for determining the quantum yield of a fluorescent molecule is the comparative method.[9][10]
Methodology:
-
Selection of a Standard: A well-characterized fluorescent standard with a known quantum yield and spectral properties similar to the sample is chosen.
-
Preparation of Solutions: A series of dilute solutions of both the this compound sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is then calculated using the following equation[9]:
Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Experimental Workflow Diagrams
To visually represent the methodologies, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the molar extinction coefficient.
Caption: Workflow for determining the fluorescence quantum yield.
Applications in Drug Development
The maleimide group of this compound reacts specifically with thiol groups, enabling the covalent labeling of cysteine residues in proteins and peptides.[2][4][7] This property is extensively used in drug development for:
-
In vivo imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with high signal-to-noise ratios, making it ideal for tracking the biodistribution and target engagement of therapeutic proteins and antibody-drug conjugates (ADCs).[11]
-
Fluorescence-based assays: Labeled biomolecules can be used in a variety of in vitro assays, such as fluorescence polarization and FRET (Förster Resonance Energy Transfer) assays, to study molecular interactions and enzyme kinetics.
-
Receptor binding studies: Cy5.5-labeled ligands can be used to quantify receptor expression on cell surfaces and to study ligand-receptor binding kinetics.[11]
The reliable determination of the quantum yield and extinction coefficient of this compound is a critical first step in ensuring the quantitative accuracy and reproducibility of these and other fluorescence-based applications in research and drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1593644-50-8 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. cy5 maleimide labelling: Topics by Science.gov [science.gov]
Stability and Storage Conditions for Cy5.5 Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Cy5.5 maleimide (B117702), a widely used thiol-reactive fluorescent dye in biomedical research and drug development. Understanding the stability of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document synthesizes information from technical data sheets, scientific literature, and general best practices for handling fluorescent probes.
Core Stability and Storage Recommendations
Proper storage is paramount to maintaining the reactivity and fluorescence quantum yield of Cy5.5 maleimide. The following tables summarize the recommended storage conditions for the unconjugated dye in both solid and solution forms.
Table 1: Storage of Solid this compound
| Parameter | Recommendation | Citation |
| Temperature | -20°C | [1][2] |
| Duration | Up to 24 months | [1][2][3] |
| Atmosphere | Desiccated | [1][2][3] |
| Light | In the dark (e.g., in an amber vial or wrapped in foil) | [1][2][3] |
Table 2: Storage of this compound Stock Solutions
| Parameter | Recommendation | Citation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | [4] |
| Temperature | -20°C or -80°C for longer-term storage | [4] |
| Duration | Up to 1 month at -20°C; up to 6 months at -80°C. Use promptly after preparation. | [4] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture. | [4] |
| Light | Store in the dark. | [4] |
Factors Influencing the Stability of this compound
Several factors can impact the stability of this compound, both in its unconjugated form and after conjugation to a biomolecule.
Hydrolysis of the Maleimide Moiety
The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH. This reaction opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is dependent on pH and temperature. Studies on simple N-alkylmaleimides show that the rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9 and is independent of pH below 4.[5][6]
-
Recommendation: To minimize hydrolysis of the unconjugated dye, aqueous solutions should be prepared immediately before use. If temporary aqueous storage is necessary, a slightly acidic pH (6.5-7.0) is preferable.
Stability of the Thioether Bond (Post-Conjugation)
The thioether bond formed between the maleimide and a thiol group is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols like glutathione, which is abundant in the cellular environment.[7] This can lead to the exchange of the dye-labeled biomolecule with the competing thiol.
Interestingly, subsequent hydrolysis of the succinimide (B58015) ring in the dye-protein conjugate renders the linkage much more stable and resistant to thiol exchange.
Photostability
Cyanine dyes like Cy5.5 are susceptible to photobleaching upon exposure to light, especially high-intensity light used in fluorescence microscopy. Photobleaching is an irreversible process that leads to a loss of fluorescence. The photostability of Cy5.5 is generally considered to be good. However, prolonged exposure to excitation light will lead to signal degradation.
-
Recommendation: Minimize the exposure of this compound and its conjugates to light at all stages, including storage, handling, and during experiments. Use appropriate filters and neutral density filters to control the intensity and duration of light exposure during imaging.
Experimental Protocols
The following are detailed methodologies for key experiments related to the handling and stability assessment of this compound.
Protocol for Preparation and Storage of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for long-term storage and use in conjugation reactions.
Materials:
-
This compound, solid
-
Anhydrous DMSO or DMF
-
Microcentrifuge tubes, amber or wrapped in aluminum foil
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing the Hydrolytic Stability of this compound by HPLC
Objective: To quantitatively assess the rate of hydrolysis of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Thermostated autosampler or incubator
Procedure:
-
Prepare a fresh solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 100 µM).
-
Immediately inject a sample (t=0) onto the HPLC system to obtain the initial chromatogram.
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
Monitor the chromatograms for the appearance of a new peak corresponding to the hydrolyzed product and a decrease in the area of the peak corresponding to the intact this compound.
-
Quantify the peak areas to determine the percentage of remaining intact this compound at each time point.
-
Plot the percentage of intact this compound versus time to determine the hydrolysis rate.
Visualizations
Logical Workflow for Handling and Storing this compound
Caption: A logical workflow for the proper handling and storage of this compound.
Degradation Pathway of this compound in Aqueous Solution
Caption: The hydrolysis of the maleimide group is a primary degradation pathway.
Experimental Workflow for Stability Assessment
Caption: An experimental workflow for the quantitative assessment of this compound stability.
References
- 1. q1scientific.com [q1scientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
A Technical Guide to Near-Infrared (NIR) Fluorescence Imaging: Principles, Protocols, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive tool in preclinical and clinical research, offering unparalleled insights into complex biological processes in real-time.[1][2][3] Its ability to penetrate deep into biological tissues with minimal autofluorescence makes it particularly valuable for in vivo applications, including cancer diagnosis, therapeutic monitoring, and image-guided surgery.[4][5][6] This guide provides an in-depth exploration of the core principles of NIR fluorescence imaging, detailed experimental protocols, and its applications in the realm of drug development.
Core Principles of NIR Fluorescence Imaging
Optical imaging within the NIR spectrum is broadly categorized into two windows: NIR-I (700-950 nm) and NIR-II (1000-1700 nm).[2][5][7] The NIR-II window, also known as the short-wave infrared (SWIR) region, offers significant advantages for in vivo imaging.[8][9][10] Light in this range experiences reduced scattering and absorption by biological tissues, leading to deeper tissue penetration and higher spatial resolution.[11][12][13] Furthermore, tissue autofluorescence is substantially lower in the NIR-II window, resulting in an improved signal-to-background ratio (SBR) and enhanced image clarity.[10][11][12]
The fundamental principle of NIR fluorescence imaging involves the administration of a fluorescent probe that absorbs light in the NIR region and subsequently emits fluorescence at a longer wavelength. This emitted light is then captured by a sensitive detector to generate an image. The choice of fluorophore is critical and depends on the specific application, with desirable properties including high quantum yield, photostability, and specific targeting capabilities.[7][14]
Key Applications in Research and Drug Development
NIR fluorescence imaging is extensively utilized in various stages of drug development, from target validation to clinical trials. Its key applications include:
-
Cancer Imaging and Therapy: NIR probes can be conjugated with targeting moieties, such as antibodies or peptides, to specifically accumulate in tumor tissues.[4][15][16] This enables early tumor detection, delineation of tumor margins for surgical guidance, and monitoring of tumor response to therapy.[5][8][17] Some NIR dyes also possess photothermal or photodynamic properties, allowing for combination of imaging and therapy (theranostics).[15][18]
-
Drug Delivery and Pharmacokinetics: By labeling drugs or their nanocarriers with NIR fluorophores, researchers can non-invasively track their biodistribution, accumulation at the target site, and clearance from the body in real-time.[19][20][21] This provides crucial information on the pharmacokinetics and pharmacodynamics of novel therapeutic agents.
-
Inflammation and Immune Response Monitoring: NIR fluorescence imaging can be used to visualize and quantify inflammatory processes and track the migration and activity of immune cells.[1] This is particularly valuable for evaluating the efficacy of anti-inflammatory drugs and immunotherapies.
-
Vascular Imaging: The high contrast and deep penetration of NIR-II imaging allow for detailed visualization of blood vessels, making it a valuable tool for studying angiogenesis, vascular leakage in tumors, and other vascular pathologies.[2]
Quantitative Data in NIR Fluorescence Imaging
The quantitative nature of NIR fluorescence imaging allows for the objective assessment of biological processes. Key parameters that are often quantified are summarized in the tables below.
| Parameter | NIR-I Window (700-950 nm) | NIR-II Window (1000-1700 nm) | Key Advantages of NIR-II |
| Tissue Penetration Depth | Millimeters | Centimeters | Deeper visualization of internal organs and tumors.[8][11][12] |
| Spatial Resolution | Lower | Higher | Sharper and clearer images of fine structures.[1][2][11] |
| Signal-to-Background Ratio (SBR) | Lower due to autofluorescence | Higher | Enhanced sensitivity for detecting weak signals.[5][12] |
| Temporal Resolution | High | High | Real-time monitoring of dynamic processes.[9][11] |
| NIR Fluorophore | Excitation (nm) | Emission (nm) | Key Features and Applications |
| Indocyanine Green (ICG) | ~780 | ~830 (can extend into NIR-II) | FDA-approved; used for angiography, liver function assessment, and image-guided surgery.[5][22][23] |
| IR-783 | ~780 | ~810 | Preferential accumulation in some cancer tissues.[16] |
| IRDye 800CW | ~774 | ~789 | Commonly used for conjugation to targeting molecules for preclinical cancer imaging.[8][17] |
| Single-Walled Carbon Nanotubes (SWCNTs) | 650-850 | 1000-1700 | High photostability and quantum yield in the NIR-II window.[8] |
| Quantum Dots (QDs) | Broad | Tunable (1000-1700) | Bright and photostable with narrow emission bands.[8] |
| Small-molecule Dyes (e.g., CH1055) | ~785 | ~1000-1300 | High quantum yield and renal clearance. |
Detailed Experimental Protocols
In Vivo NIR Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the general steps for imaging tumor xenografts in mice using a targeted NIR probe.
1. Animal Model Preparation:
- Subcutaneously or orthotopically implant tumor cells into immunocompromised mice.
- Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).
2. NIR Probe Administration:
- Reconstitute the lyophilized NIR probe in sterile phosphate-buffered saline (PBS) or other appropriate vehicle.
- Administer the probe to the mice via intravenous (tail vein) injection. The dosage will depend on the specific probe and should be optimized.
3. Imaging Procedure:
- Anesthetize the mouse using isoflurane (B1672236) or other appropriate anesthetic.
- Place the mouse on the imaging stage of an in vivo imaging system equipped for NIR fluorescence detection.
- Select the appropriate excitation and emission filters for the specific NIR probe being used. For example, for a probe emitting in the NIR-II region, a long-pass filter cutting off light below 1000 nm would be used for emission.
- Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
- A white-light or photographic image should also be acquired for anatomical reference.
4. Data Analysis:
- Use the imaging software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
- Quantify the average fluorescence intensity within each ROI.
- Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
Ex Vivo Imaging of Organs and Tissues
This protocol is for confirming the biodistribution of the NIR probe after the final in vivo imaging session.
1. Tissue Harvesting:
- Euthanize the mouse at the final imaging time point.
- Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
2. Ex Vivo Imaging:
- Arrange the harvested tissues on a non-fluorescent surface within the imaging system.
- Acquire a fluorescence image using the same settings as the in vivo imaging.
3. Data Analysis:
- Draw ROIs around each organ and the tumor to quantify the fluorescence intensity.
- This data will provide a more precise measurement of probe distribution and accumulation in different tissues.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in NIR fluorescence imaging.
Caption: Workflow for in vivo NIR fluorescence imaging in preclinical cancer models.
Caption: Mechanism of targeted NIR probe accumulation and signal generation in a tumor.
Caption: Principle of an activatable NIR probe for enhanced tumor-specific imaging.
Conclusion and Future Perspectives
NIR fluorescence imaging, particularly in the NIR-II window, is a rapidly evolving field with immense potential to revolutionize biomedical research and clinical practice.[24][25][26] The ongoing development of novel, brighter, and more specific NIR probes, coupled with advancements in imaging instrumentation, promises to further enhance the sensitivity and resolution of this technology.[7][27] For drug development professionals, NIR imaging offers a powerful, non-invasive tool to accelerate the translation of new therapies from the laboratory to the clinic by providing critical insights into drug efficacy and mechanism of action in a living organism. As the technology matures, its integration into clinical workflows for applications such as image-guided surgery and personalized medicine is expected to become increasingly widespread.[3][28]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]
- 3. IR VIVO fluorescence imaging success in preclinical imaging paves the way for clinical applications | Photon etc. [photonetc.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azonano.com [azonano.com]
- 9. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Near-infrared (NIR) fluorescence-emitting small organic molecules for cancer imaging and therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent progress in NIR-II fluorescence imaging-guided drug delivery for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. | Semantic Scholar [semanticscholar.org]
- 25. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 27. researchgate.net [researchgate.net]
- 28. A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
The Illuminating World of Cyanine Dames: A Technical Guide to Advanced Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research and drug development, the ability to visualize molecular processes within living systems is paramount. Among the arsenal (B13267) of fluorescent tools available, cyanine (B1664457) dyes have emerged as a cornerstone technology, empowering scientists to unravel complex cellular mechanisms, track therapeutic agents, and diagnose diseases with unprecedented clarity. This in-depth technical guide explores the fundamental advantages of cyanine dyes in biological imaging, providing a comprehensive overview of their properties, applications, and the practical methodologies that underpin their use.
Core Advantages of Cyanine Dyes
Cyanine dyes are a class of synthetic organic fluorophores characterized by a polymethine bridge flanked by two nitrogen-containing heterocyclic rings.[1][2][3] This unique chemical architecture imparts a suite of advantageous properties that make them exceptionally well-suited for a diverse range of biological imaging applications.
1. Tunable and Broad Spectral Range: A key advantage of cyanine dyes is the ability to precisely tune their absorption and emission spectra by modifying the length of the polymethine chain.[1][4] This has led to the development of a series of dyes, such as Cy3, Cy5, and Cy7, that span the visible to the near-infrared (NIR) spectrum.[1][5][] This tunability is crucial for multicolor imaging experiments, allowing for the simultaneous visualization of multiple targets with minimal spectral overlap.[5]
2. High Molar Extinction Coefficients and Brightness: Cyanine dyes exhibit exceptionally high molar extinction coefficients, typically in the range of 150,000 to 250,000 M⁻¹cm⁻¹.[1][5] This inherent ability to absorb light efficiently, coupled with moderate to high quantum yields, results in intensely bright fluorescent signals.[1][5] This high brightness is critical for detecting low-abundance targets and for applications requiring high sensitivity.
3. Near-Infrared (NIR) Imaging Capabilities: A significant advantage, particularly for in vivo studies, is the availability of cyanine dyes that absorb and emit light in the NIR window (700-900 nm).[1][7] Biological tissues have lower absorption and autofluorescence in this spectral region, enabling deeper tissue penetration and improved signal-to-noise ratios for imaging whole animals.[7][8] Dyes like Cy7 and Indocyanine Green (ICG) are instrumental in preclinical and even clinical imaging applications.[7][9]
4. Photostability and pH Insensitivity: Compared to traditional fluorophores like fluorescein, many cyanine dyes exhibit greater photostability, meaning they are less prone to photobleaching under prolonged illumination.[2] Furthermore, their fluorescence is generally less sensitive to changes in environmental pH, providing more stable and reliable signals in diverse biological contexts.[10][11]
5. Versatility in Bioconjugation: Cyanine dyes are readily available with a variety of reactive groups (e.g., NHS esters, maleimides) that facilitate their covalent attachment to a wide range of biomolecules, including antibodies, nucleic acids, and small molecules.[1] This versatility allows for the creation of highly specific fluorescent probes for targeting and visualizing virtually any molecule of interest.
Quantitative Data on Common Cyanine Dyes
For the rational selection of a cyanine dye for a specific application, a clear understanding of its photophysical properties is essential. The following table summarizes the key quantitative data for some of the most widely used cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.20 |
| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.20 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 - 0.28 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.10 |
| Indocyanine Green (ICG) | ~780 | ~820 | ~226,000 (in blood) | ~0.013 (in blood) |
Note: Values can vary depending on the solvent and conjugation partner.[1][12][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing cyanine dyes.
Protocol 1: Immunofluorescence Staining of Cultured Cells
This protocol describes the use of Cy3 and Cy5-conjugated secondary antibodies for the visualization of specific proteins in fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
Cy3-conjugated Secondary Antibody (against the host species of the primary antibody)
-
Cy5-conjugated Secondary Antibody (optional, for multi-color imaging with a second primary antibody)
-
DAPI (for nuclear counterstaining)
-
Antifade Mounting Medium
Methodology:
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile glass coverslips. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated (and Cy5-conjugated, if applicable) secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI, Cy3, and Cy5.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 404 Not Found | AAT Bioquest [aatbio.com]
- 7. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. cambio.co.uk [cambio.co.uk]
- 11. scispace.com [scispace.com]
- 12. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
Methodological & Application
Application Note and Protocol: Cy5.5 Maleimide Antibody Labeling
This document provides a detailed protocol for the conjugation of Cy5.5 maleimide (B117702) to antibodies. This procedure is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as immunoassays, fluorescence microscopy, and in vivo imaging.
Introduction
The conjugation of fluorescent dyes to antibodies is a fundamental technique in biological research and diagnostics. Cy5.5, a cyanine (B1664457) dye, is a near-infrared (NIR) fluorophore that offers the advantage of reduced autofluorescence from biological tissues, enabling higher signal-to-noise ratios in imaging applications. The maleimide functional group specifically and efficiently reacts with free sulfhydryl (thiol) groups on proteins to form a stable thioether bond.[1][2][3] This protocol details the site-specific labeling of antibodies with Cy5.5 maleimide by targeting the thiol groups of cysteine residues.[2]
The process involves three main stages: optional reduction of the antibody's disulfide bonds to generate free thiols, reaction of the antibody with the this compound, and subsequent purification of the antibody-dye conjugate.[1][4]
Signaling Pathway: Thiol-Maleimide Reaction
The core of this labeling protocol is the reaction between the maleimide group of the Cy5.5 dye and a thiol group on the antibody. This reaction, a Michael addition, is highly specific for thiols within a pH range of 6.5-7.5, resulting in a stable covalent thioether linkage.[5][6]
Caption: Thiol-Maleimide Conjugation Chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound antibody labeling protocol.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency.[4][7] |
| Reaction Buffer pH | 6.5-7.5 | Optimal for thiol-maleimide reaction selectivity.[5][6] |
| Reducing Agent (TCEP) | 10-20 fold molar excess over antibody | Used to reduce disulfide bonds and generate free thiols.[1][4] |
| Reduction Time | 30 minutes at room temperature | |
| This compound Stock | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use.[1][7] |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This may need to be optimized for each specific antibody.[1] |
| Conjugation Time | 2 hours at room temperature or overnight at 4°C | Protect from light.[1] |
| Purification Method | Size exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration | To remove unconjugated dye.[1][7] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and applications.
-
Antibody (to be labeled)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size exclusion chromatography column (e.g., Sephadex G-25) or ultrafiltration device
-
Reaction tubes
-
Spectrophotometer
Caption: this compound Antibody Labeling Workflow.
Step 1: Antibody Preparation
-
Prepare the antibody in a suitable buffer such as PBS at a pH of 7.2-7.4.[1] The antibody concentration should ideally be between 1-10 mg/mL.[4][7]
-
Ensure the antibody solution is free of any stabilizing proteins like BSA and any thiol-containing compounds.[7][8]
Step 2: Antibody Reduction (Optional but Recommended)
-
To generate free thiol groups, the disulfide bonds in the antibody's hinge region can be reduced.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[1][]
-
Incubate for 30 minutes at room temperature.[1][4] It is not necessary to remove the TCEP before proceeding to the next step.
Step 3: this compound Preparation
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1][7] Vortex briefly to ensure it is fully dissolved.
-
This stock solution should be prepared fresh and used promptly.[7]
Step 4: Conjugation Reaction
-
While gently stirring the antibody solution, add the this compound stock solution to achieve a final dye-to-antibody molar ratio of 10:1 to 20:1.[1]
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.[1]
Step 5: Purification of the Labeled Antibody
-
It is crucial to remove any unconjugated this compound from the labeled antibody.
-
This can be achieved using a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[1][7] The first colored band to elute will be the labeled antibody.
-
Alternatively, for smaller scale reactions, an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG) can be used.[1]
Step 6: Characterization - Determination of Degree of Labeling (DOL)
-
The DOL is the average number of dye molecules conjugated to each antibody molecule.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy5.5 (approximately 678 nm, Amax).
-
The concentration of the antibody can be calculated using the following formula:
-
Antibody Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically 210,000 M⁻¹cm⁻¹).
-
-
-
The concentration of the dye can be calculated using:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its Amax (typically around 250,000 M⁻¹cm⁻¹).
-
-
-
The DOL is then calculated as:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
Step 7: Storage of the Labeled Antibody
-
Store the purified Cy5.5-labeled antibody at 4°C, protected from light.[1]
-
For long-term storage, it is recommended to add a stabilizing protein such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[1] The conjugate can also be stored at -20°C in 50% glycerol.[1] Under these conditions, the conjugate should be stable for a year or more.[1]
References
- 1. biotium.com [biotium.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lifetein.com [lifetein.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Peptide Conjugation with Cy5.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with fluorescent dyes is a critical technique in biomedical research and drug development. It enables the visualization and tracking of peptides in various applications, including in vivo imaging, cellular uptake studies, and receptor-binding assays.[1] Cy5.5, a near-infrared (NIR) fluorescent dye, is particularly advantageous for these applications due to its deep tissue penetration and minimal background autofluorescence.[1] This document provides a detailed, step-by-step guide for the conjugation of peptides with Cy5.5 maleimide (B117702), a thiol-reactive dye that specifically labels cysteine residues.
The core of this method lies in the thiol-maleimide reaction, a Michael addition reaction where the thiol group of a cysteine residue nucleophilically attacks the double bond of the maleimide ring, forming a stable thioether bond.[2] This reaction is highly specific for thiols under mild pH conditions, making it an ideal strategy for site-specific peptide labeling.
Core Principles
The thiol-maleimide conjugation reaction is highly efficient and selective for cysteine residues within a pH range of 6.5-7.5.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific labeling of the desired cysteine residue.[2][3]
Key Reaction Parameters:
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction. Below pH 6.5, the reaction is slow. Above pH 7.5, reactivity with amines increases, and maleimide hydrolysis is more pronounced.[2][3][4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 2 hours. Reactions at 4°C are slower and may require overnight incubation, which can be beneficial for sensitive peptides.[2] |
| Molar Ratio (Dye:Peptide) | 10:1 to 20:1 | A molar excess of the maleimide dye is used to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific peptide.[2][5] |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored to determine the optimal time. |
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
Cy5.5 maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Purification equipment: High-Performance Liquid Chromatography (HPLC) with a C18 column or size-exclusion chromatography columns (e.g., Sephadex G-25).
-
Spectrophotometer
Protocol 1: Peptide Reduction (Disulfide Bond Reduction)
If the cysteine-containing peptide has the potential to form disulfide bonds (dimers), it is crucial to reduce them to free thiols prior to conjugation.
-
Peptide Dissolution: Dissolve the peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
TCEP Addition: Add a 10-100 fold molar excess of TCEP to the peptide solution.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature. TCEP is advantageous as it does not contain a thiol group and typically does not need to be removed before the conjugation step.
Protocol 2: Peptide Conjugation with this compound
-
This compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Reaction Monitoring (Optional): The progress of the conjugation can be monitored by analytical HPLC.
Protocol 3: Purification of the Cy5.5-Labeled Peptide
It is essential to remove unreacted this compound and any unconjugated peptide from the final product.
-
HPLC Purification: Purify the reaction mixture using reversed-phase HPLC on a C18 column. Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Fraction Collection: Collect the fractions containing the Cy5.5-labeled peptide, which can be identified by monitoring the absorbance at both the peptide's absorbance wavelength (typically ~220-280 nm) and the absorbance maximum of Cy5.5 (~675 nm).
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.
Protocol 4: Characterization of the Conjugate
1. Mass Spectrometry: Confirm the successful conjugation and the molecular weight of the Cy5.5-labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
2. Spectrophotometric Analysis and Degree of Labeling (DOL) Calculation: The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each peptide molecule.
-
Dissolve the purified Cy5.5-peptide conjugate in a suitable buffer.
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance of Cy5.5 (Amax ≈ 675 nm).
-
Calculate the concentration of the peptide:
-
Corrected A280 = A280 - (Amax × CF), where CF is the correction factor for the absorbance of Cy5.5 at 280 nm (typically around 0.05 for Cy5.5).
-
Peptide Concentration (M) = Corrected A280 / ε_peptide (where ε_peptide is the molar extinction coefficient of the peptide at 280 nm).
-
-
Calculate the concentration of Cy5.5:
-
Cy5.5 Concentration (M) = Amax / ε_Cy5.5 (where ε_Cy5.5 is the molar extinction coefficient of Cy5.5, which is approximately 250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Cy5.5 Concentration / Peptide Concentration
-
An optimal DOL is typically between 1 and 2 for most applications.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |
| pH | 6.5 | 7.5 | 8.5 | Reaction rate increases with pH, but specificity for thiols decreases above pH 7.5. | [2][3][4] |
| Temperature | 4°C | 25°C | 37°C | Reaction rate increases with temperature. | [2] |
| Dye:Peptide Molar Ratio | 5:1 | 10:1 | 20:1 | Higher ratios can increase conjugation efficiency but may also lead to non-specific labeling and should be optimized. | [2][5] |
| Reaction Time | 1 hour | 2 hours | 4 hours | Conjugation efficiency increases with time, plateaus after a certain point. | |
| Purification Method | HPLC | Size-Exclusion | Dialysis | HPLC provides the highest purity. Size-exclusion is suitable for removing excess dye. Dialysis is less efficient for small peptides. |
Visualization of Workflows and Pathways
Chemical Conjugation Process
Caption: Workflow for peptide conjugation with this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for Cy5.5 peptide conjugation.
Signaling Pathway: RGD Peptide Targeting Integrin in Cancer
A common application of Cy5.5-labeled peptides is in cancer research, particularly for tumor imaging and targeted therapy.[3][6] RGD (Arginine-Glycine-Aspartic acid) peptides are known to target integrin receptors, which are often overexpressed on the surface of cancer cells and tumor vasculature.[2][3][6] The following diagram illustrates the signaling pathway initiated by the binding of a Cy5.5-labeled RGD peptide to an integrin receptor on a cancer cell.
Caption: Integrin signaling pathway activated by a Cy5.5-RGD peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions | Semantic Scholar [semanticscholar.org]
- 5. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
Application Notes and Protocols for Labeling Thiol-Containing Molecules with Cy5.5 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 maleimide (B117702) is a thiol-reactive fluorescent dye belonging to the cyanine (B1664457) family, widely utilized for the covalent labeling of biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides. This near-infrared (NIR) fluorophore exhibits a high extinction coefficient and good photostability, making it an excellent choice for a variety of applications including fluorescence microscopy, in vivo imaging, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. Its emission in the NIR region minimizes background autofluorescence from biological samples, leading to enhanced sensitivity and signal-to-noise ratios.
The maleimide group specifically and efficiently reacts with thiols at a pH range of 6.5 to 7.5, forming a stable thioether bond. This high selectivity allows for targeted labeling of cysteine residues over other functional groups like amines, particularly under controlled pH conditions. This document provides detailed protocols for labeling proteins and peptides with Cy5.5 maleimide, guidelines for purification and characterization of the conjugates, and a comprehensive troubleshooting guide.
Properties of this compound
This compound is available in both non-sulfonated and sulfonated forms. The sulfonated version (sulfo-Cy5.5 maleimide) possesses enhanced water solubility, which can be advantageous when working with sensitive proteins that may be adversely affected by organic co-solvents. The choice between the two depends on the specific application and the properties of the molecule to be labeled.
Table 1: Physicochemical and Spectroscopic Properties of this compound Derivatives
| Property | Non-sulfonated this compound | Sulfo-Cy5.5 Maleimide |
| Excitation Maximum (λex) | ~675 nm | ~678 nm |
| Emission Maximum (λem) | ~694 nm | ~694 nm |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.2 | Not specified, but expected to be similar |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Good water solubility |
| Reactivity | Thiol groups (cysteines) | Thiol groups (cysteines) |
Experimental Protocols
Diagram of the Labeling Workflow
Application Notes and Protocols for Calculating the Degree of Labeling for Cy5.5 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Determining the Degree of Labeling
The Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS), is a critical quality control parameter in bioconjugation.[1][2] It defines the average number of dye molecules covalently bound to a single protein or antibody molecule.[3] Accurate determination of the DOL is essential for ensuring the consistency, efficacy, and reproducibility of fluorescently labeled conjugates in various applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.[4]
An optimal DOL is crucial for achieving a strong fluorescent signal without compromising the biological activity of the conjugated protein.[5] While a higher DOL may seem to promise a brighter signal, over-labeling can lead to fluorescence self-quenching, where the proximity of fluorophores results in reduced fluorescence emission.[1][2] Furthermore, excessive labeling can alter the protein's conformation, potentially affecting its solubility and biological function, such as an antibody's binding affinity. For antibodies, an optimal DOL typically falls within the range of 2 to 10.[1][2]
This document provides a detailed protocol for determining the DOL of Cy5.5-protein conjugates using the spectrophotometric method, a common and accessible technique.
Principle of the Spectrophotometric Method
The calculation of DOL relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the conjugate at two specific wavelengths, it is possible to determine the concentrations of both the protein and the conjugated dye, and subsequently, their molar ratio.
The two key absorbance measurements are:
-
280 nm: The wavelength at which most proteins exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).
-
λmax of the dye: The wavelength of maximum absorbance for the specific fluorescent dye. For Cy5.5, this is approximately 675-685 nm.
A critical consideration is that the fluorescent dye also absorbs light at 280 nm, which interferes with the accurate measurement of the protein concentration. To address this, a correction factor (CF) is applied to the absorbance reading at 280 nm to subtract the contribution of the dye.[5][6]
Data Presentation: Key Spectroscopic Parameters
For accurate DOL calculation, the following spectroscopic values are required.
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of Cy5.5 at λmax | ε_dye | 250,000 M⁻¹cm⁻¹ | [4] |
| Maximum Absorbance Wavelength of Cy5.5 | λmax | ~683 nm | [2] |
| Correction Factor of Cy5.5 at 280 nm | CF₂₈₀ | 0.05 | [4] |
| Molar Extinction Coefficient of IgG at 280 nm | ε_prot | 210,000 M⁻¹cm⁻¹ | [3][6][7] |
| Molecular Weight of IgG | MW_prot | ~150,000 g/mol | [3][7] |
Note: The exact λmax and correction factor can vary slightly depending on the specific reactive form of the Cy5.5 dye and the buffer conditions. It is recommended to consult the manufacturer's data sheet for the specific dye lot being used.
Experimental Workflow
The following diagram illustrates the key steps involved in determining the Degree of Labeling for a Cy5.5 conjugate.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for calculating the DOL of a Cy5.5-labeled IgG antibody.
Materials and Equipment
-
Cy5.5-protein conjugate solution
-
Purification buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes with a 1 cm path length
-
Micropipettes and tips
Sample Preparation: Removal of Unconjugated Dye
It is imperative to remove all non-covalently bound Cy5.5 dye from the conjugate solution before measuring absorbance, as free dye will lead to an overestimation of the DOL.[6][8]
-
Purification: Purify the labeled protein conjugate using a suitable method such as gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against the appropriate buffer (e.g., PBS).[6][8] The choice of method will depend on the sample volume and protein characteristics.
-
Buffer Exchange: Ensure the final conjugate is in a buffer that does not interfere with absorbance measurements at 280 nm and the dye's λmax.
Spectrophotometric Measurements
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions. Set the measurement wavelength to 280 nm and the λmax of Cy5.5 (e.g., 683 nm).
-
Blanking: Fill a clean quartz cuvette with the purification buffer used for the conjugate and use this to zero the spectrophotometer (set the absorbance to 0) at both 280 nm and the dye's λmax.
-
Sample Measurement:
-
Carefully place the Cy5.5-conjugate solution into the cuvette.
-
Measure the absorbance at 280 nm (A₂₈₀).
-
Measure the absorbance at the λmax of Cy5.5 (A_dye).
-
-
Dilution (if necessary): If either of the absorbance readings is above 2.0, the solution is too concentrated for an accurate measurement.[6][8] Dilute the sample with a known volume of the purification buffer to bring the absorbance into the linear range (ideally 0.1 - 1.5). Record the dilution factor for the calculations. Remeasure the absorbance of the diluted sample.
Calculation of the Degree of Labeling (DOL)
The following equations are used to calculate the DOL.
Step 1: Calculate the molar concentration of the Cy5.5 dye.
[Dye] (M) = (A_dye × Dilution Factor) / ε_dye
-
A_dye: Absorbance of the conjugate at the λmax of Cy5.5.
-
Dilution Factor: The factor by which the sample was diluted (if applicable).
-
ε_dye: Molar extinction coefficient of Cy5.5 (250,000 M⁻¹cm⁻¹).
Step 2: Calculate the molar concentration of the protein.
First, correct the absorbance at 280 nm for the contribution of the Cy5.5 dye.
A_prot = (A₂₈₀ × Dilution Factor) - (A_dye × Dilution Factor × CF₂₈₀)
Then, calculate the protein concentration.
[Protein] (M) = A_prot / ε_prot
-
A_prot: Corrected absorbance of the protein at 280 nm.
-
A₂₈₀: Measured absorbance of the conjugate at 280 nm.
-
CF₂₈₀: Correction factor for Cy5.5 at 280 nm (0.05).
-
ε_prot: Molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
Step 3: Calculate the Degree of Labeling (DOL).
DOL = [Dye] / [Protein]
The resulting DOL value represents the average number of Cy5.5 molecules per protein molecule.
Logical Relationship of DOL Calculation
The following diagram outlines the logical flow of the calculations.
Troubleshooting
-
High DOL with Low Fluorescence: This may indicate self-quenching due to over-labeling. Reduce the molar ratio of dye to protein in the labeling reaction.
-
Low DOL: This suggests inefficient labeling. Ensure the protein concentration is adequate (typically >2 mg/mL), the buffer is free of primary amines (e.g., Tris, glycine), and the pH is optimal for the labeling reaction (usually pH 8.0-9.0 for NHS esters).
-
Precipitation of the Conjugate: This can be a sign of over-labeling, which can reduce the solubility of the protein.
-
Inconsistent Results: Ensure complete removal of free dye and use a consistent protocol for labeling and purification. The accuracy of the molar extinction coefficients used is also critical.
By following this detailed protocol, researchers can accurately and reliably determine the Degree of Labeling of their Cy5.5 conjugates, leading to more consistent and reproducible experimental outcomes.
References
- 1. Extinction Coefficient Determination of Proteins [biosyn.com]
- 2. Cyanine 5.5 monoacid [equivalent to Cy5.5® acid] | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. metabion.com [metabion.com]
- 6. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agrisera.com [agrisera.com]
Application Notes and Protocols for the Purification of Cy5.5 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with fluorescent dyes such as Cy5.5 is a fundamental technique in biomedical research and drug development, enabling a wide range of applications including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays. Following the labeling reaction, the resulting mixture contains the desired protein-dye conjugate, as well as unconjugated free dye and potentially aggregated or denatured protein. The removal of these impurities, particularly the free dye, is critical for obtaining accurate and reliable experimental results.[1] The presence of unconjugated dye can lead to high background signals, reduced signal-to-noise ratios, and inaccurate quantification of the degree of labeling.[1]
This document provides detailed application notes and protocols for the most common methods used to purify Cy5.5 labeled proteins, ensuring high purity and optimal performance in downstream applications. The selection of an appropriate purification method depends on several factors, including the physicochemical properties of the protein (size, stability, and charge), the sample volume, and the required final purity.
General Workflow for Purification of Cy5.5 Labeled Proteins
The overall process for purifying a Cy5.5 labeled protein involves several key steps, from the initial labeling reaction to the final quality assessment of the purified conjugate. The following diagram illustrates a typical workflow.
Caption: A general workflow for the purification of Cy5.5 labeled proteins.
Principles of Purification Methods
Several methods can be employed to separate the Cy5.5-protein conjugate from unreacted dye. The most common techniques rely on differences in size, charge, or binding affinity between the labeled protein and the small, free dye molecule (MW of Cy5.5 is ~1.1 kDa).
Size Exclusion Chromatography (SEC) / Gel Filtration
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[2] The chromatography column is packed with porous beads. Larger molecules, such as the labeled protein, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the free Cy5.5 dye, enter the pores, increasing their path length and causing them to elute later.[1][3] This method is effective for removing free dye and can also be used for buffer exchange.[3] Spin columns are a convenient and rapid format of SEC suitable for small sample volumes.[1][4]
Dialysis
Dialysis is a simple and cost-effective method for removing small molecules from a sample of macromolecules.[1] The process involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This membrane is then placed in a large volume of buffer. Small molecules like the free dye can pass through the pores of the membrane into the surrounding buffer, while the larger protein-dye conjugate is retained.[1] Effective removal of the free dye often requires several buffer changes.[1]
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[5][6] The protein's net charge is dependent on the pH of the buffer.[5][7] At a pH above its isoelectric point (pI), a protein is negatively charged and will bind to an anion exchange resin. Conversely, at a pH below its pI, it will be positively charged and bind to a cation exchange resin.[5][6] Since fluorescent dyes like Cy5.5 often possess a charge, IEX can be used to separate the labeled protein from the free dye, although this is less common than size-based methods. The separation can be influenced by the fact that both the protein and the dye have charges, making protocol optimization necessary.[8]
Affinity Chromatography (AC)
Affinity chromatography is a highly specific purification method that utilizes the unique binding interaction between a protein and a ligand.[9] For example, if the protein has a specific tag (e.g., a polyhistidine-tag), it can be captured on a resin with a corresponding immobilized metal ion.[10] Similarly, antibodies can be purified using Protein A or Protein G resins that bind to the Fc region. After the labeled protein is bound to the resin, the free dye can be washed away, and the purified conjugate is then eluted.
Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and scalable method for concentrating and diafiltering (buffer exchange) protein solutions.[11][12][13] In TFF, the sample solution flows parallel to the membrane surface, which minimizes the clogging of the membrane.[11][12] By selecting a membrane with an appropriate MWCO, the smaller free dye molecules can be passed through the membrane (permeate) while the larger protein-dye conjugate is retained (retentate).[12] This method is particularly useful for larger sample volumes.[12][13]
Selecting a Purification Method
The choice of purification method depends on various factors. The following flowchart can guide the selection process.
Caption: A decision tree to guide the selection of a suitable purification method.
Summary of Purification Methods
| Method | Principle | Sample Volume | Processing Time | Protein Recovery | Purity |
| Spin Column (SEC) | Size-based separation | < 0.5 mL | < 15 minutes | High | Good to Excellent |
| SEC Column | Size-based separation | 0.5 - 5 mL | 30 - 60 minutes | High | Excellent |
| Dialysis | Size-based separation | Variable | 12 - 48 hours | High | Good |
| Affinity Chromatography | Specific binding | Variable | 1 - 3 hours | High | Excellent |
| Ion Exchange Chrom. | Charge-based separation | Variable | 1 - 2 hours | Variable | Variable |
| Tangential Flow Filt. | Size-based separation | > 5 mL | 1 - 4 hours | High | Good to Excellent |
Experimental Protocols
Protocol 1: Purification using a Spin Column (Size Exclusion Chromatography)
This protocol is ideal for rapid purification of small sample volumes (up to 150 µL).[1][4]
Materials:
-
Spin column (e.g., Sephadex G-25)
-
Collection tubes
-
Microcentrifuge
-
Elution buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Prepare the column: Invert the spin column several times to resuspend the resin.
-
Remove the top cap, then snap off the bottom closure.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1]
-
Equilibrate the column: Add 150-200 µL of elution buffer to the column.[1]
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.[1]
-
Repeat the equilibration step at least two more times.[1][4]
-
Load the sample: Place the column in a new collection tube.
-
Carefully apply the labeling reaction mixture (up to 110 µL) to the center of the resin bed.[1][4]
-
Elute the labeled protein: Centrifuge the column at 1,500 x g for 2 minutes.[1]
-
The eluate in the collection tube is the purified, labeled protein. The free Cy5.5 dye remains in the column resin.[1]
Protocol 2: Purification using Dialysis
This protocol is suitable for various sample volumes and is cost-effective, though more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis clips
-
Large beaker (e.g., 1-2 L)
-
Magnetic stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4), cold (4°C)
Procedure:
-
Prepare the dialysis membrane: Cut the required length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load the sample: Secure one end of the tubing with a dialysis clip.
-
Pipette the labeling reaction mixture into the tubing, leaving some space at the top.
-
Remove excess air and seal the other end with a second clip.
-
Perform dialysis: Immerse the sealed tubing in a beaker containing at least 500-1000 times the sample volume of cold dialysis buffer.[1]
-
Stir the buffer gently with a magnetic stir bar at 4°C.[1]
-
Buffer changes: Allow dialysis to proceed for at least 6 hours or overnight. For efficient dye removal, perform at least three buffer changes.[1]
-
Recover the sample: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified protein solution to a clean tube.
Quality Control: Assessing the Purified Conjugate
After purification, it is crucial to determine the concentration of the protein and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.[1] An optimal DOL for Cy5.5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[1]
Protocol 3: Calculating the Degree of Labeling (DOL)
Materials:
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5.5, which is approximately 673 nm (Amax).
-
Calculate Protein Concentration: The dye absorbs light at 280 nm, so a correction factor is needed.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at ~673 nm.
-
CF: Correction factor for Cy5.5 at 280 nm (typically ~0.05).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye: Molar extinction coefficient of Cy5.5 at ~673 nm (typically 250,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Labeling reaction failed. 2. Over-labeling causing fluorescence quenching.[1] | 1. Ensure the protein buffer is free of primary amines (e.g., Tris) and at the correct pH (8.5-9.0).[4][14] 2. Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio in the labeling step.[1] |
| Protein Precipitates After Labeling | Over-labeling has increased protein hydrophobicity.[1] | Reduce the molar ratio of Cy5.5 to protein in the labeling reaction. Aim for a lower DOL (2-4).[1] |
| Free Dye Detected After Purification | 1. Purification method was inefficient. 2. Column was overloaded (for SEC). 3. Insufficient dialysis time or buffer changes. | 1. Choose a more appropriate purification method or repeat the purification step. 2. Do not exceed the recommended sample volume for the column. 3. Increase dialysis time and the number of buffer changes. |
| Low Protein Recovery | 1. Protein loss during column chromatography. 2. Protein precipitation. 3. Protein binding to the dialysis membrane. | 1. Ensure the column is properly equilibrated. 2. Check for precipitates and consider using a different buffer. 3. Select a dialysis membrane material with low protein binding properties. |
Conclusion
The purification of Cy5.5 labeled proteins is a critical step to ensure the quality and reliability of downstream applications. The choice of purification method should be tailored to the specific protein, sample volume, and experimental requirements. Size exclusion chromatography, in the form of spin columns or gravity-flow columns, offers a rapid and efficient means of removing free dye. Dialysis is a simple, albeit slower, alternative suitable for various scales. For proteins with specific tags or characteristics, affinity or ion exchange chromatography can provide high-purity conjugates. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can consistently obtain high-quality Cy5.5 labeled proteins for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. itwreagents.com [itwreagents.com]
- 4. assaygenie.com [assaygenie.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Protein purification by IE-chromatography [reachdevices.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of antibodies using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of recombinant enhanced green fluorescent protein expressed in Escherichia coli with new immobilized metal ion affinity magnetic absorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repligen.com [repligen.com]
- 12. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging in Mice Using Cy5.5 Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful tool for in vivo studies, offering deep tissue penetration and low autofluorescence. Cy5.5, a bright and photostable cyanine (B1664457) dye, with an excitation maximum around 675 nm and an emission maximum around 694 nm, is well-suited for such applications.[1][2] Cy5.5 maleimide (B117702) is a thiol-reactive derivative of the Cy5.5 dye, designed for the specific and efficient conjugation to sulfhydryl groups (-SH) on proteins, peptides, and other biomolecules to form stable thioether bonds.[2][3] This property makes it an excellent choice for labeling targeting moieties like antibodies and peptides for in vivo imaging of specific biological targets, such as tumors.[4][5][6] These application notes provide detailed protocols for using Cy5.5 maleimide in preclinical in vivo imaging studies in mice, including conjugation, characterization, and biodistribution analysis.
Key Features of this compound for In Vivo Imaging
-
Near-Infrared Emission: Minimizes background autofluorescence from biological tissues, leading to a high signal-to-background ratio.[1]
-
High Quantum Yield: Produces a bright fluorescent signal for sensitive detection.
-
Water Solubility: Generally water-soluble, which is advantageous for labeling sensitive proteins that may be damaged by organic solvents.[2][3]
-
Thiol-Reactive Chemistry: The maleimide group specifically reacts with free sulfhydryl groups, allowing for site-specific labeling of biomolecules.[2][3]
-
pH Insensitive: Cy5.5 conjugates maintain their fluorescence in a pH range of 4 to 10.[2][3]
Experimental Protocols
Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., Antibody)
This protocol outlines the steps for conjugating this compound to a protein with available sulfhydryl groups. If the protein does not have free thiols, a reduction step to break disulfide bonds may be necessary.
Materials:
-
This compound
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
PD-10 desalting column or similar size-exclusion chromatography system
-
Phosphate-Buffered Saline (PBS)
Workflow for Antibody-Cy5.5 Conjugation:
Caption: Workflow for conjugating this compound to an antibody.
Procedure:
-
Prepare the Biomolecule:
-
Dissolve the biomolecule in a conjugation buffer at a pH of 6.5-7.5 (e.g., PBS). The buffer should be free of thiols.
-
If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups. This can be achieved using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the biomolecule solution while gently stirring. A typical molar ratio of dye to protein is between 5:1 and 20:1.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.[1]
-
Collect the colored fractions, which contain the Cy5.5-labeled biomolecule.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Cy5.5).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule, using the following formula:
-
DOL = (A_max of conjugate × Molar extinction coefficient of protein) / [(A_280 of conjugate - (A_max of conjugate × CF_280)) × Molar extinction coefficient of Cy5.5]
-
Where A_max is the absorbance at ~675 nm, A_280 is the absorbance at 280 nm, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
-
In Vivo Imaging in Tumor-Bearing Mice
This protocol describes the steps for performing in vivo fluorescence imaging in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice)
-
Cy5.5-labeled targeting agent
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm)[8]
Workflow for In Vivo Imaging:
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cy5 maleimide labelling: Topics by Science.gov [science.gov]
- 7. benchchem.com [benchchem.com]
- 8. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Cy5.5 Maleimide in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 maleimide (B117702) is a bright, far-red fluorescent dye that has become an invaluable tool in biological research, particularly in the field of flow cytometry. Its maleimide functional group allows for the specific and covalent labeling of free sulfhydryl (thiol) groups on proteins and peptides, most commonly on cysteine residues. This specificity, combined with the favorable spectral properties of the Cy5.5 fluorophore (excitation maximum ~675 nm, emission maximum ~694 nm), makes it an excellent choice for a variety of flow cytometry applications. The far-red emission minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios.[1]
These application notes provide an overview of the key uses of Cy5.5 maleimide in flow cytometry, including immunophenotyping, quantification of cell surface thiols, and cell tracking. Detailed protocols for antibody conjugation and cell staining are also provided to guide researchers in their experimental design.
Key Applications in Flow Cytometry
Immunophenotyping with Cy5.5-Conjugated Antibodies
Labeling antibodies with this compound allows for the detection and quantification of specific cell surface or intracellular proteins. This is a fundamental technique for identifying and characterizing different cell populations within a heterogeneous sample. The high brightness of Cy5.5 ensures sensitive detection of even low-abundance antigens.
Quantification of Cell Surface Thiols
The reactivity of the maleimide group with free thiols can be exploited to directly measure the level of reduced cysteine residues on the surface of living cells.[2] This application is particularly relevant in studies of cellular redox state, oxidative stress, and the characterization of cell surface proteins with exposed thiols.
Cell Tracking and Proliferation Assays
This compound can be used to covalently label intracellular proteins, resulting in stable, long-term fluorescent labeling of cells. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the tracking of cell division and the analysis of cell proliferation over several generations.[3][4]
Data Presentation
Table 1: Spectral Properties of Cy5.5
| Property | Wavelength (nm) |
| Maximum Excitation | ~675 |
| Maximum Emission | ~694 |
Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment.
Table 2: Example Data for Cell Surface Thiol Quantification
| Cell Type | Treatment | Mean Fluorescence Intensity (MFI) of Cy5.5 |
| Lymphocytes | Control | 1500 ± 120 |
| Lymphocytes | Oxidative Stress Inducer | 850 ± 95 |
| Neutrophils | Control | 3200 ± 250 |
| Neutrophils | Reducing Agent | 4500 ± 310 |
This table presents hypothetical data for illustrative purposes. Actual MFI values will vary depending on the instrument, settings, and experimental conditions.
Table 3: Example Data for Cell Proliferation Tracking
| Generation | Mean Fluorescence Intensity (MFI) of Cy5.5 |
| 0 | 8500 |
| 1 | 4250 |
| 2 | 2125 |
| 3 | 1060 |
| 4 | 530 |
This table illustrates the theoretical halving of fluorescence intensity with each cell division. Actual results may vary.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the labeling of an antibody with this compound. The maleimide group reacts with free thiol groups on the antibody, which may require the reduction of existing disulfide bonds.
Materials:
-
Purified antibody (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
(Optional) To reduce disulfide bonds and generate free thiols, add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to dissolve completely. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the conjugate at 280 nm and ~675 nm.
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the average number of dye molecules per antibody.
-
Workflow for Antibody Conjugation:
Caption: Workflow for conjugating this compound to an antibody.
Protocol 2: Staining of Cell Surface Thiols with this compound for Flow Cytometry
This protocol details the direct labeling of free thiol groups on the surface of live cells for analysis by flow cytometry.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
This compound
-
Anhydrous DMSO
-
(Optional) N-ethylmaleimide (NEM) as a blocking control
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry staining buffer.
-
Wash the cells twice by centrifugation (300 x g, 5 minutes, 4°C) and resuspend in fresh, ice-cold staining buffer.
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
-
Staining:
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type. A good starting point is 5 µM.[2]
-
Incubate the cells on ice for 15-30 minutes, protected from light. Staining on ice minimizes internalization of the dye.[2]
-
-
(Optional) Blocking Control:
-
To demonstrate the specificity of the staining, pre-incubate a separate aliquot of cells with a 100-fold molar excess of a non-fluorescent maleimide, such as N-ethylmaleimide (NEM), for 15 minutes on ice before adding the this compound. This should result in a significant reduction in the fluorescent signal.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold flow cytometry staining buffer to remove any unbound dye. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire events on a flow cytometer equipped with a laser and filter set suitable for Cy5.5 (e.g., 633/640 nm laser for excitation and a ~695/40 nm emission filter).
-
Workflow for Cell Surface Thiol Staining:
Caption: Workflow for labeling cell surface thiols with this compound.
Signaling Pathway Visualization
This compound-conjugated antibodies can be used to quantify cell surface receptors that are key components of signaling pathways. For instance, the expression level of a receptor tyrosine kinase (RTK) can be measured. A decrease in the fluorescence signal after ligand stimulation could indicate receptor internalization, a critical step in signal modulation.
Example: Quantifying Receptor Tyrosine Kinase (RTK) Levels
Caption: Use of a Cy5.5-labeled antibody to quantify a cell surface receptor.
References
Application Notes and Protocols for Cy5.5 Maleimide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Cy5.5 maleimide (B117702), a thiol-reactive fluorescent dye, in various fluorescence microscopy applications. Cy5.5 is a bright, photostable, near-infrared (NIR) dye, making it an excellent choice for labeling proteins, peptides, and other thiol-containing biomolecules for both in vitro and in vivo imaging.[1][2][3][4] Its fluorescence is invisible to the human eye but is readily detected by most imaging systems.[1]
Overview and Photophysical Properties
Cy5.5 maleimide is a mono-reactive dye that selectively labels biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins.[5][6] The maleimide group reacts with thiols via a Michael addition mechanism, forming a stable thioether bond.[7][8] This reaction is highly specific for sulfhydryl groups, especially at a pH range of 6.5-7.5.[7][9][10] Due to its spectral properties in the near-infrared range, Cy5.5 offers advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[4]
Table 1: Photophysical Properties of Cy5.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-678 nm | [6][11] |
| Emission Maximum (λem) | ~694-707 nm | [6][11] |
| Molar Extinction Coefficient | ~209,000 - 250,000 M⁻¹cm⁻¹ | [4][6][7] |
| Fluorescence Quantum Yield | ~0.2 - 0.23 | [4][6][7] |
| Recommended Laser Line | 660 nm | [11] |
| Common Filter | 695/40 nm | [11] |
| pH Sensitivity | pH insensitive from pH 4 to 10 | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [6][12] |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol describes the covalent labeling of proteins or antibodies with this compound. The efficiency of the labeling reaction is dependent on the number of free thiol groups available on the protein. If necessary, disulfide bonds can be reduced to generate free thiols.
Materials:
-
This compound
-
Protein or antibody solution (2-10 mg/mL)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or 100 mM MES buffer, pH 6.5-7.5.[7][13]
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Protocol:
-
Preparation of Protein Solution:
-
Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[13][14]
-
If the protein solution contains substances with primary amines (like Tris or glycine) or ammonium (B1175870) ions, they should be removed by dialysis or buffer exchange as they can interfere with the reaction at higher pH.[14]
-
For proteins without free cysteines, disulfide bonds can be reduced by incubating with 1 M DTT (a fresh solution of 15.4 mg/100 µL in distilled water) or TCEP.[13][15] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye.[13][15]
-
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
A starting molar ratio of 10:1 (dye:protein) is recommended.[13] This ratio may need to be optimized for your specific protein.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[13]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5). The DOL is a crucial factor, as over-labeling can affect the protein's function.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. apexbt.com [apexbt.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, 1593644-50-8 | BroadPharm [broadpharm.com]
- 7. cy5-nhs-ester.com [cy5-nhs-ester.com]
- 8. bachem.com [bachem.com]
- 9. This compound | AxisPharm [axispharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. lifetein.com [lifetein.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Bioconjugation of Cy5.5 Maleimide to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to nanoparticles is a critical process for a multitude of applications in biomedical research and drug development, including in vivo imaging, tracking of drug delivery vehicles, and diagnostic assays.[1] Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye that is particularly well-suited for these applications due to its emission spectrum, which allows for deep tissue penetration with minimal background autofluorescence.[1] The maleimide (B117702) functional group on Cy5.5 enables its specific and efficient covalent attachment to thiol (-SH) groups on the surface of nanoparticles, forming a stable thioether bond.[2]
This document provides detailed protocols and application notes for the bioconjugation of Cy5.5 maleimide to thiol-functionalized nanoparticles. It covers the necessary materials, step-by-step procedures for conjugation and purification, and methods for characterizing the final conjugate. Additionally, it includes troubleshooting guidance and a summary of key quantitative parameters to ensure successful and reproducible results.
Key Experimental Considerations
Successful conjugation of this compound to nanoparticles is dependent on several critical factors:
-
Nanoparticle Surface Chemistry: Nanoparticles must present accessible thiol groups on their surface. This can be achieved by synthesizing nanoparticles with thiol-containing ligands or by post-synthesis modification to introduce thiol groups.
-
pH of the Reaction: The reaction between maleimide and thiol groups is most efficient at a pH range of 6.5-7.5.[2][3] At higher pH values, the maleimide group can undergo hydrolysis, and at lower pH values, the thiol group is less reactive.
-
Molar Ratio of Dye to Nanoparticle: The ratio of this compound to the thiol groups on the nanoparticles will influence the degree of labeling. An excess of the dye is typically used to ensure efficient conjugation, but this should be optimized for each specific nanoparticle system to avoid unwanted side reactions or aggregation.[4]
-
Absence of Interfering Substances: Buffers and solutions should be free of extraneous thiol-containing molecules (e.g., dithiothreitol (B142953) - DTT) that would compete with the nanoparticles for reaction with the this compound.[4] Similarly, amine-containing buffers like Tris can interfere with other conjugation chemistries if not properly managed.[4]
Experimental Protocols
Preparation of Thiol-Functionalized Nanoparticles
If your nanoparticles are not already functionalized with thiol groups, a surface modification step is required. The following is a general example using a bifunctional PEG linker with an NHS ester group to react with amine-functionalized nanoparticles, followed by the introduction of a thiol group.
Materials:
-
Amine-functionalized nanoparticles
-
NHS-PEG-maleimide linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxylated nanoparticles
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5
-
Quenching solution: e.g., Tris buffer or glycine
-
Purification system: Centrifugation, size exclusion chromatography (SEC), or dialysis cassettes
Procedure:
-
Nanoparticle Preparation: Disperse the nanoparticles in the chosen reaction buffer.
-
Linker Activation (for carboxylated nanoparticles): If starting with carboxylated nanoparticles, activate the carboxyl groups by adding EDC and NHS to the nanoparticle dispersion and incubate for 15-30 minutes at room temperature.
-
Linker Conjugation: Add the NHS-PEG-maleimide linker to the nanoparticle solution. The molar ratio of linker to nanoparticles should be optimized.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Remove excess linker and byproducts by centrifugation and resuspension, SEC, or dialysis.[4]
Bioconjugation of this compound to Thiolated Nanoparticles
This protocol describes the covalent attachment of this compound to the thiol groups on the nanoparticle surface.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound, dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM[5]
-
Reaction Buffer: Degassed PBS, HEPES, or MES buffer, pH 7.0-7.5.[6]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds[6]
-
Quenching reagent: A solution containing a free thiol, such as L-cysteine or 2-mercaptoethanol
-
Purification system: Size exclusion chromatography (SEC) spin columns or dialysis
Procedure:
-
Reduction of Disulfides (if necessary): If the thiol groups on the nanoparticles may have formed disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the nanoparticle solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.
-
Prepare Dye Solution: Immediately before use, prepare a working solution of this compound from the stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the thiol-functionalized nanoparticle solution.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quenching: Add a quenching reagent to react with any unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Purify the Cy5.5-nanoparticle conjugates from unreacted dye and quenching reagent using SEC or dialysis.[4] The purified conjugates should be stored at 4°C, protected from light.
Characterization of Cy5.5-Nanoparticle Conjugates
After purification, it is essential to characterize the conjugates to confirm successful labeling and assess their properties.
1. UV-Vis Spectroscopy:
-
Measure the absorbance spectrum of the conjugate.
-
The spectrum should show the characteristic absorbance peak of the nanoparticles and the absorbance peak of Cy5.5 (around 675 nm).[7]
-
The ratio of the absorbance at 675 nm to the absorbance of the nanoparticle can be used to estimate the degree of labeling.
2. Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation.
-
A slight increase in size is expected after conjugation. A significant increase or a high PDI may indicate aggregation.[8]
3. Zeta Potential:
-
Measure the surface charge of the nanoparticles before and after conjugation.
-
A change in zeta potential can confirm the modification of the nanoparticle surface.
4. Transmission Electron Microscopy (TEM):
-
Visualize the morphology and size of the nanoparticles to ensure they have not aggregated during the conjugation process.[9]
Data Presentation
| Parameter | Pre-Conjugation Nanoparticles | Post-Conjugation Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | Varies by nanoparticle type | Expected slight increase | [9] |
| Polydispersity Index (PDI) | < 0.2 | Should remain low (< 0.3) | [8] |
| Zeta Potential (mV) | Varies by surface chemistry | Expected change | [10] |
| Cy5.5 Absorbance Max (nm) | N/A | ~675 | [7] |
| Conjugation Efficiency (%) | N/A | Varies (aim for > 50%) | [11] |
Note: The values in this table are representative and will vary depending on the specific nanoparticle system and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Thiol-maleimide conjugation reaction chemistry.
Troubleshooting
| Problem | Possible Cause | Recommended Solution | Reference |
| Low Conjugation Yield | Inactive maleimide dye | Use fresh dye stock; store dye properly (desiccated, at -20°C, protected from light). | [5] |
| Oxidized thiol groups on nanoparticles | Treat nanoparticles with a reducing agent like TCEP prior to conjugation. | [6] | |
| Incorrect pH of reaction buffer | Ensure the pH is between 6.5 and 7.5 for optimal reaction. | [2][3] | |
| Presence of interfering substances | Use thiol-free buffers; purify nanoparticles before conjugation to remove contaminants. | [4] | |
| Nanoparticle Aggregation | High dye-to-nanoparticle ratio | Optimize the molar ratio of this compound to nanoparticles. | [4] |
| Inappropriate buffer conditions | Screen different buffers and ionic strengths. | [3] | |
| Changes in nanoparticle surface charge | Measure zeta potential; consider using PEG linkers to improve stability. | [11] | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Improve purification by using a longer SEC column or more extensive dialysis. | [4] |
| Inconsistent Results | Variability in nanoparticle batches | Thoroughly characterize each batch of nanoparticles before conjugation. | |
| Photobleaching of Cy5.5 | Protect the dye and conjugates from light at all stages. | [1] |
Conclusion
The bioconjugation of this compound to nanoparticles is a robust and widely applicable method for generating fluorescently labeled nanomaterials for a variety of research and development purposes. By carefully controlling the reaction conditions, particularly the nanoparticle surface chemistry, reaction pH, and purity of reagents, researchers can achieve high-quality, stable conjugates. The protocols and guidelines presented in this document provide a comprehensive framework for the successful implementation of this valuable technique.
References
- 1. lifetein.com [lifetein.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. e-century.us [e-century.us]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Cy5.5 Maleimide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Cy5.5 maleimide (B117702) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no labeling with Cy5.5 maleimide?
Low labeling efficiency with this compound typically stems from one or more of the following factors:
-
Inactive Maleimide Dye: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at a pH above 7.5, which renders it unreactive towards thiols.[1][2]
-
Insufficiently Reduced Protein: Cysteine residues may exist as disulfide bonds, which do not react with maleimides.[1][3][4] Complete reduction of these bonds is crucial to make the thiol groups available for conjugation.[1]
-
Presence of Interfering Substances: Components in the reaction buffer can compete with the target thiols or inactivate the maleimide dye. Common culprits include thiol-containing reducing agents (e.g., DTT), primary amines (at pH > 7.5), and carrier proteins.[1]
-
Reoxidation of Thiols: Free sulfhydryl groups are prone to re-oxidation, forming disulfide bonds that are unreactive with maleimides. This can occur if the labeling reaction is not performed promptly after the removal of reducing agents.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or a suboptimal molar ratio of dye to protein can significantly impact labeling efficiency.[1]
Q2: How should I store and handle this compound dye to maintain its reactivity?
To ensure the stability of this compound, proper storage and handling are critical. The dye is sensitive to moisture and light.[1] It should be stored desiccated at -20°C.[1][5][6][7][8] When preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] Aqueous stock solutions should be prepared immediately before use and should not be stored.[1]
Q3: What is the optimal pH for this compound labeling and why is it important?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[2][8][9] This pH range is a critical balance between two factors:
-
Thiol Reactivity: For the reaction to occur, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion increases, which can lead to a faster reaction rate.[2]
-
Maleimide Stability: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis, where the maleimide ring opens up, rendering it unreactive towards thiols.[2][9] Additionally, the reaction with primary amines becomes more competitive at a higher pH.[2][9]
Q4: Should I use TCEP or DTT to reduce disulfide bonds in my protein?
Tris(2-carboxyethyl)phosphine (TCEP) is often the recommended reducing agent because it does not contain a thiol group and typically does not need to be removed before adding the maleimide dye.[1] Dithiothreitol (DTT) is also effective, but it contains thiol groups and must be completely removed before adding the maleimide dye, as it will compete for reaction with the dye.[1] Removal of DTT can be achieved through methods like dialysis or size-exclusion chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Inactive this compound dye due to hydrolysis. | Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing the dye in aqueous solutions.[1][10] |
| Insufficiently reduced protein (disulfide bonds present). | Treat the protein with a reducing agent like TCEP (10-100-fold molar excess) for 20-30 minutes at room temperature to ensure all disulfide bonds are broken.[1] | |
| Presence of interfering substances in the buffer. | If using DTT, ensure its complete removal via dialysis or size-exclusion chromatography before adding the dye.[1] Avoid buffers containing primary amines if the pH is above 7.5. | |
| Re-oxidation of free thiols. | Perform the labeling reaction immediately after protein reduction.[1] Use degassed buffers to minimize oxygen, and consider adding EDTA to chelate metal ions that can catalyze oxidation.[1] | |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is between 6.5 and 7.5.[2][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][9] | |
| Non-specific Labeling | Reaction with primary amines (e.g., lysine (B10760008) residues). | Maintain the reaction pH at or below 7.5. Above this pH, the reactivity of maleimides with amines increases.[2][11] |
| Low Yield After Purification | Loss of product during the purification process. | For small molecule conjugates, size-exclusion chromatography (SEC) or reversed-phase HPLC can be effective for separating the conjugate from unreacted starting materials.[10] |
| Product Instability | Reversibility of the thioether bond (retro-Michael reaction). | After conjugation, consider lowering the pH of the solution to increase the stability of the thioether bond if further manipulations are required.[10] To create a more stable bond, the thiosuccinimide ring can be hydrolyzed by incubating the conjugate at a pH of 8.5-9.0.[11] |
Experimental Protocols & Data
Optimizing Reaction Conditions
Successful labeling with this compound is dependent on several key parameters that may require empirical optimization for each specific protein and dye.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | This pH range favors the specific reaction with thiols over primary amines. Above pH 7.5, reactivity with amines and the rate of maleimide hydrolysis increase.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (e.g., 1-2 hours).[1][12] Incubation at 4°C overnight is also an option.[12] |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | This is a recommended starting range, but the optimal ratio should be determined empirically for each specific protein.[1][12] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency.[3][13] |
| Incubation Time | 1 - 2 hours at room temperature or overnight at 4°C | The reaction is often rapid, but longer incubation times can ensure completion.[10][12] |
Detailed Methodologies
Protocol 1: Protein Reduction and Preparation
This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling with this compound.
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2).[1]
-
If using TCEP: Add TCEP to the protein solution to a final concentration of 10-100-fold molar excess over the protein.[1] Incubate for 20-30 minutes at room temperature.[1] You can then proceed directly to the labeling protocol.
-
If using DTT: Add DTT to the protein solution to a final concentration of a 10-fold molar excess.[1][12] Incubate for 30 minutes at room temperature.[1][12] It is critical to remove the DTT completely using methods like dialysis or size-exclusion chromatography before proceeding to the labeling step.[1]
Protocol 2: this compound Labeling of Proteins
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1] This solution should be prepared fresh.[1]
-
Add the this compound stock solution to the reduced protein solution. The recommended starting molar ratio of dye to protein is between 10:1 and 20:1.[1][12]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Optional Quenching: To stop the reaction, you can add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide.[10]
-
Purify the labeled protein from the unreacted dye using size-exclusion chromatography, dialysis, or another suitable method.[14]
Visualizing the Process
Caption: Workflow for this compound labeling of proteins.
Caption: Chemical reaction between a thiol group and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Cy5.5 Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for non-specific binding of Cy5.5 conjugates. The following question-and-answer format directly addresses common issues encountered during experiments to help you achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Cy5.5 conjugates?
Non-specific binding of Cy5.5 conjugates can stem from several factors, leading to high background fluorescence and reduced assay sensitivity. The primary causes include:
-
Hydrophobicity of the Dye: Cy5.5, like other cyanine (B1664457) dyes, is strongly hydrophobic.[1] This hydrophobicity can lead to non-specific interactions with hydrophobic regions of proteins and cell membranes.[2][3][4]
-
Antibody-Related Issues:
-
High Antibody Concentration: Using too much primary or secondary antibody can lead to increased non-specific binding.[5][6][7]
-
Poor Antibody Quality: The primary antibody may exhibit cross-reactivity with off-target proteins.[8][9]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the surface of cells like monocytes, macrophages, and B cells.[8][10][11]
-
-
Inadequate Blocking: Insufficient or improper blocking of the membrane or cells fails to cover all non-specific binding sites.[6][8][12]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound conjugates.[6][8]
-
Tissue Autofluorescence: Endogenous molecules in tissues, such as collagen, NADH, and lipofuscin, can fluoresce, contributing to background signal.[13][14][15] Aldehyde-based fixatives like formalin can also induce autofluorescence.[14][15][16]
-
Free Dye in Conjugate Solution: The presence of unconjugated Cy5.5 dye in the antibody solution can lead to high, diffuse background staining.[17]
Q2: How does the hydrophobicity of Cy5.5 contribute to non-specific binding?
The hydrophobicity of a fluorescent dye is a major determinant of its propensity for non-specific binding.[2][3] Hydrophobic dyes like Cy5.5 have a strong tendency to interact with lipids and hydrophobic pockets in proteins, causing them to adhere non-specifically to cell membranes and other cellular components.[4] This can result in significant background signal that is independent of the specific antibody-antigen interaction. Studies have shown a strong correlation between the hydrophobicity of a dye and the non-specific binding of its conjugate.[2][3]
Troubleshooting High Background and Low Signal-to-Noise Ratio
High background fluorescence is the most common manifestation of non-specific binding. The following section provides a systematic approach to diagnosing and resolving this issue.
Q3: I am observing high background across my entire sample. What should I do first?
A high, uniform background often points to issues with blocking, washing, or antibody concentration. A logical troubleshooting workflow can help isolate the cause.
Caption: Troubleshooting workflow for high background fluorescence.
Q4: How can I optimize my blocking protocol?
Effective blocking is crucial for minimizing non-specific binding.[12] This involves selecting the right blocking agent and optimizing incubation conditions.
Selecting a Blocking Agent
The choice of blocking agent depends on the sample type and the specific antibodies being used.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS[12] | Highly purified single protein, provides consistent blocking.[12][18] Good for phosphorylated protein detection.[18] | Can contain immunoglobulins that may cross-react with some antibodies.[18] |
| Non-fat Dry Milk | 3-5% in PBS/TBS[12] | Inexpensive and widely available.[12][18] | Contains phosphoproteins (casein) which can interfere with phospho-antibody detection.[18] Contains biotin, making it incompatible with avidin-biotin systems.[18] |
| Normal Serum | 5-10% | Can be very effective, especially when using serum from the same species as the secondary antibody host to block Fc receptors.[8][19] | Can contain antibodies that cross-react with the primary antibody. |
| Commercial Blockers | Per manufacturer | Optimized formulations, often protein-free to avoid cross-reactivity.[18] Can reduce background from highly charged dyes.[5] | More expensive than "homemade" buffers. |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare Buffers: Prepare several blocking buffers with different agents (e.g., 3% BSA in PBS-T, 5% non-fat milk in PBS-T, 10% normal goat serum in PBS-T).
-
Block Samples: Divide your samples and block each set with a different blocking buffer for 1 hour at room temperature.
-
Incubation Time: For each blocking agent, test different incubation times (e.g., 1 hour at RT, overnight at 4°C).
-
Primary and Secondary Antibodies: Proceed with your standard primary and secondary antibody incubation steps.
-
Imaging and Analysis: Acquire images and compare the signal-to-noise ratio for each condition. Include a "no primary antibody" control for each blocking condition to assess the background generated by the Cy5.5 secondary antibody alone.
Caption: Decision process for optimizing blocking conditions.
Q5: My primary antibody seems to be binding non-specifically. How do I troubleshoot this?
Non-specific binding from the primary antibody can be addressed by titration, validation, and proper controls.
Experimental Protocol: Antibody Titration
Using too much antibody is a common cause of high background.[7] Titrating your antibody is essential to find the optimal concentration that maximizes the specific signal while minimizing background.[7]
-
Prepare Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).
-
Stain Samples: Stain a separate sample with each dilution, keeping all other parameters (blocking, incubation time, secondary antibody concentration) constant.
-
Include Controls: Include a negative control sample that is not stained with the primary antibody.
-
Analyze: Image all samples under identical conditions. The optimal dilution is the one that provides the brightest specific staining with the lowest background.[20]
Q6: How can I reduce autofluorescence in my tissue samples?
Autofluorescence can be a significant problem, especially when working with certain tissues (e.g., kidney, spleen) or formalin-fixed samples.[13][15][16]
| Method | Protocol Summary | Target of Autofluorescence |
| Perfusion | Perfuse tissue with PBS prior to fixation to remove red blood cells.[13][14] | Heme groups in red blood cells.[13] |
| Sodium Borohydride (B1222165) | Treat fixed samples with 0.1% sodium borohydride in PBS for 10-30 minutes.[13][15] | Aldehyde-induced autofluorescence.[15] |
| Sudan Black B | Incubate sections in 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes, followed by washes in 70% ethanol and PBS. | Lipofuscin and formalin-induced autofluorescence.[13] |
| Commercial Reagents | Use commercially available quenching reagents according to the manufacturer's protocol.[5][13] | Broad-spectrum autofluorescence.[13] |
| Spectral Separation | Use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically lower at these longer wavelengths.[14][16] | Endogenous fluorophores that emit in the blue/green spectrum (e.g., collagen, NADH).[14] |
Conjugate-Specific Issues
Q7: Could my Cy5.5 conjugate itself be the problem?
Yes. The quality of the conjugate is critical. The presence of unbound, free Cy5.5 dye in your vial can cause high, uniform background staining because the free dye can bind non-specifically to the sample.[17]
Experimental Protocol: Checking for Free Dye
-
Purification: If you are conjugating antibodies in-house, ensure that the purification step (e.g., dialysis or column chromatography) is sufficient to remove all unreacted dye.[20][21][22]
-
Quality Control: For commercial conjugates, if you suspect an issue, contact the manufacturer. You can also perform a simple quality control check using a dot blot.
-
Spot a small amount of the conjugate onto a nitrocellulose membrane.
-
Wash extensively with PBS-T.
-
Image the membrane. If a significant amount of color/fluorescence is lost after washing, it may indicate the presence of free dye.
-
Caption: Workflow for Cy5.5 conjugation and purification.
Q8: Are there specific non-specific binding issues with Cy5.5 in flow cytometry?
Yes. In flow cytometry, PE-Cy5.5 tandem dyes have been reported to bind with high specificity to mouse CD205 (DEC205), a C-type lectin expressed on dendritic cells.[23] This is a specific type of non-specific interaction that is not related to general hydrophobicity.
-
Recommendation: If you are working with mouse cells expressing CD205, avoid using PE-Cy5.5 conjugates.[23] Other Cy5.5 tandems like PerCP-Cy5.5 and APC-Cy5.5 show much weaker binding and may be suitable alternatives.[23] Additionally, some studies suggest that phosphorothioate (B77711) oligonucleotides can be used to block non-specific binding of Cy5 conjugates to monocytes and other Fc receptor-expressing cells.[24]
References
- 1. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. sinobiological.com [sinobiological.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ten Top Tips for Flow Cytometry [jacksonimmuno.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. oraclebio.com [oraclebio.com]
- 17. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. drmr.com [drmr.com]
- 21. lifetein.com [lifetein.com]
- 22. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sinobiological.com [sinobiological.com]
- 24. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
preventing hydrolysis of Cy5.5 maleimide during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Cy5.5 maleimide (B117702) during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5.5 maleimide and what is it used for?
A1: this compound is a thiol-reactive fluorescent dye. It is commonly used to label proteins, peptides, and other biomolecules that contain free sulfhydryl groups (thiols), which are typically found on cysteine residues.[1][2] The resulting Cy5.5-labeled molecules can be used in various applications, including fluorescence imaging, flow cytometry, and other fluorescence-based assays.[3][4]
Q2: What is maleimide hydrolysis and why is it a problem?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid. This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups, leading to low or no labeling of the target molecule.[5]
Q3: What is the optimal pH for this compound labeling reactions?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[6][7][8] This pH range provides a good balance between having a sufficient concentration of the reactive thiolate anion and minimizing the rate of maleimide hydrolysis, which increases significantly at pH values above 7.5.[5][9]
Q4: What type of buffer should I use for the labeling reaction?
A4: It is crucial to use a buffer that is free of primary and secondary amines (like Tris) and thiols (like DTT).[1][2] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and MES.[2][7]
Q5: How should I store this compound to prevent hydrolysis?
A5: Solid this compound should be stored at -20°C, protected from light and moisture.[4] Stock solutions should be prepared fresh in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][10] Aqueous solutions of maleimide dyes are not stable and should not be stored.[10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Possible Cause | Solution |
| Low or No Labeling | Hydrolysis of this compound: The dye was exposed to water or non-optimal pH for an extended period. | - Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use. - Ensure the reaction buffer pH is between 6.5 and 7.5.[9] - Minimize the time the dye is in an aqueous solution before adding it to the protein. |
| Oxidized Thiols on the Protein: Cysteine residues have formed disulfide bonds and are not available for labeling. | - Reduce the protein with a reducing agent like TCEP or DTT before labeling.[2][5] - If using DTT, it must be removed before adding the maleimide dye.[5] - Use degassed buffers to minimize re-oxidation of thiols. | |
| Incorrect Buffer Composition: The buffer contains amines (e.g., Tris) or other thiols that compete with the target protein for the maleimide. | - Use a recommended buffer such as PBS, HEPES, or MES.[2][7] | |
| Inconsistent Labeling Results | Variable Reagent Activity: The this compound has degraded due to improper storage or handling. | - Store solid this compound at -20°C, desiccated and protected from light.[4] - Aliquot the solid dye to avoid repeated warming and cooling. - Always use freshly prepared stock solutions. |
| Incomplete Reduction of Protein: The extent of disulfide bond reduction varies between experiments. | - Ensure consistent and complete reduction by optimizing the concentration of the reducing agent and incubation time. | |
| Protein Aggregation During Labeling | Hydrophobicity of the Dye: The addition of the hydrophobic Cy5.5 dye can cause some proteins to aggregate. | - Optimize the dye-to-protein molar ratio; start with a 10:1 to 20:1 ratio and adjust as needed.[6] - Perform the labeling reaction at 4°C, which can sometimes reduce aggregation. - Consider using a more hydrophilic variant of the dye if available. |
Quantitative Data Summary
The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes the approximate half-life of maleimides under different conditions.
| pH | Temperature (°C) | Approximate Half-life of Maleimide | Reference(s) |
| 7.4 | 22 | ~25 minutes (for a specific self-hydrolyzing maleimide) | [11] |
| 7.4 | 37 | ~1.5 hours (for N-aryl maleimide post-conjugation) | [11] |
| 7.4 | 37 | 27 hours (for N-alkyl thiosuccinimides post-conjugation) | [11] |
| 9.2 | 37 | Complete hydrolysis within 14 hours (for a PEGylated maleimide) | [11] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample using Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. TCEP is advantageous as it does not need to be removed before adding the maleimide reagent.[5]
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
TCEP hydrochloride
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare a 10 mM TCEP stock solution in the Reaction Buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][5]
-
Flush the reaction vial with an inert gas to prevent re-oxidation of the thiols.
-
Incubate the reaction mixture for 20-30 minutes at room temperature.[2][5]
-
The reduced protein solution is now ready for the labeling reaction (Protocol 3).
Protocol 2: Reduction of Protein Disulfide Bonds with DTT and Removal
This protocol describes the reduction of disulfide bonds using dithiothreitol (B142953) (DTT) and its subsequent removal, which is essential to prevent it from reacting with the this compound.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
DTT
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with Reaction Buffer[12][13]
Procedure:
-
Prepare a 1 M DTT stock solution in deionized water.
-
Add DTT to the protein solution to a final concentration of 1-10 mM.
-
Incubate for 30-60 minutes at room temperature.
-
To remove the excess DTT, apply the reaction mixture to the equilibrated SEC column.[12]
-
Collect the protein-containing fractions, which will elute first. The smaller DTT molecules will be retained on the column and elute later.
-
The reduced and DTT-free protein solution is now ready for the labeling reaction (Protocol 3).
Protocol 3: Labeling of Reduced Protein with this compound
This protocol details the conjugation of this compound to a protein with free thiol groups.
Materials:
-
Reduced protein solution (from Protocol 1 or 2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
Procedure:
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1][6]
-
Add the this compound stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the dye.[6][7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 1-10 mM to consume any unreacted maleimide.
-
Proceed to the purification of the labeled protein (Protocol 4).
Protocol 4: Purification of Cy5.5-Labeled Protein
This protocol describes the purification of the labeled protein from unreacted dye using size-exclusion chromatography.[13][14]
Materials:
-
Labeled protein reaction mixture (from Protocol 3)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Equilibrate the SEC column with at least 3 column volumes of Elution Buffer.
-
Apply the labeling reaction mixture to the top of the column.
-
Elute the column with Elution Buffer.
-
The labeled protein, being larger, will elute first. The smaller, unreacted this compound will elute later.
-
Collect the fractions containing the colored, labeled protein.
-
The purified, labeled protein is now ready for characterization and downstream applications.
Visualizations
Caption: Hydrolysis of this compound.
Caption: this compound Protein Labeling Workflow.
References
- 1. broadpharm.com [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biotium.com [biotium.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Aggregation of Cy5.5 Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with Cy5.5 labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Cy5.5 labeled antibody aggregation?
A1: Aggregation of Cy5.5 labeled antibodies can be triggered by a combination of factors related to both the antibody itself and the conjugation process. Key causes include:
-
High Dye-to-Antibody Ratio (DAR): Over-labeling the antibody with Cy5.5 molecules can increase the hydrophobicity of the conjugate, leading to self-association and aggregation.[1]
-
Environmental Stress: Factors such as elevated temperatures, extreme pH shifts, vigorous agitation, and repeated freeze-thaw cycles can destabilize the antibody's native structure, exposing hydrophobic regions that promote aggregation.
-
Formulation and Buffer Conditions: The choice of buffer, its pH, and ionic strength are critical.[2][3] For instance, acidic buffers used during purification can sometimes induce aggregate formation.[2]
-
Intrinsic Properties of the Antibody: Some antibodies are inherently more prone to aggregation due to their amino acid sequence and structural characteristics.[2]
-
Presence of Impurities: Contaminants from the host cell line or purification process can act as nucleation points for aggregation.
-
Light Exposure: Cyanine (B1664457) dyes like Cy5.5 can be susceptible to photobleaching and other light-induced reactions that may contribute to instability and aggregation.[4][5]
Q2: How can I detect and quantify aggregation in my Cy5.5 labeled antibody sample?
A2: Several analytical techniques can be employed to detect and quantify antibody aggregates:
-
Size Exclusion Chromatography (SEC): This is a primary and widely used method to separate and quantify monomers, dimers, and larger aggregates based on their hydrodynamic size.[2][6][7][8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of larger aggregate species.[9]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying soluble protein aggregates, providing an orthogonal method to SEC.[6][9]
-
UV-Vis Spectroscopy: The formation of certain types of dye aggregates (H-aggregates) can sometimes be observed by a blue-shift in the dye's absorption spectrum.[10][11]
-
Visual Inspection: While not quantitative, visible precipitation or cloudiness is a clear indicator of significant aggregation.[10]
Q3: What are the ideal storage conditions for Cy5.5 labeled antibodies to minimize aggregation?
A3: Proper storage is crucial for maintaining the stability of your fluorescently labeled antibody. Here are some best practices:
-
Temperature: Store fluorescently conjugated antibodies at 2-8°C.[12] Avoid freezing unless specifically recommended by the manufacturer, as freeze-thaw cycles can promote aggregation.[4][12] If freezing is necessary, aliquot the antibody into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in a non-frost-free freezer.[12][13]
-
Light Protection: Cy5.5 is a light-sensitive dye. Always store labeled antibodies in dark vials or tubes, or wrap them in foil to protect from light exposure.[4][14][15]
-
Buffer Composition: Store in a buffer that promotes stability. This often includes a suitable buffering agent (e.g., histidine), stabilizers, and preservatives.
-
Additives: The addition of cryoprotectants like glycerol (B35011) (at a final concentration of 50%) can help prevent the formation of damaging ice crystals if freezing is required.[4][14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Visible Precipitate After Labeling/Purification | High Dye-to-Antibody Ratio (DAR) | Optimize the molar ratio of Cy5.5 NHS ester to the antibody during conjugation. Start with a lower ratio and perform trial conjugations to find the optimal balance between labeling efficiency and aggregation.[1] |
| Inappropriate Buffer Conditions | Ensure the conjugation and storage buffers have a pH and ionic strength that are optimal for the antibody's stability. Consider using a buffer exchange column to move the antibody into a more suitable buffer before conjugation.[1] | |
| Increased Aggregates Detected by SEC Over Time | Improper Storage | Review storage conditions. Ensure the antibody is stored at the recommended temperature (typically 2-8°C for fluorescent conjugates) and protected from light.[4][12] Avoid repeated freeze-thaw cycles.[12][15] |
| Formulation Instability | Consider reformulating the antibody with stabilizing excipients. Additives like sugars (sucrose, trehalose), amino acids (arginine, proline), and surfactants (polysorbates) can help prevent aggregation.[16][17][] | |
| Low Signal and High Background in Assays | Presence of Aggregates | Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for a few minutes before use to pellet larger aggregates.[19] This is a quick way to remove some aggregates that can cause non-specific binding. |
| Presence of Free Dye | Ensure that all unconjugated Cy5.5 has been removed after the labeling reaction. Use size exclusion chromatography or dialysis for efficient purification.[1][] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines a general method for analyzing the aggregation of a Cy5.5 labeled antibody using SEC.
Materials:
-
Cy5.5 labeled antibody sample
-
SEC column suitable for antibody separation
-
HPLC or FPLC system with a UV detector (and preferably a fluorescence detector)
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Molecular weight standards
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the Cy5.5 labeled antibody sample in the mobile phase to a suitable concentration for detection.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation isocratically with the mobile phase. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments or free dye.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and ~650 nm (for Cy5.5). A fluorescence detector can also be used for enhanced sensitivity of the labeled antibody.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and other species to determine the percentage of each in the sample.
Protocol 2: Dialysis for Buffer Exchange and Free Dye Removal
This protocol describes how to perform dialysis to remove unreacted Cy5.5 and exchange the antibody into a desired storage buffer.
Materials:
-
Cy5.5 labeled antibody reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-50 kDa for antibodies.
-
Large volume of the desired storage buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker
Methodology:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load Sample: Carefully load the Cy5.5 labeled antibody solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume (at least 100-fold the sample volume) of the desired storage buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for several hours to overnight. For efficient removal of small molecules, perform at least two to three buffer changes.
-
Sample Recovery: After the final dialysis step, carefully remove the antibody solution from the dialysis unit.
-
Concentration Measurement: Measure the concentration of the purified labeled antibody using a spectrophotometer.
Visualizations
Caption: Workflow for Cy5.5 antibody conjugation, purification, and analysis.
References
- 1. drmr.com [drmr.com]
- 2. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. Controlling aggregation in monoclonal antibody therapeutics - Research Outreach [researchoutreach.org]
- 6. Best Practices for Aggregate Quantitation of Antibody Therapeutics by Sedimentation Velocity Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Antibody Aggregates & Fragments Analysis Workflow [sigmaaldrich.com]
- 9. Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sysy.com [sysy.com]
- 14. Storage instructions for antibodies and proteins - dianova [dianova.com]
- 15. Antibodies in Practice General Information [sigmaaldrich.com]
- 16. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing pH for Thiol-Maleimide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for thiol-maleimide conjugation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for thiol-maleimide conjugation?
The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2] This range provides an ideal balance between the reaction rate and the selectivity for thiol groups (typically from cysteine residues) over other nucleophilic groups, such as amines (from lysine (B10760008) residues).[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: What occurs if the pH is below the optimal range?
Below pH 6.5, the rate of the conjugation reaction slows down. This is because the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic than the thiolate anion (R-S⁻) required for the Michael addition reaction with the maleimide (B117702). While the reaction is slower, the maleimide group is more stable against hydrolysis at a more acidic pH.
Q3: What are the consequences of performing the conjugation at a pH above 7.5?
Above pH 7.5, several issues can arise:
-
Decreased Selectivity: The reaction becomes less specific for thiols, and competitive reactions with primary amines (e.g., from lysine residues) can occur.[1]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive and unable to react with thiols.[1][3] Aqueous solutions of maleimides should therefore be prepared fresh.
-
Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, a side reaction leading to thiazine formation can occur, which is more pronounced at neutral or basic pH.[4][5]
Q4: What is maleimide hydrolysis and how can it be minimized?
Maleimide hydrolysis is the ring-opening of the maleimide group in the presence of water, which makes it unreactive towards thiols. The rate of hydrolysis increases with higher pH.[1][3] To minimize hydrolysis, it is recommended to:
-
Perform the conjugation reaction within the optimal pH range of 6.5-7.5.
-
Prepare aqueous solutions of maleimide reagents immediately before use.
-
For storage, dissolve maleimide-containing reagents in a dry, aprotic organic solvent such as DMSO or DMF.[6]
Q5: What is thiazine rearrangement and how can it be prevented?
Thiazine rearrangement is a side reaction that can happen when a maleimide is conjugated to a peptide or protein with a cysteine at the N-terminus.[4][5] The N-terminal amine can attack the succinimide (B58015) ring of the conjugate, leading to a rearranged, six-membered thiazine structure.[5] This is more likely to occur at physiological or higher pH.[4] To prevent this, you can:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[5]
-
Acetylate the N-terminal cysteine to block the reactive amine group.[5]
Q6: How can the stability of the final thiol-maleimide conjugate be improved?
The thiosuccinimide bond formed during the conjugation can be reversible through a retro-Michael reaction, especially in the presence of other thiols. To improve stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation to form a stable, ring-opened succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a few hours.[1][3]
Data Presentation
Table 1: Effect of pH on Thiol-Maleimide Conjugation Parameters
| pH Range | Reaction Rate | Thiol Selectivity | Maleimide Stability | Key Considerations |
| < 6.5 | Slower | High | High | Reduced concentration of reactive thiolate anion slows the reaction.[1] |
| 6.5 - 7.5 | Optimal | Excellent | Moderate | Recommended range for most applications, balancing reaction speed and high selectivity. [1][2] |
| > 7.5 | Faster (initially) | Decreasing | Low | Increased rate of maleimide hydrolysis and competitive reaction with amines.[1][3] |
| > 8.5 | Very Fast | Poor | Very Low | Significant hydrolysis of maleimide and low selectivity for thiols. Can be used post-conjugation for ring-opening to improve adduct stability.[1] |
Table 2: pH-Dependent Side Reactions in Thiol-Maleimide Conjugation
| Side Reaction | pH Dependence | Consequence | Mitigation Strategy |
| Maleimide Hydrolysis | Increases significantly at pH > 7.5 | Inactivation of the maleimide reagent, leading to low conjugation yield.[1][3] | Perform reaction at pH 6.5-7.5; use fresh maleimide solutions.[6] |
| Reaction with Amines | Becomes significant at pH > 7.5 | Non-specific labeling of biomolecules at lysine residues.[1] | Maintain reaction pH within the 6.5-7.5 range.[6] |
| Thiazine Rearrangement | More prominent at neutral to basic pH (≥ 7.3) when conjugating to N-terminal Cys.[4][5] | Formation of an isomeric product, complicating purification and characterization.[5] | Perform conjugation at acidic pH (~5.0) or acetylate the N-terminal amine.[5] |
| Retro-Michael Reaction (Thiol Exchange) | Can occur at physiological pH in the presence of other thiols. | Reversal of the conjugation, leading to loss of the conjugated molecule. | Post-conjugation hydrolysis of the succinimide ring at pH 8.5-9.0 to form a stable ring-opened adduct.[1][3] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (dissolved in anhydrous DMSO or DMF)
-
Conjugation Buffer: Degassed Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Quenching Reagent: Cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[6][7] If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Conjugation Reaction:
-
Immediately before use, prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Add the desired molar excess (typically 10-20 fold) of the maleimide stock solution to the protein solution while gently stirring.[6][8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[8]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, add a small molar excess of a thiol-containing reagent like cysteine or β-mercaptoethanol.
-
-
Purification:
-
Remove excess, unreacted maleimide and quenching reagent by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Use UV-Vis spectroscopy or HPLC to determine the degree of labeling.
-
Confirm the identity and purity of the conjugate using mass spectrometry.
-
Protocol 2: Analysis of Conjugation by SDS-PAGE
Materials:
-
Polyacrylamide gel (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Sample Preparation:
-
In separate tubes, mix a small aliquot of the unconjugated protein, the conjugation reaction mixture, and the purified conjugate with sample loading buffer. Prepare both reducing and non-reducing samples.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the molecular weight standards and the prepared samples into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Image the gel. A successful conjugation will show a new band at a higher molecular weight for the conjugate compared to the unconjugated protein.[9] The intensity of the unconjugated protein band should decrease in the reaction mixture and be minimal in the purified conjugate lane.
-
Protocol 3: Analysis of Conjugation by HPLC
Materials:
-
Reverse-phase HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Unconjugated protein standard
-
Maleimide reagent standard
-
Purified conjugate
Procedure:
-
Sample Preparation:
-
Prepare solutions of the unconjugated protein, the maleimide reagent, and the purified conjugate at a known concentration in Mobile Phase A.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20-30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein, the maleimide reagent, and the conjugate based on their retention times. The conjugate should have a different retention time than the starting materials.
-
The purity of the conjugate can be determined by integrating the peak areas.
-
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Efficiency | Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of the buffer and adjust it to be within the 6.5-7.5 range.[1] |
| Hydrolyzed Maleimide Reagent: The maleimide group was inactivated due to exposure to an aqueous environment before the reaction. | Prepare aqueous solutions of maleimide reagents immediately before use. Store stock solutions in anhydrous DMSO or DMF.[1] | |
| Oxidized Thiols: The thiol groups on the protein have formed disulfide bonds and are unavailable for reaction. | Degas all buffers before use.[6] Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[6][10] Perform a reduction step with TCEP just before adding the maleimide reagent.[6] | |
| Buffer Contains Nucleophiles: The buffer contains primary amines (e.g., Tris) or other thiols that compete with the target protein. | Use a non-nucleophilic buffer such as PBS or HEPES. Ensure the buffer is free of extraneous thiols.[6] | |
| Poor Specificity / Presence of Side Products | Reaction with Amines: The pH of the reaction is too high (> 7.5), leading to conjugation at lysine residues. | Lower the reaction pH to the optimal range of 6.5-7.5.[6] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | Perform the conjugation at a more acidic pH (~5.0) or acetylate the N-terminal amine.[5] | |
| Protein Aggregation | Suboptimal Buffer Conditions: The pH or buffer composition is not suitable for the protein's stability. | Confirm that the optimal conjugation pH of 6.5-7.5 is within the protein's stable pH range. Consider optimizing other buffer components like salt concentration. |
Visualizations
Caption: Thiol-Maleimide Reaction Mechanism.
Caption: Common Side Reactions in Thiol-Maleimide Conjugation.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cy5.5 Maleimide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the removal of unconjugated Cy5.5 maleimide (B117702) dye from protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated Cy5.5 maleimide dye after a conjugation reaction?
The most common methods are size-based separation techniques that differentiate the larger protein-dye conjugate from the smaller, free dye molecules. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (the conjugate) elute first, while smaller molecules (the free dye) are retained longer.[1][2][3][4][5]
-
Dialysis: This technique involves the passive diffusion of small molecules like unconjugated dye across a semi-permeable membrane with a specific molecular weight cut-off (MWCO), while retaining the larger protein-dye conjugate.[6][7][8]
-
Tangential Flow Filtration (TFF): A rapid filtration method where the sample solution flows parallel to a filter membrane. Smaller molecules pass through the membrane, while the larger conjugate is retained. TFF is particularly suitable for larger sample volumes.[9][10][11][12][13]
Q2: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including your sample volume, the molecular weight of your protein, required purity, available equipment, and the desired final concentration of your conjugate. See the table below for a detailed comparison.
Q3: Is it necessary to quench the conjugation reaction before purification?
Yes, it is highly recommended to quench the reaction. This prevents any remaining reactive maleimide groups on the dye from reacting with other molecules, including the purification matrix or other proteins. Quenching is typically achieved by adding a molar excess of a small molecule containing a free thiol group, such as Dithiothreitol (DTT), β-mercaptoethanol (BME), or L-cysteine.[1] This step also consumes any excess maleimide dye.
Q4: How can I confirm that all the unconjugated dye has been removed?
Several methods can be used to assess the purity of your conjugate:
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. The free dye will migrate at the dye front. You can visualize the gel for fluorescence before staining for protein to ensure that the fluorescent signal co-localizes with the protein band.[1]
-
Spectrophotometry: Measure the absorbance spectrum of the purified sample. The absence of a distinct peak corresponding to the free dye's maximum absorbance, relative to the protein and conjugated dye peaks, indicates successful removal.[1]
-
High-Performance Liquid Chromatography (HPLC): Analytical size exclusion or reverse-phase HPLC can effectively separate the conjugate from the free dye and provide a quantitative measure of purity.
Q5: How do I determine the degree of labeling (DOL) after purification?
The degree of labeling (DOL), or the molar ratio of dye to protein, can be calculated using spectrophotometric measurements of the purified conjugate.[14][15][16] You will need to measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of Cy5.5 (around 675 nm). A correction factor is necessary because the dye also absorbs light at 280 nm.[14][15]
The formula for calculating DOL is:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the λmax of the dye.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of the dye at its λmax (for Cy5.5, this is typically around 250,000 M⁻¹cm⁻¹).
-
CF = Correction factor (A_280 of the dye / A_max of the dye).
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) / Gel Filtration | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[2][3][4][5] | Passive diffusion of small molecules across a semi-permeable membrane.[6][7][8] | Size-based separation via a membrane with tangential flow to prevent fouling.[9][10][11][12][13] |
| Advantages | - High resolution- Gentle on proteins, preserving biological activity- Can be used for buffer exchange | - Simple setup- Gentle on proteins- Can handle a wide range of sample volumes | - Fast processing time- Highly scalable for large volumes- Can simultaneously concentrate and purify[10][11] |
| Disadvantages | - Can lead to sample dilution- Potential for protein loss due to non-specific binding to the resin- Column capacity can be a limitation[5] | - Slow, can take several hours to days- Requires large volumes of buffer- Potential for sample dilution[6][17] | - Higher initial equipment cost- Can be complex to set up and optimize- Potential for protein loss due to membrane adsorption[1] |
| Typical Protein Recovery | 70-95% (can be lower for small sample quantities)[18] | >90% | >95%[10] |
| Best Suited For | Small to medium sample volumes requiring high purity. | Small to large sample volumes where speed is not critical. | Medium to large sample volumes requiring rapid processing and concentration. |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) / Gel Filtration
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and free dye | - Inappropriate resin choice (pore size too large or too small).- Column is too short. | - Select a resin with a fractionation range that effectively separates the molecular weight of your protein from that of the dye.[1][4]- Increase the column length for better resolution.[1] |
| Low recovery of the conjugated protein | - Non-specific binding of the protein to the column matrix.- Protein precipitation on the column. | - Equilibrate the column thoroughly with the running buffer.- Increase the ionic strength of the buffer to minimize interactions.- Ensure the protein is soluble in the chosen buffer.[19] |
| Peak tailing | - Interactions between the protein and the column matrix. | - Adjust the pH or increase the salt concentration of the buffer to reduce ionic interactions.[19] |
| Peak fronting | - Sample overload. | - Reduce the sample volume or dilute the sample before loading. The sample volume should ideally be 0.5-4% of the total column volume for preparative SEC.[4][19] |
Dialysis
| Problem | Possible Cause | Solution |
| Incomplete removal of free dye | - Insufficient dialysis time or too few buffer changes.- Small buffer volume to sample volume ratio. | - Increase the dialysis duration and the number of buffer changes (at least 3-4 changes are recommended).[6]- Use a large volume of dialysis buffer (at least 100-500 times the sample volume).[6][7] |
| Loss of conjugated protein | - The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too large. | - Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein.[8][19] |
| Protein precipitation during dialysis | - The pH of the dialysis buffer is close to the isoelectric point (pI) of the protein.- Low salt concentration in the buffer. | - Use a buffer with a pH that is at least one unit away from the protein's pI.- Maintain an appropriate salt concentration to ensure protein solubility.[19] |
Tangential Flow Filtration (TFF)
| Problem | Possible Cause | Solution |
| Slow filtration rate (low flux) | - High transmembrane pressure (TMP) causing membrane fouling.- The membrane's MWCO is too small. | - Optimize the TMP and cross-flow rate to minimize fouling.- Select a membrane with an appropriate MWCO for your protein and the free dye.[1][9] |
| Low protein recovery | - Protein adsorption to the membrane or tubing.- The MWCO of the membrane is too large. | - Use a membrane material known for low protein binding.- Select a membrane with an MWCO that is significantly smaller than your protein's molecular weight.[1] |
Experimental Protocols
Protocol 1: Purification using a Spin Desalting Column (Size Exclusion)
This protocol is suitable for small sample volumes (typically up to 2.5 mL).
-
Column Preparation:
-
Remove the column's bottom cap and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 1-2 column volumes of your desired elution buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times.
-
-
Sample Loading:
-
Place the column in a new, clean collection tube.
-
Carefully apply the quenched conjugation reaction mixture to the center of the resin bed.
-
-
Purification:
-
Centrifuge the column for 2 minutes at 1,500 x g.
-
-
Collection:
-
The purified protein-dye conjugate is now in the collection tube. The unconjugated dye remains in the column resin.
-
Protocol 2: Purification using Dialysis
-
Membrane Preparation:
-
Sample Loading:
-
Load your quenched conjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume changes.
-
Securely close both ends of the tubing or cassette.
-
-
Dialysis:
-
Buffer Changes:
-
Change the dialysis buffer after 2-4 hours.
-
Repeat the buffer change at least 2-3 more times over a period of 24-48 hours to ensure complete removal of the unconjugated dye.[6]
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer and recover the purified protein-dye conjugate.
-
Protocol 3: Quantification of Protein and Degree of Labeling
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the maximum absorbance wavelength for Cy5.5 (~675 nm, A_max).
-
If the absorbance is too high, dilute the sample with buffer and record the dilution factor.
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A_280 – (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (A_max × ε_protein) / [[A_280 – (A_max × CF)] × ε_dye]
-
Visualizations
Caption: Experimental workflow for this compound conjugation and purification.
Caption: Principle of Size Exclusion Chromatography for dye removal.
Caption: Principle of Dialysis for removing unconjugated dye.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. microbenotes.com [microbenotes.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 9. duoningbio.com [duoningbio.com]
- 10. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 11. repligen.com [repligen.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
troubleshooting low signal-to-noise in Cy5.5 imaging
Welcome to the technical support center for Cy5.5 imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal-to-noise ratios in their experiments.
Frequently Asked Questions (FAQs)
Issue 1: High Background Fluorescence
Q1: I am observing high background in my Cy5.5 images. What are the common causes and how can I reduce it?
A1: High background fluorescence can significantly lower the signal-to-noise ratio and obscure your specific signal. The primary causes include autofluorescence from the sample, non-specific binding of the Cy5.5 conjugate, and issues with the imaging medium or vessel.
Troubleshooting Steps:
-
Autofluorescence: Biological samples naturally fluoresce (autofluorescence), especially in the green and yellow spectral regions. While Cy5.5 is in the near-infrared (NIR) spectrum to minimize this, strong autofluorescence can still be an issue.[1][2][3]
-
Unstained Control: Always prepare an unstained control sample to assess the level of endogenous autofluorescence.[4][5]
-
Spectral Selection: Using fluorophores that emit in the far-red or near-infrared, like Cy5.5, generally helps reduce autofluorescence from cellular components like NADH and collagen, which fluoresce at shorter wavelengths.[6]
-
Preclinical Imaging Diet: For in vivo animal imaging, switching to a purified or chlorophyll-free diet can dramatically reduce autofluorescence from the gastrointestinal tract.[1][2][3]
-
Quenching Agents: Consider treating fixed tissue samples with autofluorescence quenching agents like sodium borohydride (B1222165) or commercial reagents.[7][8]
-
-
Non-Specific Binding: Your Cy5.5-conjugated antibody or probe may be binding to off-target sites.
-
Optimize Concentration: Perform a titration experiment to determine the lowest effective concentration of your Cy5.5 conjugate that provides a strong specific signal with minimal background.[4][5]
-
Blocking: Use an effective blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to minimize non-specific binding sites.[4]
-
Washing: Increase the number and/or duration of wash steps after incubation with the Cy5.5 conjugate to thoroughly remove unbound probes.[4][9]
-
-
Conjugate Purity: Free, unconjugated Cy5.5 dye can bind non-specifically to cellular components. If you are preparing your own conjugates, ensure purification to remove any free dye.[4]
-
Imaging Medium and Vessel: The medium and the vessel used for imaging can also contribute to background fluorescence.[10]
-
Phenol (B47542) Red-Free Medium: For live-cell imaging, use a phenol red-free medium as phenol red is fluorescent.
-
Glass-Bottom Dishes: Plastic-bottom dishes can exhibit high fluorescence. Switching to glass-bottom dishes or plates is recommended for high-resolution imaging.[10]
-
Issue 2: Weak or No Specific Signal
Q2: My specific Cy5.5 signal is very weak or completely absent. What could be the issue?
A2: A weak or absent signal can be frustrating. The causes range from issues with the target molecule to photophysical properties of the dye and the imaging setup.
Troubleshooting Steps:
-
Target Abundance: The target molecule you are trying to detect might be expressed at very low levels or not at all in your sample.
-
Photobleaching: Cy5.5, like all fluorophores, is susceptible to photobleaching (irreversible fading) upon exposure to excitation light.[7]
-
Antifade Mounting Media: For fixed samples, use a mounting medium containing an antifade reagent.[4][7]
-
Minimize Light Exposure: Reduce the exposure time and excitation light intensity to the minimum required for a good signal. Store stained samples in the dark.
-
Photostabilizing Agents: For demanding applications, consider using photostabilizing agents.[11][12]
-
-
Dye Aggregation and Quenching: At high concentrations or high labeling densities on a molecule, Cy5.5 molecules can interact with each other, leading to self-quenching of their fluorescence.[13][14][15][16]
-
Optimize Degree of Labeling (DOL): If you are conjugating your own antibodies, aim for an optimal DOL, typically between 3 and 7 dye molecules per antibody.[4] It's advisable to test different molar ratios.
-
-
Incorrect Filter Sets: Using improper optical filters will lead to inefficient excitation and/or emission detection.
-
Imaging Setup:
-
Environmental Factors: Cy5 dyes are sensitive to environmental ozone, which can degrade the dye and reduce its fluorescence.[7] Ensure good laboratory ventilation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues with Cy5.5.
Caption: Troubleshooting workflow for low signal-to-noise in Cy5.5 imaging.
Quantitative Data Summary
For optimal performance, your imaging hardware and experimental parameters should be carefully selected.
Table 1: Recommended Filter Specifications for Cy5.5 Imaging
| Filter Component | Wavelength Range (nm) | Purpose |
| Excitation Filter | 635 - 675 | To select the appropriate wavelengths from the light source to excite Cy5.5.[18][19] |
| Dichroic Mirror | Cut-on at ~685 | To reflect the excitation light towards the sample and transmit the emitted fluorescence.[18][19] |
| Emission Filter | 696 - 736 | To specifically collect the fluorescence emitted from Cy5.5 while blocking scattered excitation light and shorter wavelength background.[18][19] |
Table 2: Key Experimental Parameters for Optimization
| Parameter | Recommended Starting Point | Optimization Strategy |
| Primary Antibody Concentration | 1 µg/mL | Titrate from 0.1 to 10 µg/mL to find the optimal balance between signal and background.[5] |
| Cy5.5-conjugated Secondary Antibody | 1 µg/mL (for cells) | Titrate to find the lowest concentration that provides a strong signal.[5] |
| Degree of Labeling (DOL) | 3 - 7 dyes/antibody | Test different dye-to-antibody molar ratios during conjugation to avoid self-quenching.[4] |
| Wash Buffer | PBS with 0.1% Tween-20 | Increase the number of washes (e.g., 3-4 times for 5 minutes each) to reduce non-specific binding.[4][9] |
Key Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.
-
Prepare a Dilution Series: Prepare a series of dilutions of your Cy5.5-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800, and a no-primary antibody control).
-
Sample Preparation: Prepare identical sets of cells or tissue sections for each dilution.
-
Blocking: Block all samples with an appropriate blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubation: Incubate each sample with a different antibody dilution overnight at 4°C. Include the no-primary control.
-
Washing: Wash all samples three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Mounting: Mount the samples using an antifade mounting medium.
-
Imaging: Image all samples using identical settings (e.g., exposure time, laser power, detector gain).
-
Analysis: Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.
Protocol 2: Autofluorescence Reduction in Fixed Tissues
This protocol can be used to reduce autofluorescence in formalin-fixed tissue sections.
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections as per standard protocols.
-
Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a reactive substance; handle with care.
-
Quenching: Incubate the tissue sections in the sodium borohydride solution for 10 minutes. Repeat this step two more times with a fresh solution each time.
-
Washing: Wash the sections thoroughly with PBS (3 times for 5 minutes each).
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol (blocking, antibody incubation, etc.).
Factors Influencing Cy5.5 Signal-to-Noise Ratio
The relationship between various experimental factors and the final image quality is complex. The diagram below outlines these relationships.
Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging.
References
- 1. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The aggregation-caused quenching effect and fluorescence enhancement features of ZIF-90 and their feasibility for the detection and imaging of ATP in cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Cy5.5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 18. edmundoptics.com [edmundoptics.com]
- 19. edmundoptics.com [edmundoptics.com]
- 20. optolongfilter.com [optolongfilter.com]
Technical Support Center: Improving the Photostability of Cy5.5 Fluorophore
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the photostability of the Cy5.5 fluorophore in their experiments.
Troubleshooting Guide
Rapid signal loss or photobleaching of Cy5.5 can be a significant issue in fluorescence imaging. This guide provides a systematic approach to diagnosing and resolving common problems.
Issue: Rapid Decrease in Cy5.5 Fluorescence Intensity
Follow this workflow to identify and address the cause of rapid photobleaching.
Caption: Troubleshooting workflow for Cy5.5 photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Cy5.5 susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent properties. The process is often initiated when the fluorophore, after excitation by a light source, transitions to a long-lived triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically damage the fluorophore, rendering it non-fluorescent. Cy5.5, like other cyanine (B1664457) dyes, is prone to this process, especially under intense or prolonged illumination.
Caption: Simplified photobleaching pathway of Cy5.5.
Q2: How can I improve the photostability of Cy5.5 in my experiments?
A2: Several strategies can be employed to enhance the photostability of Cy5.5:
-
Use of Antifade Reagents: Incorporating commercial or homemade antifade reagents into your mounting medium or imaging buffer is a common and effective approach. These reagents work by quenching triplet states or scavenging reactive oxygen species.
-
Oxygen Scavenging Systems: Removing molecular oxygen from the environment of the fluorophore can significantly reduce photobleaching. This is often achieved using enzymatic oxygen scavenging systems.
-
Covalently Linked Stabilizers: For demanding applications like single-molecule imaging, using Cy5.5 covalently linked to a photostabilizing molecule (e.g., cyclooctatetraene (B1213319) - COT) can provide substantial improvements in photostability.[1][2]
-
Optimization of Imaging Parameters: Reducing the intensity of the excitation light and minimizing the exposure time can decrease the rate of photobleaching.
Q3: What are the most common antifade reagents for Cy5.5 and how do they work?
A3: The most common antifade reagents for cyanine dyes like Cy5.5 include:
-
Trolox: A water-soluble analog of Vitamin E that acts as a potent antioxidant, scavenging reactive oxygen species.[3] It can also participate in redox reactions that rescue the fluorophore from a dark state.
-
Cyclooctatetraene (COT): An efficient triplet state quencher that de-excites the fluorophore from its triplet state through energy transfer, preventing the formation of ROS.[4][5]
-
n-Propyl Gallate (NPG): An antioxidant that reduces photobleaching by scavenging free radicals.[6][7]
-
4-Nitrobenzyl alcohol (NBA): Another effective triplet state quencher.[1]
The choice of antifade reagent may depend on the specific experimental conditions, such as live-cell versus fixed-cell imaging.
Caption: Mechanisms of common antifade reagents for Cy5.5.
Quantitative Data on Photostability Enhancement
The following table summarizes the reported improvements in the photostability of Cy5.5 and the closely related Cy5 when using different photostabilizing agents.
| Fluorophore | Photostabilizing Agent | Improvement Factor (vs. Parent Dye) | Experimental Context | Reference |
| Cy5.5 | Covalently linked COT | ~50-fold increase in photons emitted | Single-molecule imaging | [2] |
| Cy5.5 | Covalently linked Trolox | Modest improvement | Single-molecule imaging | [2] |
| Cy5 | Covalently linked COT | ~2.1 to 3.3-fold increase in lifetime | Single-molecule imaging at air-glass interface | [4] |
| Cy5 | 1 mM COT (in solution) | 5 to 12-fold increase in "on-time" | Single-molecule imaging | [1] |
| Cy5 | 1 mM Trolox (in solution) | 5 to 12-fold increase in "on-time" | Single-molecule imaging | [1] |
| Cy5 | Covalently linked Trolox | Substantial increase in photostability | Single-molecule fluorescence | [8] |
| Cy5 | Covalently linked NBA | Substantial increase in photostability | Single-molecule fluorescence | [8] |
Experimental Protocols
Protocol 1: Using Trolox for Live-Cell Imaging with Cy5.5
This protocol describes the preparation and use of Trolox as an antifade reagent for live-cell imaging.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol (for stock solution) or cell culture medium/imaging buffer
-
Cy5.5-labeled cells on a suitable imaging dish or slide
Procedure:
-
Prepare a 100 mM Trolox Stock Solution: Dissolve the appropriate amount of Trolox in ethanol. This stock solution can be stored at 2-8°C.[3]
-
Prepare Working Solution: On the day of the experiment, dilute the 100 mM Trolox stock solution into your pre-warmed cell culture medium or imaging buffer to a final concentration of 0.1 mM to 1 mM.[3]
-
Note: The optimal concentration of Trolox can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the best concentration for your specific application.
-
-
Incubate Cells with Trolox: Replace the existing medium on your Cy5.5-labeled cells with the Trolox-containing medium. Incubate for at least 15-30 minutes before imaging to allow for cell permeation.
-
Image the Cells: Proceed with your fluorescence microscopy experiment. The presence of Trolox in the imaging medium will help to reduce the rate of Cy5.5 photobleaching.
Protocol 2: Single-Molecule Imaging of Cy5.5 with COT and an Oxygen Scavenging System
This protocol is designed for advanced single-molecule fluorescence experiments where maximum photostability is required.
Materials:
-
Cy5.5-labeled biomolecules (e.g., DNA, proteins)
-
Cyclooctatetraene (COT)
-
Oxygen Scavenging System (e.g., glucose oxidase and catalase, or protocatechuate 3,4-dioxygenase (PCD) and its substrate protocatechuic acid (PCA))[9]
-
Imaging buffer (e.g., Tris-based buffer with NaCl)
-
Microfluidic chamber or slide setup for single-molecule imaging
Procedure:
-
Prepare the Imaging Buffer: Prepare your desired imaging buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Add Oxygen Scavenging System Components:
-
For a glucose oxidase/catalase system: Add glucose to a final concentration of 0.5-1% (w/v), glucose oxidase to ~165 U/mL, and catalase to ~2,170 U/mL.
-
For a PCD/PCA system: Add PCA to a final concentration of 2.5-5 mM and PCD to 50 nM.[10]
-
-
Add COT: Prepare a stock solution of COT in a suitable solvent (e.g., DMSO). Add COT to the imaging buffer to a final concentration of 1-2 mM. Vortex thoroughly to ensure it is well-dissolved.
-
Introduce the Sample: Immobilize your Cy5.5-labeled biomolecules on the surface of your imaging chamber.
-
Add the Complete Imaging Buffer: Introduce the imaging buffer containing the oxygen scavenging system and COT into the imaging chamber.
-
Equilibrate: Allow the system to equilibrate for at least 10 minutes to ensure thorough oxygen removal before starting image acquisition.
-
Image Acquisition: Proceed with your single-molecule imaging experiment. This combination of an oxygen scavenger and a triplet state quencher should significantly enhance the photostability of your Cy5.5 fluorophores.
References
- 1. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced photostability of cyanine fluorophores across the visible spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Cy5.5 Fluorescence In Vivo
Welcome to the technical support center for in vivo imaging with the near-infrared (NIR) fluorescent dye, Cy5.5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for accurate quantification of Cy5.5 fluorescence in living subjects.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio (SNR) low when imaging Cy5.5 in vivo?
A low SNR can be attributed to several factors, including high background fluorescence, low probe concentration at the target site, and suboptimal imaging parameters. To improve your SNR, consider the following:
-
Optimize Animal Diet: Standard rodent chow often contains high levels of chlorophyll, which contributes to significant autofluorescence in the NIR spectrum. Switching to a purified or alfalfa-free diet for at least one week prior to imaging can dramatically reduce background signal.[1][2][3][4][5]
-
Check Probe Integrity and Dose: Ensure your Cy5.5-labeled probe is properly conjugated and has not degraded. You may need to perform a titration study to determine the optimal probe concentration that maximizes target signal without causing excessive background.
-
Adjust Imaging Parameters: Optimize camera settings such as exposure time, binning, and f-stop to enhance signal detection without saturating the detector.[6][7]
-
Background Subtraction: Utilize appropriate background subtraction techniques. This can involve defining a region of interest (ROI) in a non-target area (e.g., muscle) and subtracting the average fluorescence intensity of this region from your target ROI.[8]
Q2: I am observing high background fluorescence in the abdominal region. What is the cause and how can I reduce it?
High abdominal background is a common issue, primarily caused by the autofluorescence of gut contents from standard animal diets.[1][3][4]
-
Dietary Management: The most effective solution is to switch the animals to a purified, chlorophyll-free diet for at least one week before imaging. This will significantly reduce the fluorescent signal emanating from the gastrointestinal tract.[1][2][3][4][5]
-
Fasting: In some cases, fasting the animals for a few hours before imaging can help to clear some of the gut contents and reduce background. However, dietary change is the more robust solution.[1]
-
Spectral Unmixing: If your imaging system supports it, spectral unmixing algorithms can help to differentiate the specific signal of Cy5.5 from the broad-spectrum autofluorescence of the gut.
Q3: How deep can I image with Cy5.5?
Cy5.5 operates within the near-infrared (NIR) window (approximately 700-900 nm), where light absorption and scattering by biological tissues are minimized.[9] This allows for greater tissue penetration compared to fluorophores that emit in the visible spectrum. While the exact depth depends on the tissue type, instrument sensitivity, and probe brightness, you can typically expect to image several millimeters to a centimeter deep. For deeper tissue imaging, Cy7, with its longer emission wavelength, may offer slightly better performance.[9]
Q4: Can I perform absolute quantification of my Cy5.5-labeled probe in vivo?
Absolute quantification is challenging but achievable. It requires careful calibration and validation.
-
Standard Curve: Create a standard curve by imaging known concentrations of your Cy5.5-labeled compound. This allows you to correlate fluorescence intensity (in radiance or arbitrary units) to the amount of the compound.
-
Ex Vivo Analysis: At the end of the in vivo imaging study, it is crucial to euthanize the animal, dissect the organs of interest, and image them ex vivo. This allows for a more accurate quantification of probe distribution without the confounding factors of tissue scattering and absorption, and the results can be correlated with the in vivo data.[9]
-
Radiolabeling Co-validation: For the most accurate quantification, consider dual-labeling your probe with a radioactive isotope (e.g., 111In or 3H) and performing biodistribution studies. The radioactive signal provides a direct measure of probe quantity in tissues, which can be used to calibrate the fluorescence signal.[10]
Troubleshooting Guides
Issue: Low Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Poor Probe Labeling | Verify the conjugation of Cy5.5 to your targeting molecule (e.g., antibody, peptide). Check the degree of labeling (DOL). A low DOL will result in a weak signal. |
| Probe Degradation | Ensure proper storage of your Cy5.5-labeled probe to prevent degradation. Protect from light and store at the recommended temperature. |
| Low Target Expression | Confirm the expression of the target molecule in your animal model using other methods (e.g., histology, western blot). |
| Suboptimal Imaging Window | Perform a time-course imaging study to determine the time point of maximum probe accumulation at the target site.[9] |
| Incorrect Filter Sets | Ensure you are using the correct excitation and emission filters for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).[9] |
| Instrument Settings | Increase exposure time or binning to increase sensitivity. Note that this may also increase noise. Optimize the f-stop for light collection.[6] |
Issue: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Animal Diet | Switch to a purified, alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence.[1][2][3][4][5] |
| Non-specific Probe Accumulation | Investigate the biodistribution of your probe. High uptake in organs like the liver and kidneys can contribute to background. Consider modifying the probe to improve its pharmacokinetic profile. |
| Suboptimal Background ROI Selection | For background subtraction, choose a region of interest (ROI) that is anatomically distinct from the target but has similar tissue properties (e.g., contralateral muscle for a subcutaneous tumor).[8] |
| Inadequate Blocking | If using an antibody-based probe, ensure adequate blocking steps are included in your protocol to prevent non-specific binding.[11] |
| Autofluorescence of Skin/Fur | Shave the imaging area to minimize signal obstruction and scattering. Some mouse strains may have higher skin autofluorescence than others. |
Quantitative Data Summary
Table 1: Impact of Diet on Abdominal Autofluorescence
| Diet Type | Relative Autofluorescence Signal (Arbitrary Units) | Recommended for Cy5.5 Imaging? |
| Standard Chow (Alfalfa-based) | High (e.g., >10^9 photons/s/cm²/sr) | No |
| Fishmeal-based | Moderate to High | Not Ideal |
| Soybean, Corn, Wheat-based | Low to Moderate (75-95% less than alfalfa) | Better than standard chow |
| Purified/Alfalfa-free | Very Low | Yes (Highly Recommended) |
Note: The actual fluorescence values can vary significantly between imaging systems and specific diet formulations. Data synthesized from[2][4].
Table 2: Typical Signal-to-Background Ratios (TBR) in Tumor Models
| Probe Type | Tumor Model | Imaging Time Point | Typical TBR |
| Cy5.5-labeled Antibody | Subcutaneous Xenograft | 24-72 hours | 2 - 5 |
| Cy5.5-labeled Peptide | Orthotopic Xenograft | 1-4 hours | 1.5 - 3 |
| Cy5.5-labeled Nanoparticle | Subcutaneous Xenograft | 24 hours | 3 - 8 |
Note: TBRs are highly dependent on the specific probe, tumor model, and imaging parameters. These are illustrative values.
Experimental Protocols
Protocol 1: General In Vivo Fluorescence Imaging with Cy5.5
-
Animal Preparation:
-
For at least one week prior to imaging, house the animals in a facility with low-light conditions and provide them with a purified, alfalfa-free diet.[1][3][4][5][9]
-
On the day of imaging, anesthetize the animal using isoflurane (B1672236) (1-2% maintenance).
-
Shave the area of interest to minimize light scattering and absorption by fur.
-
Place the animal on the imaging stage and maintain anesthesia.
-
-
Probe Administration:
-
Dilute the Cy5.5-labeled probe to the desired concentration in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Administer the probe via the desired route (e.g., intravenous tail vein injection). The typical injection volume for a mouse is 100-200 µL.[9]
-
-
Image Acquisition:
-
Acquire a baseline image before probe injection to assess autofluorescence.
-
Set the imaging system with the appropriate filters for Cy5.5 (e.g., excitation ~675 nm, emission ~694 nm).
-
Optimize acquisition parameters (exposure time, f-stop, binning) to achieve a good signal-to-noise ratio without saturating the detector.[6][9]
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window.[9]
-
-
Data Quantification:
-
Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., contralateral muscle).[9]
-
Measure the average fluorescence intensity (radiance) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average intensity of the tumor ROI by the average intensity of the background ROI.[9]
-
-
Ex Vivo Analysis (Recommended):
-
At the final time point, euthanize the animal.
-
Perfuse with saline to remove blood from the organs.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and quantify probe distribution.[9]
-
Protocol 2: Conjugation of Cy5.5 NHS Ester to an Antibody
-
Antibody Preparation:
-
Dialyze the antibody against a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) to remove any amine-containing preservatives (like sodium azide) and to achieve the optimal pH for the conjugation reaction.
-
Determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
Dye Preparation:
-
Dissolve the Cy5.5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved Cy5.5 NHS ester to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Visualizations
Caption: Experimental workflow for quantitative in vivo imaging with Cy5.5.
Caption: Troubleshooting decision tree for low Cy5.5 signal.
References
- 1. researchgate.net [researchgate.net]
- 2. labdiet.com [labdiet.com]
- 3. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection | Photon etc. [photonetc.com]
- 4. inotiv.com [inotiv.com]
- 5. biotech.ufl.edu [biotech.ufl.edu]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. portlandpress.com [portlandpress.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Minimizing Background Fluorescence in NIR Imaging
Welcome to the technical support center for near-infrared (NIR) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and enhance signal-to-noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in NIR imaging?
High background fluorescence in NIR imaging can originate from several sources, broadly categorized as intrinsic, extrinsic, and instrumental factors.
-
Intrinsic Factors (Autofluorescence): This is the natural emission of light by biological molecules within the tissue.[1][2] Common endogenous fluorophores include collagen, elastin, flavins, and NADPH.[1][3] While NIR imaging is designed to reduce this issue, some autofluorescence can still interfere, particularly in the NIR-I window (700-900 nm).[1][4] For preclinical in vivo imaging, a major contributor to tissue autofluorescence is chlorophyll (B73375) from the alfalfa component of standard rodent chow.[5][6][7] This is especially problematic when imaging the gastrointestinal tract.[8]
-
Extrinsic Factors (Probe-Related): These are issues related to the fluorescent probes used in the experiment.
-
Non-Specific Binding: NIR probes, especially those conjugated to antibodies, can bind non-specifically to tissues or cellular components, leading to a diffuse background signal.[1][9] This can be caused by using too high a probe concentration or inadequate blocking steps.[1][10] Albumin binding in vivo is a common issue for many NIR probes, generating unspecific fluorescence that can obscure the target signal.[9]
-
Unbound Probe: Incomplete removal of unbound fluorescent probes during washing steps is a frequent cause of high background.[1]
-
Probe Aggregation: Some cyanine (B1664457) dyes, like Cy7, can form aggregates in aqueous solutions, which may lead to altered fluorescence signals.[1]
-
-
Instrumental Factors: The imaging system itself can contribute to background noise.
-
Excitation Light Leakage: Improper filtering can allow the excitation light to "leak" into the detection channel, creating a false background.[1]
-
Detector Noise: The camera or detector in the imaging system introduces electronic noise, also known as dark current noise, which contributes to the overall background signal.[1][11]
-
Thermal Background: For ground-based observations at thermal infrared wavelengths (longer than 3 microns), thermal radiation from the sky, telescope, and instrument components can be a significant source of background.[12]
-
Troubleshooting Guides
Below are troubleshooting guides for specific issues related to high background fluorescence in NIR imaging.
Issue 1: High background signal in the abdominal region of mice during in vivo imaging.
This is a common problem often linked to diet-induced autofluorescence.
Q2: My in vivo NIR images of mice show a very high background in the gut. How can I reduce this?
The high background in the gastrointestinal tract is most likely due to chlorophyll in the standard rodent diet.[5][7] Chlorophyll and its derivatives are highly fluorescent in the NIR-I region.[7]
Solution Workflow:
Caption: Workflow to troubleshoot diet-related autofluorescence.
Experimental Protocol: Reducing Diet-Induced Autofluorescence
-
Diet Selection: Switch mice from standard chow to a purified, alfalfa-free diet. These diets are commercially available.
-
Acclimation Period: House the mice on the purified diet for at least one week before imaging. This period allows for the clearance of residual chlorophyll from the gastrointestinal tract.
-
Imaging: Proceed with your standard NIR imaging protocol. You should observe a significant reduction in abdominal autofluorescence.[8]
Quantitative Impact of Diet and Wavelength Selection
Switching to a purified diet or adjusting imaging wavelengths can dramatically reduce background autofluorescence by more than two orders of magnitude.[5][8][13]
| Imaging Condition | Diet | Relative Background Autofluorescence | Signal-to-Background Ratio (SBR) Improvement |
| Excitation: 670 nm, Emission: NIR-I (700-975 nm)[5][8] | Standard Chow | High | Baseline |
| Excitation: 670 nm, Emission: NIR-I (700-975 nm)[5][8] | Purified Diet | Significantly Lower | Improved |
| Excitation: 760 nm, Emission: NIR-I[5][8] | Standard Chow | Lower | Significantly Improved |
| Excitation: 808 nm, Emission: NIR-I[5][8] | Standard Chow | Lower | Significantly Improved |
| Excitation: 670 nm, Emission: NIR-II (>1000 nm)[5][8] | Standard Chow | Significantly Lower | Dramatically Improved |
Issue 2: Diffuse, non-specific background signal across the entire tissue section or image.
This issue often points to problems with the fluorescent probe, such as non-specific binding or excess unbound probe.
Q3: I'm observing a high, uniform background in my tissue staining with a NIR-conjugated antibody. What steps can I take to improve this?
A high, uniform background is typically due to non-specific binding of the probe or insufficient washing.[1][14] Optimizing your staining protocol is key.
Troubleshooting Steps for Non-Specific Binding:
Caption: Troubleshooting non-specific probe binding.
Experimental Protocol: Optimizing Immunofluorescence Staining to Reduce Background
-
Blocking:
-
Use a blocking buffer to saturate non-specific binding sites before applying the primary or conjugated antibody.[15] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[15]
-
Incubate the sample with the blocking buffer for at least 1 hour at room temperature.
-
-
Probe Titration:
-
Excessive probe concentration is a common cause of high background.[10][14]
-
Perform a titration experiment to determine the optimal concentration of your NIR-conjugated antibody. Test a range of concentrations (e.g., from 0.1 µg/mL to 10 µg/mL) to find the one that provides the best signal-to-noise ratio.[10]
-
-
Washing:
-
Buffer Additives to Reduce Non-Specific Binding: [17][18][19]
-
Adjust pH: Adjusting the buffer pH to the isoelectric point of your protein can help minimize charge-based non-specific interactions.[17][18]
-
Increase Salt Concentration: Adding NaCl (e.g., up to 200 mM) to your buffers can shield charged interactions between the probe and the tissue.[17][18]
-
Add Surfactants: Low concentrations of a non-ionic surfactant (e.g., Tween-20) can disrupt hydrophobic interactions that cause non-specific binding.[17][18]
-
Issue 3: Low signal-to-noise ratio due to instrumental factors or inherent tissue properties.
Even with optimized protocols, you may face challenges with low signal-to-noise. In these cases, instrumental adjustments and advanced strategies are necessary.
Q4: I've optimized my staining protocol and animal diet, but my signal-to-noise ratio is still poor. What else can I do?
If you've addressed the common sources of background, consider adjusting your imaging parameters and exploring advanced techniques.
Strategies to Improve Signal-to-Noise Ratio (SBR):
-
Wavelength Selection:
-
Shift to Longer Wavelengths: Moving from the NIR-I (700-900 nm) to the NIR-II (1000-1700 nm) window can significantly reduce tissue autofluorescence and light scattering, leading to a better SBR.[4][5][20] This requires an imaging system with an InGaAs detector.[5]
-
Optimize Excitation/Emission: Select excitation and emission filters that are well-matched to your fluorophore's spectra to maximize signal collection and minimize crosstalk.[3]
-
-
Imaging Parameters:
-
Adjust Exposure Time: While longer exposure times can increase signal, they also increase background noise.[21] Find the optimal exposure time that maximizes signal without saturating the detector or excessively increasing noise.
-
Reduce Laser Power: High laser power can increase autofluorescence.[1] Use the minimum power necessary to obtain a sufficient signal.
-
-
Data Analysis:
-
Background Subtraction: Most imaging software allows for background subtraction. This can be done by defining a region of interest (ROI) in an area with no specific signal and subtracting the average intensity of that ROI from the entire image.[6]
-
Spectral Unmixing: If your system has hyperspectral capabilities, you can use spectral unmixing algorithms to separate the fluorescence signal of your probe from the autofluorescence background based on their different emission spectra.[5]
-
Baseline Correction: For spectroscopic data, various algorithms like wavelet transforms or asymmetric least squares can be used to remove broad baseline features, effectively subtracting the background.[22]
-
Logical Flow for Advanced SBR Improvement:
Caption: Decision tree for advanced SBR enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Images with Near-infrared Wavelengths- Oxford Instruments [andor.oxinst.com]
- 3. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 4. biotium.com [biotium.com]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. scispace.com [scispace.com]
- 8. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pocket-escaping design to prevent the common interference with near-infrared fluorescent probes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Signal and Noise: How NIRvana Infrared Cameras Deliver Powerful Sensitivity | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 12. [1706.10069] A PCA-based approach for subtracting thermal background emission in high-contrast imaging data [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. biotium.com [biotium.com]
- 16. m.youtube.com [m.youtube.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]
Validation & Comparative
A Head-to-Head Comparison: Cy5.5 Maleimide vs. Alexa Fluor 680 Maleimide for Near-Infrared Fluorescence Labeling
In the realm of near-infrared (NIR) fluorescence applications, researchers frequently face the choice between a variety of fluorophores for labeling proteins and other biomolecules. Among the most prominent options for targeting thiol groups are Cy5.5 maleimide (B117702) and Alexa Fluor 680 maleimide. Both dyes offer bright, far-red fluorescence, making them well-suited for applications requiring deep tissue penetration and minimal autofluorescence, such as in vivo imaging and quantitative Western blotting. This guide provides an objective comparison of their performance characteristics, supported by key photophysical data and a generalized experimental protocol for protein labeling.
Quantitative Data Summary
The selection of a fluorescent dye is often dictated by its photophysical properties, which directly impact signal intensity and detection sensitivity. The following table summarizes the key quantitative data for Cy5.5 maleimide and Alexa Fluor 680 maleimide based on publicly available information.
| Property | This compound | Alexa Fluor 680 Maleimide |
| Excitation Maximum (nm) | 675 - 684[1][2][3][4] | 679 - 684[5][6] |
| Emission Maximum (nm) | 694 - 710[1][2][3][4] | 702 - 714[5][6] |
| Extinction Coefficient (cm⁻¹M⁻¹) | 190,000 - 250,000[1][3][7][8][9][10] | 175,000 - 184,000[5][6][11] |
| Quantum Yield | ~0.2[2][4][7][9][12] | ~0.36[6][13][14][15] |
| Molecular Weight ( g/mol ) | ~1039.17[1][3] | ~1000[5] |
| Reactive Group | Maleimide | Maleimide |
| Reactivity | Thiol groups (e.g., on Cysteine residues)[1][3] | Thiol groups on proteins and ligands, oligonucleotide thiophosphates[5] |
| Solubility | Water, DMSO, DMF[1][3] | Water soluble[5] |
| pH Sensitivity | Insensitive from pH 4 to 10[1][3] | Insensitive from pH 4 to 10[5] |
Performance Comparison
Both Cy5.5 and Alexa Fluor 680 are spectrally similar, with excitation and emission profiles in the near-infrared region of the spectrum.[1][3][6][16] This makes them compatible with a wide range of imaging systems equipped with 633 nm or 635 nm laser lines.[5]
Alexa Fluor 680 is reported to have a significantly higher fluorescence quantum yield (~0.36) compared to Cy5.5 (~0.2).[6][13][14][15] Quantum yield is a measure of the efficiency of photon emission after absorption, and a higher value generally translates to a brighter signal. While Cy5.5 boasts a higher extinction coefficient, which indicates a greater ability to absorb light, the superior quantum yield of Alexa Fluor 680 may result in brighter conjugates.[5] Thermo Fisher Scientific, the manufacturer of Alexa Fluor dyes, claims that Alexa Fluor 680 conjugates exhibit brighter fluorescence and greater photostability than those of spectrally similar fluorophores.[5]
Both dyes are available with maleimide reactive groups, which specifically and efficiently react with free thiol (sulfhydryl) groups on proteins and other molecules to form stable thioether bonds.[1][3] This reaction is typically carried out at a pH range of 6.5 to 7.5.[1][3] Both dyes are also reported to be water-soluble and insensitive to pH variations within a broad physiological range, which is advantageous for consistent performance in biological buffers.[1][3][5]
Experimental Protocols
The following is a generalized protocol for labeling a protein with either this compound or Alexa Fluor 680 maleimide. The specific concentrations and incubation times may need to be optimized for the particular protein and desired degree of labeling.
Protein Preparation
-
Buffer Exchange: The protein of interest should be dissolved in a suitable buffer at a pH of 7.0-7.5, such as 10-100 mM phosphate, Tris, or HEPES.[5] It is crucial that the buffer is free of primary amines (e.g., Tris) if there is any potential for non-specific reactions, although maleimides are highly specific for thiols at this pH range. The buffer should also be free of any thiol-containing reagents like dithiothreitol (B142953) (DTT).
-
Reduction of Disulfides (Optional but Recommended): To ensure the availability of free thiol groups for labeling, any disulfide bonds within the protein should be reduced. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[5] If DTT is used, it must be completely removed before adding the maleimide dye, for example, by dialysis or using a desalting column, as it will compete for the dye.[5]
-
Protein Concentration: The protein should be at a concentration of 50-100 µM (approximately 2-10 mg/mL).[5][17][18]
Dye Preparation and Conjugation Reaction
-
Dye Stock Solution: Immediately before use, dissolve the maleimide dye in high-quality anhydrous dimethylsulfoxide (DMSO) to a concentration of 1-10 mM.[5]
-
Molar Ratio: The optimal molar ratio of dye to protein for conjugation will vary depending on the protein and the desired degree of labeling. A common starting point is a 10-20 fold molar excess of the dye over the protein.[5]
-
Conjugation: Add the dye stock solution dropwise to the stirring protein solution.[5]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
Purification of the Labeled Protein
-
Quenching the Reaction (Optional): To stop the labeling reaction, a low molecular weight thiol such as glutathione (B108866) or mercaptoethanol can be added to consume any unreacted maleimide dye.[5]
-
Purification: The labeled protein must be separated from the unreacted dye. This is typically achieved using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[5] The choice of method will depend on the size of the protein.
Visualizing the Workflow
The following diagrams illustrate the key steps in the protein labeling and purification process.
Caption: General workflow for protein labeling with a maleimide-activated fluorescent dye.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. Cyanine5.5 maleimide | 1593644-50-8 [chemicalbook.com]
- 5. Invitrogen Alexa Fluor 680 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]
- 8. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 11. Extinction Coefficient [XFD680 *Alexa Fluor® 680 Equivalent*] | AAT Bioquest [aatbio.com]
- 12. apexbt.com [apexbt.com]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Quantum Yield [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Cy5.5 and Cy7 Dyes for In Vivo Imaging
For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) dye is a critical decision that significantly impacts experimental outcomes. Among the plethora of available fluorophores, the cyanine (B1664457) dyes Cy5.5 and Cy7 have emerged as popular choices. This guide provides an objective, data-driven comparison of their performance for in vivo applications, complete with experimental protocols and visual aids to inform your selection process.
The primary advantage of operating in the NIR window (approximately 700-900 nm) is the reduced absorption and autofluorescence from endogenous molecules like hemoglobin and water, which allows for deeper tissue penetration of light and a higher signal-to-noise ratio.[1][2] Both Cy5.5 and Cy7 fall within this spectral range, making them well-suited for visualizing biological processes within living animals.[3][4]
Quantitative Comparison of Physicochemical and Spectroscopic Properties
The performance of a fluorescent dye is fundamentally determined by its intrinsic photophysical properties. The table below summarizes the key quantitative data for Cy5.5 and Cy7 to facilitate a direct comparison. It is important to note that these values can be influenced by environmental factors such as the solvent and conjugation to biomolecules.
| Property | Cy5.5 | Cy7 | References |
| Maximum Excitation Wavelength (λex) | ~675 nm | ~750 - 756 nm | [5] |
| Maximum Emission Wavelength (λem) | ~694 nm | ~776 - 779 nm | [5] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.23 - 0.28 | ~0.3 | [1][5] |
| In Vivo Stability | Relatively stable, but can be prone to photobleaching with prolonged light exposure.[3] | Generally considered to have lower photostability compared to other cyanine dyes.[6] | |
| Tissue Penetration | Good, suitable for deep tissue imaging.[3] | Superior to Cy5.5 due to its longer emission wavelength, allowing for visualization of deeper structures.[7][8] |
Performance in In Vivo Imaging: A Deeper Dive
While the quantitative data provides a solid foundation, the practical performance in a biological system is the ultimate measure of a dye's utility.
Cy5.5 is a robust and versatile NIR dye that has been extensively used in a wide range of in vivo imaging applications, from tracking drug delivery to monitoring disease progression.[3][9] Its high sensitivity and good tissue penetration make it a reliable choice for many studies.[3]
Cy7 , with its excitation and emission maxima shifted further into the NIR spectrum, offers a distinct advantage for imaging deeper tissues.[6][7] This is because longer wavelength photons are less scattered and absorbed by biological tissues, resulting in a clearer signal from structures located deep within the animal.[7][8] In a direct comparison for tumor imaging, Cy7 was found to be superior to Cy3, Cy5, and Cy5.5 for visualizing large and deep-seated tumors.[7] The deeper tissue penetration of Cy7 can lead to a more accurate quantification of fluorescence signals from internal organs compared to Cy5.5.[8]
However, it is worth noting that Cy7 has been reported to have lower photostability compared to other cyanine dyes, which could be a consideration for longitudinal studies requiring repeated imaging sessions.[6]
Experimental Protocols
The following are generalized yet detailed protocols for key in vivo imaging experiments using Cy5.5 or Cy7. These should be optimized based on the specific animal model, targeting molecule, and imaging system.
Protocol 1: Antibody-Dye Conjugation
This protocol describes the labeling of a monoclonal antibody with an NHS-ester functionalized cyanine dye.
Materials:
-
Monoclonal antibody (mAb) in a buffer free of primary amines (e.g., PBS)
-
Cy5.5-NHS ester or Cy7-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., PD-10 desalting column)
Procedure:
-
Antibody Preparation: Dissolve the mAb in the reaction buffer to a concentration of 2-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the dye solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody). This ratio may require optimization.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with PBS to remove unconjugated dye. The first colored fraction contains the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~675 nm for Cy5.5 or ~750 nm for Cy7).
Protocol 2: In Vivo Tumor Imaging
This protocol outlines a typical procedure for imaging tumor-bearing mice using a cyanine dye-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Cy5.5- or Cy7-labeled antibody conjugate
-
Anesthetic (e.g., isoflurane (B1672236) or sodium pentobarbital)
-
In vivo imaging system with appropriate lasers and filters
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
Injection: Inject 100-200 µL of the dye-conjugate solution (typically 0.5 mg/kg of dye) via the tail vein.[10][11]
-
Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest over time.
Protocol 3: Ex Vivo Organ Analysis
This protocol is for confirming the biodistribution of the fluorescent probe after the final in vivo imaging time point.
Materials:
-
4% paraformaldehyde in PBS
-
Sucrose (B13894) solutions in PBS (20% and 30%)
-
Cryostat or microtome
-
Microscope slides
-
Mounting medium with DAPI
Procedure:
-
Euthanasia and Dissection: At the end of the experiment, euthanize the mice and dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).[10]
-
Ex Vivo Imaging: Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the fluorescent signal.
-
Tissue Fixation and Processing:
-
Sectioning and Staining:
-
Embed the tissues in an appropriate medium and cut 10-20 µm thick sections.[10]
-
Mount the sections on microscope slides and stain with DAPI to visualize the cell nuclei.
-
-
Microscopy: Observe the tissue sections using a fluorescence microscope with appropriate filters to visualize the localization of the cyanine dye signal at a cellular level.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and relationships.
Conclusion
Both Cy5.5 and Cy7 are powerful tools for in vivo imaging, each with its own set of advantages. The choice between them should be guided by the specific requirements of the experiment. For applications requiring the visualization of superficial structures or when multiplexing with other NIR dyes, Cy5.5 is an excellent and reliable option. However, for studies demanding the highest sensitivity for deep-tissue imaging, the superior light penetration of Cy7 makes it the preferred choice, despite potential considerations regarding its photostability. By carefully considering the quantitative data, experimental context, and the detailed protocols provided in this guide, researchers can make an informed decision to optimize their in vivo imaging experiments and achieve high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. lifetein.com [lifetein.com]
- 4. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 7. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Cy5.5 Maleimide vs. NHS Ester: A Comparative Guide to Biomolecule Labeling
In the realm of bioconjugation, the precise and stable attachment of fluorescent dyes like Cy5.5 to biomolecules is critical for the development of effective diagnostics, therapeutics, and research tools. The choice of chemical strategy for this attachment can significantly influence the specificity, stability, and functionality of the final conjugate. This guide provides an objective, data-driven comparison between two of the most prevalent labeling chemistries: maleimide (B117702) and N-hydroxysuccinimide (NHS) ester, focusing on their application for Cy5.5 labeling.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Cy5.5 maleimide and Cy5.5 NHS ester lies in the functional groups they target on a protein or other biomolecule. This dictates the specificity and nature of the resulting covalent bond.
This compound: Targeting Thiols for Site-Specific Labeling
Maleimide chemistry is prized for its high selectivity toward sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues.[][2] The reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable thioether bond.[3][4] Cysteine is one of the least abundant amino acids in proteins, making it an attractive target for site-specific modification.[5] This specificity is a key advantage, as it allows for the creation of homogenous conjugates where the dye is attached at a precise location, minimizing the risk of functional disruption.[3][6] The reaction rate with thiols at neutral pH is approximately 1,000 times faster than with amines, highlighting its high degree of chemoselectivity.[2][4][7]
Figure 1. Reaction mechanism of this compound with a protein thiol group.
Cy5.5 NHS Ester: Targeting Amines for General Labeling
In contrast, NHS esters are highly reactive compounds that specifically target primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain.[3][8][9] The reaction, an acylation, occurs at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a highly stable amide bond.[6][10] Lysine is one of the most abundant amino acids, with an average protein of ~50 kDa containing about 36 lysine residues.[5] This abundance means that NHS ester chemistry is a robust method for achieving a high degree of labeling, but it often results in a heterogeneous mixture of conjugates with the dye attached at various positions.[3][5] This lack of site-specificity can be a significant drawback if modification of a lysine residue in a critical region, such as an active site or binding interface, compromises the protein's function.[3]
Figure 2. Reaction mechanism of Cy5.5 NHS Ester with a protein primary amine.
Quantitative Comparison: Maleimide vs. NHS Ester
The choice between these two chemistries is often dictated by the specific requirements of the application. The following table summarizes the key performance characteristics to aid in this selection process.
| Feature | This compound | Cy5.5 NHS Ester |
| Target Residue | Thiols (Cysteine)[6] | Primary Amines (Lysine, N-terminus)[6] |
| Bond Formed | Thioether[6] | Amide[6] |
| Optimal pH | 6.5 - 7.5[4][6] | 7.2 - 8.5[6][10] |
| Specificity | High (Site-specific)[][6] | Moderate (Random)[3][5] |
| Linkage Stability | High, but potential for retro-Michael reaction[6][11] | Very High[6][8] |
| Primary Side Reaction | Hydrolysis of maleimide ring[4][6] | Hydrolysis of NHS ester[6][10] |
| Reaction Speed | Rapid[12][13] | Rapid[8] |
Key Advantages of this compound Chemistry
For applications demanding precision and control, this compound offers distinct advantages over NHS esters.
-
High Specificity and Site-Directed Labeling: The primary advantage of maleimide chemistry is its high selectivity for cysteine residues.[] Since accessible cysteines are relatively rare on protein surfaces, this allows for precise, site-specific labeling.[11] This is crucial for applications where the orientation of the label is important or where random labeling could inhibit biological activity, such as in the development of antibody-drug conjugates (ADCs).[][2][14] If a protein lacks a native free cysteine, one can often be introduced at a specific site through genetic engineering.[3]
-
Preservation of Function: By targeting specific, often non-essential cysteine residues, there is a lower probability of disrupting the protein's active sites or binding interfaces, which are often rich in lysine residues targeted by NHS esters.[3] This leads to a more functionally homogenous population of labeled molecules.
-
Controlled Stoichiometry: The ability to target a single or a few specific cysteine residues allows for greater control over the degree of labeling (DOL), resulting in conjugates with a defined dye-to-protein ratio. In contrast, the abundance of lysines makes it difficult to control the stoichiometry with NHS esters.[3]
Experimental Protocols
Detailed and validated protocols are critical for successful and reproducible protein conjugation. Below are generalized protocols for labeling a protein with this compound and Cy5.5 NHS ester.
Protocol 1: Labeling with this compound
Objective: To label a protein with a this compound derivative at cysteine residues.
Materials:
-
Protein with accessible thiol group(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[15] Avoid buffers containing thiols.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[15]
-
Anhydrous DMSO or DMF[15]
-
Desalting column for purification[11]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[15] If necessary, treat with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature to reduce any disulfide bonds and expose free thiols.[15] Remove excess TCEP using a desalting column.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).[15]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[4] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or via dialysis against a suitable buffer.[11]
-
Characterization: Determine the degree of labeling (DOL) and assess the purity of the conjugate using UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Protocol 2: Labeling with Cy5.5 NHS Ester
Objective: To label a protein with a Cy5.5 NHS ester derivative at primary amine groups.
Materials:
-
Protein to be labeled
-
Cy5.5 NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[9] Avoid buffers containing primary amines (e.g., Tris, glycine).[10]
-
Anhydrous DMSO or DMF[9]
-
Desalting column for purification
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[16]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved Cy5.5 NHS ester to the protein solution.[8] Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add quenching buffer (e.g., to a final concentration of 50 mM Tris) to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove unreacted dye and byproducts using a desalting column or dialysis.
-
Characterization: Determine the DOL and purity of the conjugate using UV-Vis spectroscopy and SDS-PAGE.
Figure 3. A generalized workflow for biomolecule conjugation experiments.
Conclusion and Recommendations
The choice between this compound and Cy5.5 NHS ester is fundamentally a decision between site-specificity and labeling density.
Choose this compound when:
-
Site-specific, controlled labeling is required.
-
Preserving the full biological activity of the protein is paramount.
-
A homogenous, well-defined conjugate is necessary (e.g., for therapeutic or quantitative applications).[]
-
An accessible cysteine is available or can be engineered into the protein.[6]
Choose Cy5.5 NHS Ester when:
-
General, high-density labeling is the primary goal.
-
The protein lacks accessible cysteine residues.
-
The potential for heterogeneous labeling and some loss of activity is acceptable for the intended application (e.g., some western blotting or immunofluorescence applications).[6]
For researchers, scientists, and drug development professionals aiming for precision and reproducibility, this compound chemistry offers a superior strategy for labeling. Its ability to target specific cysteine residues provides unparalleled control over the conjugation process, yielding functionally intact and homogenous biomolecules essential for advancing modern biological research and therapeutic development.
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. nbinno.com [nbinno.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Cy5.5 Labeling: Mass Spectrometry and Alternative Approaches
For researchers, scientists, and drug development professionals, the precise and reliable validation of fluorescently labeled biomolecules is paramount. Cyanine 5.5 (Cy5.5), a near-infrared dye, is extensively utilized for in vivo imaging and other sensitive detection methods due to its favorable spectral properties that minimize background autofluorescence and allow for deep tissue penetration.[1][2] This guide provides a comprehensive comparison of mass spectrometry and other common techniques for validating the successful conjugation of Cy5.5 to proteins and peptides, complete with experimental protocols and data presentation to aid in selecting the most appropriate validation strategy.
Comparison of Validation Methodologies
The confirmation of successful Cy5.5 labeling extends beyond a simple qualitative check. It requires a quantitative assessment of labeling efficiency and assurance that the biomolecule's integrity and functionality are preserved. While mass spectrometry offers a high degree of precision in determining the molecular weight of the conjugate, a multi-faceted approach employing complementary techniques often provides the most robust validation.
| Validation Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the covalent attachment of Cy5.5 by detecting the mass shift in the labeled molecule. Can determine the degree of labeling (DOL).[1] | High accuracy and specificity. Provides direct evidence of conjugation and can resolve heterogeneous labeling. | Can be complex to set up and may require sample purification. Potential for ion suppression or fragmentation of the dye. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample at different wavelengths. | Estimates the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy5.5 dye (at ~675 nm). | Quick, simple, and non-destructive. Requires relatively common laboratory equipment. | Indirect measurement. Accuracy can be affected by impurities and the extinction coefficients of the protein and dye. |
| SDS-PAGE & Fluorescence Imaging | Separates molecules based on size, followed by visualization of fluorescently labeled components. | Visual confirmation of labeling. The presence of a fluorescent band at the expected molecular weight of the protein indicates conjugation. | Simple and widely available technique. Provides a qualitative assessment of labeling and can reveal unlabeled protein. | Low resolution for small mass shifts. Does not provide a precise degree of labeling. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Purifies the labeled conjugate from free dye and unlabeled protein.[1] The retention time of the conjugate will differ from the unlabeled molecule. | High-resolution separation. Can be used for both analytical and preparative purposes. | Can be time-consuming and requires specialized equipment. |
| Functional Assays (e.g., ELISA, Cell-based assays) | Measures the biological activity of the labeled molecule. | Confirms that the labeling process has not compromised the protein's function (e.g., binding affinity, enzymatic activity).[3] | Provides critical information on the bioactivity of the conjugate. | Can be complex and specific to the protein of interest. Does not directly confirm labeling. |
Experimental Protocols
I. Cy5.5 Labeling of a Protein via NHS Ester Chemistry
This protocol outlines a general procedure for labeling a protein with a Cy5.5 NHS ester.
Materials:
-
Protein of interest in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5.5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester and should be avoided.[4][5]
-
Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
II. Validation of Cy5.5 Labeling by Mass Spectrometry
This protocol provides a general workflow for validating the Cy5.5-labeled protein using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Materials:
-
Cy5.5-labeled protein (purified)
-
Unlabeled protein (control)
-
MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation: Mix a small volume (e.g., 1 µL) of the purified labeled protein solution with an equal volume of the MALDI matrix solution directly on the MALDI target plate. Also prepare a spot with the unlabeled protein as a control.
-
Crystallization: Allow the mixture to air-dry at room temperature, allowing for co-crystallization of the sample and matrix.
-
Mass Analysis: Load the target plate into the MALDI-TOF mass spectrometer.
-
Data Acquisition: Acquire the mass spectra for both the unlabeled and labeled protein samples in the appropriate mass range.
-
Data Analysis: Compare the mass spectrum of the labeled protein to the unlabeled control. A successful conjugation will result in a mass shift corresponding to the molecular weight of the Cy5.5 dye. The presence of multiple peaks may indicate heterogeneous labeling (i.e., different numbers of dye molecules per protein).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in Cy5.5 labeling and validation, the following diagrams are provided.
Caption: Experimental workflow for Cy5.5 labeling and subsequent validation.
Caption: Conceptual diagram of a Cy5.5-labeled ligand for cell imaging.
References
Confirming Site-Specific Labeling with Cy5.5 Maleimide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise attachment of a fluorescent probe to a specific site on a protein is crucial for accurate experimental outcomes. Cy5.5 maleimide (B117702) is a popular thiol-reactive dye used for such site-specific labeling, offering a bright and photostable near-infrared signal. However, rigorous confirmation of site-specific conjugation is paramount to ensure the integrity and reliability of subsequent applications. This guide provides a comprehensive overview of methods to confirm site-specific labeling with Cy5.5 maleimide, compares its performance with common alternatives, and offers detailed experimental protocols.
Comparison of this compound with Alternative Dyes
The selection of a fluorescent dye is a critical decision influenced by the specific experimental requirements. Key performance indicators include quantum yield, molar extinction coefficient, and photostability. While Cy5.5 is a robust choice, alternatives such as Alexa Fluor 680 and IRDye 800CW offer competitive or, in some aspects, superior performance.
| Feature | Cy5.5 | Alexa Fluor 680 | IRDye 800CW |
| Excitation Max (nm) | ~678[1] | ~679[2] | ~774 |
| Emission Max (nm) | ~694[2][3] | ~702[2] | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[2] | ~184,000[2] | ~240,000 |
| Quantum Yield (Φ) | ~0.28[2] | ~0.36[2] | ~0.12 |
| Brightness (ε x Φ) | ~70,000 | ~66,240 | ~28,800 |
| Photostability | Good | High | Very High[4] |
| pH Sensitivity | Low | Low | Low |
| Water Solubility | High | High | High |
Key Observations:
-
Brightness: While Cy5.5 has a higher molar extinction coefficient, Alexa Fluor 680 exhibits a higher quantum yield, resulting in comparable brightness.[2] IRDye 800CW, although exceptionally photostable, is significantly less bright.
-
Photostability: IRDye 800CW is renowned for its superior photostability, making it ideal for long-term imaging experiments.[4] Alexa Fluor dyes are also known for their high photostability compared to traditional cyanine (B1664457) dyes.[2]
-
Spectrum: IRDye 800CW's excitation and emission maxima are further in the near-infrared spectrum, which can reduce background autofluorescence in biological samples.[3]
Alternatives to Maleimide Chemistry
While maleimide chemistry is widely used for its high specificity towards cysteine residues, the stability of the resulting thioether bond can be a concern, particularly for in vivo applications where the bond can undergo a retro-Michael reaction.[5] This has led to the development of alternative thiol-reactive chemistries with improved stability.
| Chemistry | Linkage Type | Stability | Key Advantages | Key Disadvantages |
| Maleimide | Thioether | Reversible (prone to retro-Michael reaction)[5] | Fast reaction rate, high specificity for thiols. | Potential for conjugate dissociation and thiol exchange.[5] |
| Haloacetamide/Haloacetate | Thioether | Stable, irreversible | Forms a very stable bond. | Generally slower reaction rate than maleimides. |
| Vinyl Sulfone | Thioether | Stable, irreversible[5] | Forms a stable and irreversible linkage.[5] | Generally slower reaction rate than maleimides.[5] |
| Pyridyl Disulfide | Disulfide | Reversible | Allows for cleavable conjugation, useful for drug delivery. | Not suitable for applications requiring long-term stability in reducing environments. |
| 5-Hydroxy-pyrrolones (5HP2Os) | Thiol Adduct | High | Yields conjugates with superior hydrolytic and thiol-exchange stability compared to maleimides.[6] | Newer chemistry, may have less commercial availability of reagents. |
| Julia-Kocienski-like Reagents | Thiol Adduct | High | Forms conjugates with superior stability in human plasma compared to maleimide conjugates.[7] | May require more specialized synthesis of reagents. |
Experimental Workflow for Site-Specific Labeling and Confirmation
The process of labeling a protein with this compound and confirming the site of conjugation involves a series of sequential steps.
Caption: Workflow for site-specific protein labeling with this compound and subsequent confirmation.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein with this compound
This protocol outlines a general procedure for labeling a protein containing a free cysteine residue with this compound.
Materials:
-
Protein with a solvent-accessible cysteine residue
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Labeling Buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.5)[8]
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer to a concentration of 2-10 mg/mL.[9]
-
If the protein contains disulfide bonds that need to be reduced to generate a free cysteine, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before the labeling step.[8] If DTT is used, it must be removed by a desalting column prior to adding the maleimide dye.[9]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add a final concentration of 1-10 mM L-cysteine or 2-mercaptoethanol (B42355) to quench any unreacted this compound. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove excess dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Confirmation by UV-Vis Spectroscopy (Degree of Labeling)
This method determines the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~678 nm, A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its A_max (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Confirmation by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. Labeling with a hydrophobic dye like Cy5.5 increases the protein's hydrophobicity, allowing for the separation of unlabeled, singly labeled, and multiply labeled species.
Typical HIC Setup:
-
Column: A column with a mildly hydrophobic stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5-2.0 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[10]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[10]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of Cy5.5.
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified Cy5.5-labeled protein.
-
Run a decreasing salt gradient. Proteins will elute in order of increasing hydrophobicity. Unlabeled protein will elute first, followed by the labeled species.
-
The resulting chromatogram will show distinct peaks corresponding to different labeling stoichiometries, allowing for the assessment of labeling efficiency and heterogeneity.
Protocol 4: Confirmation by Mass Spectrometry
Mass spectrometry provides definitive confirmation of the site of labeling by identifying the modified amino acid residue.
Procedure:
-
Sample Preparation:
-
The purified Cy5.5-labeled protein is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
The resulting peptide mixture is desalted using a C18 ZipTip or similar method.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer is set to fragment the peptides.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
The search parameters must include a variable modification on cysteine residues corresponding to the mass of the reacted this compound.
-
Identification of a peptide with this specific mass shift on a particular cysteine residue confirms the site of labeling.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Logical flow from protein labeling to analytical confirmation.
Caption: Detailed workflow for site-specific confirmation using mass spectrometry.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. international-pharma.com [international-pharma.com]
- 4. ld.ru [ld.ru]
- 5. benchchem.com [benchchem.com]
- 6. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Near-Infrared (NIR) Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a near-infrared (NIR) fluorescent dye is a critical decision in the development of imaging agents and targeted therapeutics. The in vivo stability of these dyes directly impacts their pharmacokinetic profile, biodistribution, and ultimately, their efficacy and safety. This guide provides an objective comparison of the in vivo performance of three commonly utilized NIR dyes: Indocyanine Green (ICG), IRDye800CW, and ZW800-1, supported by experimental data.
Key Performance Metrics: A Quantitative Comparison
The in vivo stability and performance of NIR dyes are determined by several key parameters, including plasma half-life, clearance pathway, and the resulting tumor-to-background ratio (TBR) in imaging applications. The following table summarizes these quantitative metrics for ICG, IRDye800CW, and ZW800-1, compiled from various preclinical studies.
| Parameter | Indocyanine Green (ICG) | IRDye800CW | ZW800-1 |
| Net Charge | Anionic (-1)[1][2] | Anionic (-4)[1][2] | Zwitterionic (0)[1][2] |
| Plasma Half-Life (mice) | ~3-4 minutes[3] | ~35.7 minutes (IV)[4] | ~15.1 minutes[1] |
| Primary Clearance Route | Hepatobiliary[2][3] | Primarily Renal[5] | Primarily Renal[1][6] |
| Tumor-to-Background Ratio (TBR) at 4h | Low (High background)[7] | ~5.1[7] | ~17.2[7] |
| Key Characteristics | FDA-approved, rapid clearance, high protein binding, prone to aggregation[8][9][10][11] | High brightness and photostability, commonly used for antibody conjugation[9][12] | Low nonspecific binding, rapid renal clearance, high tumor-to-background ratios[6][7][13] |
Understanding the In Vivo Fate: Clearance Pathways
The chemical structure and net charge of an NIR dye are primary determinants of its in vivo clearance mechanism. This, in turn, affects its circulation time and nonspecific accumulation in organs, which is a critical factor for achieving high-contrast imaging and minimizing potential toxicity.[14][15][16]
-
Hepatobiliary Clearance: Anionic dyes like ICG tend to be rapidly taken up by the liver and excreted into the bile.[2][3] This can lead to high background signals in the abdominal region, potentially obscuring targets in or near the liver and gastrointestinal tract.[2]
-
Renal Clearance: Zwitterionic dyes, such as ZW800-1, and some anionic dyes like IRDye800CW, are primarily cleared through the kidneys.[1][5][6] This rapid excretion via urine minimizes accumulation in non-target tissues and leads to lower background fluorescence, significantly improving the signal-to-background ratio.[7][17] The neutral surface charge of zwitterionic dyes reduces interactions with serum proteins, further facilitating their rapid renal clearance.[15][18]
Experimental Protocols for In Vivo Stability Assessment
Reproducible and comparable data on the in vivo stability of NIR dyes rely on standardized experimental protocols. Below is a typical workflow for assessing the biodistribution and clearance of these agents in a preclinical mouse model.
1. Animal Model and Dye Administration:
-
Animal Model: Healthy, immunocompromised (e.g., nude) mice are typically used, often bearing a xenograft tumor if tumor-targeting is being assessed.[19]
-
Dye Preparation: The NIR dye is dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline.[9]
-
Administration: A defined dose of the dye solution is administered intravenously (IV) via the tail vein.[19]
2. In Vivo Fluorescence Imaging:
-
Imaging System: An in vivo imaging system (IVIS) equipped with appropriate filters for the specific NIR dye's excitation and emission wavelengths is used.[9][19]
-
Procedure: Mice are anesthetized and placed in the imaging chamber. Whole-body fluorescence images are acquired at multiple time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to monitor the dye's distribution and clearance dynamics.[18]
3. Pharmacokinetic Analysis:
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Fluorescence Quantification: The fluorescence intensity in the plasma is measured using a fluorometer or plate reader.
-
Half-Life Calculation: The data is used to calculate the plasma half-life of the dye, which indicates its circulation time.[20]
4. Ex Vivo Biodistribution Analysis:
-
Tissue Harvesting: At the final time point, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.) are harvested.[9]
-
Ex Vivo Imaging: The harvested organs are imaged using the in vivo imaging system to determine the amount of dye accumulation in each tissue.[9]
-
Quantitative Analysis: The fluorescence intensity per gram of tissue is calculated to provide a quantitative measure of the dye's biodistribution.[9]
Conclusion
The in vivo stability of an NIR dye is a multifaceted property governed by its physicochemical characteristics. For applications requiring high contrast and low background, zwitterionic dyes like ZW800-1 offer significant advantages due to their rapid renal clearance and minimal nonspecific tissue accumulation. While the FDA-approved ICG is valuable for certain clinical applications, its hepatobiliary clearance and tendency for protein binding can be limiting factors. IRDye800CW provides a balance of high brightness and favorable clearance properties, making it a popular choice for conjugation to targeting moieties. The selection of the optimal NIR dye should, therefore, be guided by the specific requirements of the research or clinical application, with careful consideration of the desired pharmacokinetic profile and imaging window.
References
- 1. Synthesis and In Vivo Fate of Zwitterionic Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeted zwitterionic near-infrared fluorophores for improved optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo [mdpi.com]
- 11. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clearance pathways of near-infrared-II contrast agents [thno.org]
- 15. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Finely Tuned, Meticulously Screened Renal-Clearable Zwitterionic Cyanine Dyes for Targeted NIR-II Tumor Detection, Intraoperative Navigation, and Dual-Color Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Real-time near-infrared fluorescence imaging using cRGD-ZW800-1 for intraoperative visualization of multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crowded Spectrum: A Guide to Cy5.5 and Spectral Overlap in Multiplex Imaging
For researchers, scientists, and drug development professionals embarking on multiplex imaging, the choice of fluorophores is a critical decision that profoundly impacts data quality and interpretation. This guide provides a comprehensive comparison of Cy5.5, a widely used far-red fluorophore, with its alternatives, focusing on the challenges and solutions related to spectral overlap. We present key spectral data, detailed experimental protocols for assessing and mitigating bleed-through, and visual workflows to illuminate these concepts.
Spectral Properties of Cy5.5 and Common Alternatives
The foundation of successful multiplex imaging lies in understanding the spectral characteristics of the chosen fluorophores. Cy5.5, with its emission in the far-red region of the spectrum, is valuable for its ability to minimize interference from tissue autofluorescence. However, as panels become more complex, the spectral space becomes crowded, leading to potential overlap with other dyes.
Below is a comparative table of Cy5.5 and spectrally similar or alternative fluorophores. Researchers should consider not only the excitation and emission maxima but also the overall spectral shape when designing multiplex panels.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy5.5 | ~678[1] | ~695[1] | ~198,000[2] | ~0.20[2] |
| Alexa Fluor 680 | ~679[3] | ~702[3] | ~183,000 | 0.36 |
| DyLight 680 | ~692 | ~712 | ~180,000 | N/A |
| TYE 705 | N/A | ~705 | N/A | N/A |
| PerCP-Cy5.5 | ~482[4] | ~695[4] | ~350,000[4] | N/A |
| APC-Cy5.5 | ~650 | ~700 | N/A | N/A |
Note: Molar extinction coefficients and quantum yields can vary depending on the conjugation and local environment. Data for some fluorophores may not be publicly available.
The Challenge of Spectral Bleed-through
Spectral bleed-through, also known as crosstalk, occurs when the emission signal from one fluorophore is detected in the channel designated for another. This is a direct consequence of spectral overlap. For instance, the emission tail of a fluorophore like Cy5 can extend into the detection window of Cy5.5, leading to a false-positive signal.
Failure to account for spectral bleed-through can lead to inaccurate colocalization analysis and misinterpretation of biological results. Therefore, rigorous experimental validation and correction are paramount.
Experimental Protocol for Quantifying and Correcting Spectral Bleed-through
A robust multiplex imaging experiment requires the preparation of single-stained control samples to accurately measure and computationally correct for spectral bleed-through. This process is often referred to as spectral unmixing.
I. Preparation of Single-Stained Compensation Controls
-
Sample Preparation : For each fluorophore in your multiplex panel, prepare a separate slide or well with the tissue or cells of interest.
-
Staining : Stain each control sample with only one of the primary antibody-fluorophore conjugates from your panel. It is crucial to use the same antibody and fluorophore concentration and the same staining protocol as for the fully multiplexed sample.
-
Mounting : Mount the control samples using the same mounting medium as the experimental samples to ensure a consistent refractive index.
II. Image Acquisition
-
Microscope Setup : Use the exact same microscope settings (e.g., objective, laser power, detector gain, pixel dwell time) to image both the single-stained controls and the fully stained experimental sample.
-
Sequential Scanning : To minimize crosstalk during acquisition, especially on confocal systems, utilize sequential scanning.[5] This involves activating only one laser line at a time and collecting the emission for the corresponding fluorophore before proceeding to the next.
-
Image All Channels : For each single-stained control, acquire an image in every channel that will be used for the multiplex experiment. This will reveal the extent of bleed-through into other channels. For example, when imaging the Cy5-only control, capture images in the Cy5.5, and any other relevant channels.
III. Spectral Unmixing
-
Generate a Reference Spectrum : Using appropriate imaging software (e.g., ZEN, LAS X, ImageJ/Fiji), open the images of the single-color controls.
-
Define Regions of Interest (ROIs) : For each control, select an ROI that contains a strong, specific signal.
-
Create the Spectral Signature : The software will use the signal intensity across all channels within the ROI to generate a unique spectral signature or "fingerprint" for that specific fluorophore.
-
Unmix the Multiplex Image : Apply the generated spectral signatures from all the single-stained controls to the multiplexed image. The software's linear unmixing algorithm will then computationally separate the mixed signals, assigning the photons to their fluorophore of origin and creating a "clean" image for each channel.[6]
Performance Comparison and Alternatives to Cy5.5
While Cy5.5 is a robust fluorophore, several alternatives exist that may offer advantages in specific contexts, such as increased brightness or photostability.
-
Alexa Fluor 680 : Often considered a direct and superior replacement for Cy5.5, Alexa Fluor 680 is known for its high brightness and photostability.[3] Its spectral characteristics are very similar to Cy5.5, making it a "drop-in" alternative in many protocols.[1][3]
-
DyLight 680 : Another alternative in the same spectral region, DyLight 680 offers comparable performance to Alexa Fluor 680 and Cy5.5.
-
TYE 705 : This dye is marketed as a direct substitute for Cy5.5.[7]
-
Tandem Dyes (e.g., PerCP-Cy5.5, APC-Cy5.5) : These dyes utilize Förster Resonance Energy Transfer (FRET) to produce a large Stokes shift. For example, in PerCP-Cy5.5, the PerCP molecule is excited by a 488 nm laser, and it transfers this energy to Cy5.5, which then emits at its characteristic wavelength.[4] This allows for greater separation between excitation and emission, potentially reducing crosstalk in some instrument setups. However, tandem dyes can be prone to degradation and uncoupling, which can lead to spurious signals.[8]
Conclusion
Successful multiplex imaging requires a careful consideration of fluorophore selection and a rigorous approach to managing spectral overlap. While Cy5.5 remains a popular choice for far-red detection, researchers should be aware of its potential for spectral bleed-through and consider the available alternatives. By implementing the experimental protocols for creating compensation controls and performing spectral unmixing, scientists can generate high-fidelity, quantitative data, unlocking the full potential of their multiplex imaging experiments. The judicious selection of fluorophores, combined with meticulous experimental design and data analysis, will ultimately lead to more reliable and reproducible scientific discoveries.
References
A Researcher's Guide to Alternative Near-Infrared (NIR) Fluorescent Probes for High-Fidelity Imaging
In the landscape of in vivo and in vitro imaging, the selection of an appropriate fluorescent probe is paramount for achieving high sensitivity, deep tissue penetration, and a strong signal-to-noise ratio. While Cyanine5.5 (Cy5.5) has been a widely utilized dye in the near-infrared (NIR) spectrum, a variety of alternative probes have emerged, offering enhanced performance characteristics. This guide provides an objective comparison of prominent alternatives to Cy5.5, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their imaging needs.
Quantitative Comparison of NIR Fluorescent Probes
The efficacy of a fluorescent probe is determined by its photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescence. The product of these two values determines the brightness of the dye. The following tables summarize the key optical properties of several common NIR dyes as alternatives to Cy5.5.
Table 1: Photophysical Properties of Cy5.5 and Alternative NIR Probes
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.20 | ~50,000 |
| IRDye® 800CW | 774 | 789 | 240,000 | 0.076 | 18,240 |
| Alexa Fluor™ 750 | 749 | 775 | 290,000[1] | 0.12[1] | 34,800[1] |
| Alexa Fluor™ 790 | 782 | 805 | Not readily available | Not readily available | Not readily available |
| Indocyanine Green (ICG) | ~780 | ~820 | 109,700 | ~0.016 | ~1,755 |
| Cy7 | 750 | 773 | 250,000 | 0.28 | 70,000 |
Note: Values can vary depending on the solvent, pH, and conjugation status. Data is compiled from manufacturer datasheets and literature sources for unconjugated dyes in aqueous buffers.[1]
Table 2: In Vivo Performance Comparison of Selected NIR Probes
| Feature | Cy5.5 | IRDye® 800CW | Indocyanine Green (ICG) | Ag₂S Quantum Dots (NIR-II) |
| Primary Application | In vivo imaging | In vivo imaging, Western blotting | Clinical imaging (FDA approved) | Preclinical NIR-II imaging |
| Tumor-to-Background Ratio (TBR) | Good | Significantly enhanced compared to Cy5.5[2][3] | Lower compared to targeted probes | High (4.0 - 5.0 at 4h)[4] |
| Signal-to-Background Ratio (SBR) | Moderate | High | Low (1.5 - 2.0 at 4h)[4] | High |
| Photostability | Moderate | High[5] | Low (photobleaches rapidly)[4] | High (very resistant to photobleaching)[4] |
| Biocompatibility/Safety | Generally good for preclinical use | Good for preclinical use | FDA-approved, high safety profile[4] | Potential for heavy metal toxicity[4] |
| Clearance | Renal and hepatobiliary | Primarily renal[5] | Rapid hepatobiliary | Requires careful surface chemistry for clearance[4] |
Key Insights on Prominent Alternatives
-
IRDye® 800CW: This dye is a well-established alternative to Cy5.5, often demonstrating a significantly reduced background and an enhanced tumor-to-background ratio in in vivo imaging studies.[2][3][6] Its high water solubility and exceptional photostability make it a versatile tool for various applications.[5]
-
Alexa Fluor™ Dyes (750 & 790): The Alexa Fluor family of dyes is known for its superior brightness and photostability compared to traditional cyanine (B1664457) dyes.[7][8] Alexa Fluor 750, in particular, is a strong competitor to Cy7 and offers significant advantages in terms of performance.[8]
-
Indocyanine Green (ICG): As the only FDA-approved NIR fluorescent dye for clinical use, ICG's primary advantage is its established safety profile in humans.[4][9] However, it suffers from low photostability and a modest quantum yield, which can limit its sensitivity in certain research applications.[4][10]
-
Quantum Dots (e.g., Ag₂S QDs): Operating in the NIR-II window (1000-1700 nm), quantum dots offer deeper tissue penetration and a markedly improved signal-to-background ratio compared to probes in the NIR-I region (700-900 nm).[4] While they exhibit high photostability, concerns about potential heavy metal toxicity require careful consideration of their surface chemistry.[4]
Experimental Protocols
Reproducible and comparable data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments to evaluate and compare the performance of NIR fluorescent probes.
This protocol outlines a head-to-head comparison of two different NIR probes conjugated to a targeting moiety (e.g., an antibody or peptide) in a tumor-bearing mouse model.
1. Animal Model and Tumor Induction:
-
Animal: Female athymic nude mice (4-6 weeks old).
-
Cell Line: A relevant cancer cell line expressing the target of interest (e.g., MDA-MB-468 for EGFR-positive breast cancer).[2]
-
Procedure:
-
Culture cancer cells in appropriate medium.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL.[4]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
2. Probe Preparation and Administration:
-
Probe Conjugation: Conjugate the NIR dyes (e.g., Cy5.5-NHS ester and IRDye 800CW-NHS ester) to the targeting moiety according to the manufacturer's protocols. Purify the conjugates to remove free dye.
-
Probe Solution: Dissolve the purified conjugates in sterile PBS to a final concentration that delivers an equivalent molar amount of the dye (e.g., 1 nmol).[2]
-
Administration: Administer a 100-150 µL bolus of the prepared probe solution via tail vein injection.[2][4]
3. In Vivo Imaging:
-
Imaging System: An in vivo imaging system capable of detecting fluorescence in the appropriate NIR channels for both probes being compared (e.g., IVIS Spectrum).
-
Procedure:
-
Anesthetize mice using isoflurane.
-
Acquire images at multiple time points post-injection (e.g., pre-injection, 1h, 4h, 8h, 24h, 48h).[4]
-
Use appropriate excitation and emission filters for each probe.
-
4. Data Analysis:
-
Region of Interest (ROI) Analysis: Using the imaging system's software, draw ROIs over the tumor and an adjacent, non-tumorous background area (e.g., muscle).[4]
-
Quantification: Calculate the average fluorescence intensity (in units of radiant efficiency) for each ROI.
-
Tumor-to-Background Ratio (TBR) Calculation: Calculate the TBR using the formula: TBR = (Average Intensity of Tumor ROI) / (Average Intensity of Background ROI).[4]
-
Comparison: Plot the TBR for each probe as a function of time to compare their tumor-targeting efficacy and signal-to-noise ratio.
Accurate determination of these photophysical properties is crucial for a quantitative comparison of dye brightness.
1. Molar Extinction Coefficient (ε) Measurement:
-
Materials: Spectrophotometer, quartz cuvettes, high-purity solvent (e.g., DMSO or PBS).
-
Procedure:
-
Prepare a series of known concentrations of the NIR dye in the chosen solvent.
-
Measure the absorbance of each solution at the dye's maximum absorption wavelength (λmax).
-
Plot absorbance vs. concentration.
-
Calculate ε using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the line will be ε.
-
2. Quantum Yield (Φ) Measurement (Relative Method):
-
Materials: Spectrofluorometer, quartz cuvettes, a standard dye with a known quantum yield in the same solvent (e.g., Indocyanine Green in DMSO, Φ = 0.12).[11]
-
Procedure:
-
Prepare dilute solutions of both the sample dye and the standard dye with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of both solutions at the same excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard, integrating the area under the emission curve.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:[1] Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
By carefully considering the quantitative data and employing standardized experimental protocols, researchers can confidently select the most appropriate NIR fluorescent probe to enhance the quality and reliability of their imaging studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. international-pharma.com [international-pharma.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NIR fluorescence-guided tumor surgery: new strategies for the use of indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Photon Optical Properties of Near-Infrared Dyes at 1.55 microns Excitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Cy5.5 Maleimide in Common Biological Buffers
For researchers, scientists, and drug development professionals, the choice of biological buffer can significantly impact the efficiency and outcome of bioconjugation reactions. This guide provides an objective comparison of the performance of Cy5.5 maleimide (B117702), a widely used thiol-reactive fluorescent dye, in three common biological buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES buffer. The following analysis is based on experimental data to assist in optimizing labeling protocols and ensuring reproducible results.
Key Performance Parameters of Cy5.5 Maleimide
The utility of this compound in bioconjugation is primarily determined by three key performance parameters:
-
Reactivity with Thiols: The rate at which the maleimide group of Cy5.5 reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond. This is a critical factor for achieving high conjugation efficiency.
-
Stability of the Maleimide: The susceptibility of the maleimide ring to hydrolysis, which renders it unreactive towards thiols. The stability of the unreacted dye in the chosen buffer is crucial for consistent labeling.
-
Fluorescence Properties of the Conjugate: The quantum yield of the resulting Cy5.5-thiol adduct, which dictates the brightness of the fluorescently labeled molecule.
This guide will delve into how these parameters are influenced by the buffering system.
Comparison of this compound Performance in PBS, Tris, and HEPES Buffers
While the optimal pH range for the maleimide-thiol reaction is generally cited as 6.5-7.5, the composition of the buffer itself can influence the reaction kinetics and the stability of the dye and the resulting conjugate.[1][2]
| Buffer | Key Considerations for this compound Conjugation |
| Phosphate-Buffered Saline (PBS) | Advantages: Widely available, physiologically relevant pH and ionic strength. Disadvantages: Phosphate ions can sometimes participate in side reactions or affect protein stability. |
| Tris-Buffered Saline (TBS) | Advantages: Commonly used in protein applications. Disadvantages: Tris contains a primary amine that can potentially react with maleimides at pH values above 7.5, leading to non-specific labeling. However, within the optimal pH range for maleimide-thiol reactions (6.5-7.5), this side reaction is significantly slower.[3] |
| HEPES Buffer | Advantages: Good buffering capacity in the physiological pH range and is generally considered more inert than Tris, with a lower propensity for side reactions. |
Quantitative Data Summary
Direct comparative studies providing quantitative rate constants and quantum yields for this compound across these specific buffers are limited in publicly available literature. However, based on the known chemistry of maleimides and the properties of these buffers, the following trends can be expected. It is important to note that the non-sulfonated form of this compound has low aqueous solubility and requires initial dissolution in an organic co-solvent like DMSO or DMF.[4]
Table 1: Reactivity and Stability of this compound in Different Buffers (pH 7.4)
| Parameter | PBS | Tris | HEPES |
| Relative Reaction Rate with Thiols | High | High | High |
| Relative Stability of Maleimide (Hydrolysis Half-life) | Moderate | Moderate | Moderate |
| Stability of Thioether Conjugate | Susceptible to thiol exchange; can be stabilized by succinimide (B58015) ring hydrolysis.[5][6][7] N-aryl maleimides show enhanced stability compared to N-alkyl maleimides.[8] | Similar to PBS | Similar to PBS |
Table 2: Fluorescence Properties of Cy5.5-Cysteine Conjugate in Different Buffers
| Parameter | PBS | Tris | HEPES |
| Fluorescence Quantum Yield | The fluorescence of Cy5.5 conjugates is generally insensitive to pH in the range of 4 to 10.[1] Specific quantum yield in PBS has been reported for similar cyanine (B1664457) dyes. | Expected to be similar to PBS. | Expected to be similar to PBS. |
Experimental Protocols
To ensure reliable and reproducible results, detailed experimental protocols are essential. Below are generalized protocols for a typical labeling reaction and a method to assess conjugate stability.
Protocol 1: General Labeling of a Thiol-Containing Protein with this compound
This protocol outlines the essential steps for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5; or 100 mM HEPES, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP) (optional)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: DTT can also be used, but it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted dye using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Assessing the Stability of the Cy5.5-Protein Conjugate
This protocol provides a method to evaluate the stability of the formed thioether bond, particularly its susceptibility to thiol exchange.
Materials:
-
Purified Cy5.5-protein conjugate
-
Stability Buffer (e.g., PBS, pH 7.4)
-
Competing thiol (e.g., Glutathione or N-acetylcysteine)
-
Analytical instrument (e.g., HPLC, SDS-PAGE with fluorescence imaging)
Procedure:
-
Incubation:
-
Dilute the purified Cy5.5-protein conjugate into the stability buffer containing a high concentration of a competing thiol (e.g., 10 mM Glutathione).
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
-
Analysis:
-
Analyze the aliquots by HPLC or SDS-PAGE to separate the intact conjugate from the free dye that has been displaced by the competing thiol.
-
Quantify the amount of intact conjugate remaining at each time point to determine the stability profile.
-
Visualizing the Process
To further clarify the experimental workflows and chemical reactions, the following diagrams are provided.
Conclusion
The choice of biological buffer for this compound conjugation requires careful consideration of the experimental goals. While PBS, Tris, and HEPES buffers are all suitable within the optimal pH range of 6.5-7.5, researchers should be mindful of potential side reactions, especially with Tris at higher pH values. For sensitive applications requiring high specificity and stability, HEPES buffer may be a preferable choice due to its more inert nature. The stability of the resulting conjugate is a critical factor, and strategies to enhance it, such as succinimide ring hydrolysis or the use of more stable maleimide derivatives, should be considered for long-term applications. The provided protocols and diagrams serve as a foundation for developing robust and reproducible labeling strategies with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Maleimide-Based Dyes: A Comparative Analysis for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate fluorescent label is a critical determinant of experimental success. Maleimide-based dyes are a prominent class of reagents for labeling proteins and other biomolecules that contain free thiol groups, most commonly on cysteine residues.[1][2] Their compact size allows for integration into biological structures without causing significant disruption.[3] This guide presents an objective comparison of various maleimide-based dyes, supported by experimental data, to facilitate the selection of the optimal dye for specific research applications.
Performance Comparison of Maleimide (B117702) Dyes
The choice of a maleimide dye is often dictated by the specific experimental requirements, including the desired spectral properties and the nature of the biomolecule to be labeled. The following table summarizes key quantitative data for a selection of commercially available maleimide dyes.
| Dye Name | Excitation (max, nm) | Emission (max, nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability | Key Features |
| Green Emitting Dyes | ||||||
| FITC Maleimide | ~495 | ~525 | 75,000 | 0.92 | Low[4] | Susceptible to photobleaching and pH-dependent fluorescence.[4][5] |
| Alexa Fluor™ 488 C5 Maleimide | ~493 | ~516 | 72,000 | 0.92 | High[4] | High photostability and pH-insensitive fluorescence.[4] |
| Cy2™ Maleimide | ~492 | ~510 | 150,000 | 0.12 | Moderate[4] | |
| AF430 Maleimide | ~430 | ~542 | 15,955 | 0.23 | Moderate[4] | Green-yellow emitting dye of the coumarin (B35378) series.[1] |
| Red Emitting Dyes | ||||||
| Alexa Fluor™ 568 Maleimide | ~578 | ~603 | 91,300 | 0.69 | High[4] | Bright and photostable.[4] |
| Cy3™ Maleimide | ~550 | ~570 | 150,000 | 0.15 | Moderate | Prone to photobleaching, especially in the absence of antifade reagents. |
| Cy3B maleimide | 559 | 571 | 121,000 | 0.68 | High | An improved version of Cy3 with increased fluorescence quantum yield and photostability.[1] |
| Blue Emitting Dyes | ||||||
| Fluorescent Dye 350-I Maleimide | 345 | 442 | > 18,000 | Not specified | Not specified | Water-soluble, with fluorescence unaffected by pH in the physiological range (pH 4-10).[1] |
The Chemistry of Maleimide-Thiol Conjugation
The specific and efficient reaction between a maleimide and a thiol group is a cornerstone of bioconjugation.[6] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[7][8][9][10] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[6][10]
Figure 1: Reaction scheme of maleimide-thiol conjugation.
While the thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of high concentrations of other thiols, which can be a consideration for in vivo applications.[1]
Experimental Protocols
Accurate and reproducible labeling of biomolecules with maleimide dyes requires careful adherence to established protocols.
Preparation of the Biomolecule
-
Dissolution: Dissolve the thiol-containing protein or biomolecule in a degassed buffer at a pH of 7.0-7.5.[2][11] Suitable buffers include PBS, Tris, or HEPES.[2][11] The recommended protein concentration is typically between 1-10 mg/mL.[2][11]
-
Reduction of Disulfides (if necessary): If cysteine residues are present as disulfide bonds, they must be reduced to free thiols.[11] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable reducing agent as it does not contain a thiol group and does not need to be removed before adding the maleimide dye.[8][11] A 50 to 100-fold molar excess of TCEP can be used, with an incubation period of 20-60 minutes at room temperature.[2][11] If using a thiol-containing reducing agent like DTT, it must be completely removed prior to adding the maleimide dye.[8]
Preparation of the Maleimide Dye Solution
-
Dissolution: Immediately before use, dissolve the maleimide dye in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][11] A typical stock solution concentration is 10 mg/mL or 10 mM.[1][2] For water-soluble maleimides, water can be used as the solvent.[2][11]
Conjugation Reaction
-
Molar Ratio: Add the dissolved maleimide dye to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[12][13] The optimal ratio may need to be determined empirically for each specific protein and dye combination.[12]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12][13]
Purification of the Conjugate
-
Removal of Unreacted Dye: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a gel filtration column), dialysis, HPLC, or FPLC.[2][4][11] Dialysis is only recommended for water-soluble maleimides.[11]
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λmax) of the dye.[12][14]
-
Calculation: The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[12][14]
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) Dye Concentration (M) = A_max / (ε_dye × path length) DOL = Dye Concentration / Protein Concentration
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for labeling a protein with a maleimide-based dye.
Figure 2: Workflow for protein labeling with maleimide dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Rational design of substituted maleimide dyes with tunable fluorescence and solvafluorochromism - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00772A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. bachem.com [bachem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 13. biotium.com [biotium.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Cy5.5 Maleimide
Researchers, scientists, and drug development professionals handle a diverse array of chemical reagents daily. Among these are fluorescent dyes like Cy5.5 maleimide (B117702), which are instrumental in various biochemical analyses. While some safety data sheets (SDS) may classify Cy5.5 maleimide as not a hazardous substance or mixture, it is imperative to follow rigorous disposal procedures to ensure laboratory safety and environmental protection.[1][2] Adherence to institutional and local regulations for chemical waste management is paramount.[3]
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle this compound with care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier. General best practices include working in a well-ventilated area, preferably a chemical fume hood, and wearing appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste requires careful segregation and handling to minimize contamination and ensure compliance with safety regulations.
-
Waste Segregation : All materials contaminated with this compound should be treated as hazardous chemical waste.[3] This includes unused dye, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE). Do not mix cyanine (B1664457) dye waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
Containerization :
-
Solid Waste : Collect all contaminated solid materials, such as gloves, wipes, and plasticware, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[3]
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant hazardous waste container.[3]
-
Sharps : Any needles or blades contaminated with this compound must be disposed of in an appropriate sharps container.
-
-
Labeling : All waste containers must be clearly labeled with the full chemical name ("this compound waste"), concentration, relevant hazard warnings, and the date of accumulation.[3]
-
Disposal of Empty Containers :
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.[3]
-
Subsequent rinses may be permissible for drain disposal, but only after authorization from your institution's EHS.[3]
-
All labels on the empty container should be defaced before disposal.[3]
-
-
Waste Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3] Do not dispose of this compound waste down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | ~641.24 g/mol | [1] |
| Excitation Maximum | ~675-684 nm | [5] |
| Emission Maximum | ~694 nm | |
| Recommended Storage | -20°C in the dark, desiccated | [5][6] |
| Solubility | Good in water, DMSO, DMF | [6][7] |
Experimental Workflow and Disposal Decision Pathway
To facilitate a clear understanding of the handling and disposal process, the following workflow and decision pathway diagrams are provided.
References
- 1. abmole.com [abmole.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
Personal protective equipment for handling Cy5.5 maleimide
Essential Safety and Handling Guide for Cy5.5 Maleimide (B117702)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cy5.5 maleimide. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion.
Core PPE Requirements:
-
Eye Protection: Always wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use impervious gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat or lightweight protective clothing is essential to prevent skin contact.
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder form where dust may be generated, use a suitable respirator. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[1]
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area at -20°C for long-term storage (up to 24 months), protected from light.[2][3][4]
-
For transportation or short-term storage, it can be kept at room temperature for up to 3 weeks, but prolonged exposure to light should be avoided.[2][3][4]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid creating dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, or vapors.[1]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Take precautionary measures against static discharges.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE before cleaning up the spill.
-
For powder spills, cover with a plastic sheet to minimize spreading.[1]
-
Mechanically take up the spilled material, avoiding dust creation, and place it in a suitable, labeled container for disposal.[1]
-
For solutions, absorb the spill with an inert material and place it in a labeled container for disposal.
-
Thoroughly clean the contaminated surface.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Disposal of waste should be in accordance with all applicable regional, national, and local laws and regulations.[1]
-
Waste codes should be assigned by the user based on the application for which the product was used.[1]
-
Contaminated materials and empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | Varies by salt form (e.g., ~1153.20 g/mol ) | [1] |
| Excitation Maximum (λex) | ~684 nm | [5] |
| Emission Maximum (λem) | ~710 nm | [2] |
| Molar Extinction Coefficient (ε) | ~198,000 cm⁻¹M⁻¹ | [5] |
| Storage Temperature | -20°C | [2][3][4] |
| Solubility | Soluble in DMSO and DMF | [6] |
Experimental Protocol: Protein Labeling with this compound
This protocol outlines a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
This compound
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 column or other size-exclusion chromatography system
-
Reaction buffer (e.g., 100 mM MES, pH ~6.0)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Just before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a Sephadex G-25 column or a similar size-exclusion chromatography method.
-
Elute with a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~684 nm (for Cy5.5).
-
Workflow Diagrams
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
